Inflexin
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H32O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1S,4R,6S,8S,9S,10S,11S,13S)-6-acetyloxy-8-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C24H32O7/c1-11-14-7-16(30-12(2)25)20-23(6)17(28)8-18(31-13(3)26)22(4,5)19(23)15(27)10-24(20,9-14)21(11)29/h14,16-20,28H,1,7-10H2,2-6H3/t14-,16+,17+,18+,19-,20+,23-,24+/m1/s1 |
InChI Key |
LSJBRRZMOVGSIZ-XRBPMINJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C |
Origin of Product |
United States |
Foundational & Exploratory
Infliximab's Mechanism of Action in Crohn's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which infliximab, a chimeric monoclonal antibody against tumor necrosis factor-alpha (TNF-α), exerts its therapeutic effects in Crohn's disease. The guide details the core pathways of action, summarizes key quantitative data from clinical and preclinical studies, and outlines the experimental protocols used to elucidate these mechanisms.
Core Mechanisms of Action
Infliximab's efficacy in Crohn's disease stems from a multi-faceted approach that goes beyond simple neutralization of soluble TNF-α. The primary mechanisms include:
-
Neutralization of TNF-α: Infliximab binds with high affinity to both soluble and transmembrane forms of TNF-α, preventing the cytokine from binding to its receptors (TNFR1 and TNFR2).[1] This action blocks the downstream inflammatory signaling cascades, primarily the NF-κB pathway, which is responsible for the transcription of numerous pro-inflammatory genes.
-
Induction of Apoptosis in Immune Cells: A key mechanism of infliximab is the induction of programmed cell death (apoptosis) in activated T lymphocytes and monocytes in the intestinal mucosa.[2][3] This is thought to be mediated through the binding of infliximab to transmembrane TNF-α (mTNF), leading to a caspase-dependent apoptotic pathway.[2][4] This targeted cell death reduces the population of inflammatory cells responsible for tissue damage in Crohn's disease.[3][5]
-
Reverse Signaling: Infliximab can trigger "reverse signaling" by binding to mTNF on the surface of immune cells like monocytes.[6][7] This outside-to-inside signaling can lead to the downregulation of pro-inflammatory cytokine production, such as TNF-α, IL-1β, IL-6, and IL-8.[6] It can also induce the production of the anti-inflammatory cytokine IL-10.[8][9]
-
Modulation of the TNF-α System: Infliximab manipulates the TNF-α system to enhance its own anti-inflammatory effects. It has been shown to cause monocytes to increase their release of soluble TNFR2, which acts as a natural inhibitor of TNF-α.[8][10] It also reduces the expression of TNFR2 on monocytes, thereby decreasing their responsiveness to TNF-α.[10]
-
Promotion of Mucosal Healing: By reducing the inflammatory infiltrate and promoting the resolution of inflammation, infliximab facilitates mucosal healing.[11][12] This is evidenced by significant improvements in endoscopic scores and histological findings in patients treated with infliximab.[11] The restoration of the intestinal epithelial barrier is a critical component of this healing process.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of infliximab in Crohn's disease.
Table 1: Impact of Infliximab on Endoscopic and Clinical Outcomes in Crohn's Disease
| Parameter | Study Population | Infliximab Dose | Time Point | Outcome | Citation |
| Endoscopic Healing (CDEIS) | 30 patients with active Crohn's disease | 5, 10, or 20 mg/kg (single infusion) | 4 weeks | Significant decrease in CDEIS scores in infliximab-treated patients vs. placebo. | [11] |
| Endoscopic Response | 71 patients with active luminal Crohn's disease | Standard induction and maintenance | 3 months | 73% of patients had a positive endoscopic response. | [13] |
| Mucosal Healing | 71 patients with active luminal Crohn's disease | Standard induction and maintenance | 3 months | 45% of patients achieved mucosal healing. | [13] |
| Clinical Remission (CDAI < 150) | 106 Crohn's disease patients | Standard induction | 10 weeks | 57.5% of patients achieved clinical remission. | [14] |
| Endoscopic Recurrence Post-Resection | Patients post-ileocolonic resection | 5 mg/kg every 8 weeks | 76 weeks | 22.4% in infliximab group vs. 51.3% in placebo group (Rutgeerts score ≥ i2). | [15][16] |
Table 2: Effect of Infliximab on Cytokine Levels in Crohn's Disease Patients
| Cytokine | Study Population | Time Point | Change with Infliximab | Citation |
| IL-6 | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased. | [17] |
| IL-8 | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased. | [17] |
| IL-12 | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased in the 'in progress' treatment group. | [17] |
| MIP-1β | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased. | [17] |
| IFN-γ | 201 anti-TNF naive Crohn's disease patients | 2 and 6 weeks post-induction | Significantly decreased in responders. | [18] |
| IL-10 | Crohn's disease patients on maintenance therapy | - | Positively associated with infliximab trough levels. | [19] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature to investigate the mechanism of action of infliximab.
Assessment of Apoptosis in Lamina Propria T-cells
-
Objective: To determine if infliximab induces apoptosis in T lymphocytes isolated from the intestinal lamina propria of Crohn's disease patients.
-
Methodology:
-
Cell Isolation: Lamina propria mononuclear cells (LPMCs) are isolated from fresh endoscopic biopsy specimens of Crohn's disease patients. This is typically achieved by mechanical disaggregation followed by enzymatic digestion (e.g., with collagenase and dispase) and density gradient centrifugation (e.g., using Ficoll-Paque).
-
Cell Culture: Isolated LPMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Infliximab Treatment: The cells are treated with a clinically relevant concentration of infliximab (e.g., 10 µg/mL) for a specified period (e.g., 24-72 hours). A control group of cells is cultured without infliximab.
-
Apoptosis Detection: Apoptosis is quantified using one or more of the following methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[2]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTP. This can be assessed by flow cytometry or microscopy.[2][5]
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using immunoblotting for cleaved caspase-3 or by using fluorogenic caspase substrates.[2]
-
-
-
Citation: Di Sabatino A, et al. Gut. 2004.[2]
Measurement of Cytokine Production (Reverse Signaling)
-
Objective: To assess the effect of infliximab on the production of pro-inflammatory cytokines by monocytes, indicative of reverse signaling.
-
Methodology:
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy individuals or Crohn's disease patients by density gradient centrifugation. Monocytes are then purified from the PBMC population using methods such as plastic adherence or magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
-
Infliximab Pre-treatment: Purified monocytes are pre-treated with infliximab (e.g., 10 µg/mL) for a short period (e.g., 1-2 hours).
-
Stimulation: The pre-treated monocytes are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or staphylococcal enterotoxin A (SEA), to induce cytokine production.
-
Cytokine Quantification: After a suitable incubation period (e.g., 6-24 hours), the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are measured. This can be done at the mRNA level using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR), or at the protein level using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Bio-Plex).[6][17]
-
-
Citation: Me-Bar J, et al. Gut. 2004.[6]
Endoscopic and Histological Evaluation of Mucosal Healing
-
Objective: To evaluate the effect of infliximab on the endoscopic and histological appearance of the intestinal mucosa in Crohn's disease patients.
-
Methodology:
-
Patient Cohort: Patients with active Crohn's disease are enrolled in a clinical trial.
-
Baseline Assessment: Prior to treatment, patients undergo an ileocolonoscopy to assess the severity of mucosal inflammation. The Crohn's Disease Endoscopic Index of Severity (CDEIS) is a validated scoring system used for this purpose. Biopsy specimens are also collected from inflamed areas for histological analysis.
-
Infliximab Administration: Patients receive a standard induction regimen of infliximab (e.g., 5 mg/kg at weeks 0, 2, and 6).
-
Follow-up Assessment: A repeat ileocolonoscopy is performed at a pre-defined time point after the start of treatment (e.g., 4 or 10 weeks). The CDEIS is recalculated, and biopsies are taken from the same locations as at baseline.
-
Data Analysis: The change in CDEIS from baseline to the follow-up visit is calculated to determine the endoscopic response. Histological sections are prepared from the biopsy specimens, stained (e.g., with hematoxylin and eosin), and evaluated by a pathologist for changes in the inflammatory infiltrate and architectural abnormalities.[11]
-
-
Citation: D'Haens G, et al. Gastroenterology. 1999.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: TNF-α signaling pathway and points of intervention by infliximab.
Caption: Workflow for assessing infliximab-induced apoptosis in lamina propria T-cells.
Caption: Workflow for assessing reverse signaling induced by infliximab in monocytes.
Conclusion
The mechanism of action of infliximab in Crohn's disease is complex and multifaceted, extending beyond the simple neutralization of TNF-α. By inducing apoptosis in key inflammatory cells, triggering reverse signaling pathways, and promoting mucosal healing, infliximab effectively disrupts the chronic inflammatory cascade that characterizes the disease. A thorough understanding of these mechanisms is crucial for the continued development of targeted therapies and for optimizing the clinical use of infliximab and other anti-TNF agents in the management of Crohn's disease.
References
- 1. Infliximab in the treatment of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defective mucosal T cell death is sustainably reverted by infliximab in a caspase dependent pathway in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of infliximab on apoptosis and reverse signaling of monocytes from healthy individuals and patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infliximab and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Endoscopic and histological healing with infliximab anti-tumor necrosis factor antibodies in Crohn's disease: A European multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mucosal healing in inflammatory bowel disease: impossible ideal or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endoscopic monitoring of infliximab therapy in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Infliximab preferentially induces clinical remission and mucosal healing in short course Crohn's disease with luminal lesions through balancing abnormal immune response in gut mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. webaigo.it [webaigo.it]
- 17. Serial changes of cytokines in Crohn's disease treated with infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evolution of cytokines and inflammatory biomarkers during infliximab induction therapy and the impact of inflammatory burden on primary response in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Clinical and Immunological Factors Associated with Recommended Trough Levels of Adalimumab and Infliximab in Patients with Crohn’s Disease [frontiersin.org]
Infliximab's Disruption of the TNF-α Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions and cellular consequences of infliximab's engagement with the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. By binding to both soluble and transmembrane forms of TNF-α, infliximab effectively neutralizes its pro-inflammatory activities, a mechanism central to its therapeutic efficacy in a range of autoimmune diseases. This document provides a comprehensive overview of the quantitative data underpinning our understanding of this interaction, detailed experimental protocols for its characterization, and visual representations of the involved signaling cascades.
Quantitative Analysis of Infliximab-TNF-α Interaction
The efficacy of infliximab is rooted in its high-affinity binding to TNF-α and its subsequent biological effects. The following tables summarize key quantitative parameters that define these interactions.
| Parameter | Analyte | Value | Measurement Method | Reference |
| Binding Affinity (KD) | Soluble TNF-α (sTNF-α) | 4.2 pM | Kinetic Exclusion Assay (KinExA) | [1](2) |
| Transmembrane TNF-α (tmTNF-α) | 7.0 pM | Kinetic Exclusion Assay (KinExA) | [1](2) | |
| EC50 | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | 148 ng/mL | ADCC Reporter Bioassay | [3](4) |
| Complement-Dependent Cytotoxicity (CDC) | 0.73 µg/mL | CDC Assay | [3](4) | |
| IC50 | TNF-α Neutralization | 56 ng/mL | L929 Cell-Based Assay | [5](6) |
| Cellular Effect | Cell Type | Observation | Fold Change/Significance | Reference |
| Apoptosis Induction | CD3/CD28 stimulated Jurkat T cells | Increase in Bax/Bcl-2 ratio at 4 hours | 0.27 to 0.43 (p<0.05) | [7](8) |
| CD3/CD28 stimulated Jurkat T cells | Increase in Bax/Bcl-2 ratio at 24 hours | 0.26 to 0.59 (p<0.05) | [7](8) | |
| Cytokine Inhibition | Ulcerative Colitis Patients | Serum IL-6 levels lower in responders vs. non-responders | p = 0.012 | [9](9) |
| Crohn's Disease Patients | IL-6 levels significantly decreased after infliximab therapy | p < 0.001 | [10](10) |
Core Signaling Pathways and Infliximab's Intervention
The biological effects of TNF-α are mediated through its interaction with two distinct receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events. Infliximab's primary mechanism of action is the direct neutralization of TNF-α, preventing its engagement with these receptors and thereby inhibiting downstream signaling.
The Canonical TNF-α Signaling Pathway
Upon binding of TNF-α to TNFR1, a signaling complex is formed, leading to the activation of key inflammatory and cell survival pathways, most notably the NF-κB and MAPK pathways.
Caption: Infliximab neutralizes TNF-α, preventing TNFR1 activation and downstream signaling.
Infliximab-Mediated Reverse Signaling
In addition to neutralization, infliximab can bind to transmembrane TNF-α (tmTNF-α) on the surface of immune cells, initiating an intracellular signaling cascade within the TNF-α-expressing cell itself. This "reverse signaling" can lead to anti-inflammatory responses and apoptosis.
Caption: Infliximab binding to tmTNF-α induces apoptosis and anti-inflammatory effects.
Key Experimental Protocols
The following section details the methodologies for key experiments used to characterize the effects of infliximab on the TNF-α signaling pathway.
TNF-α Neutralization Bioassay (L929 Cytotoxicity Assay)
This assay quantifies the ability of infliximab to neutralize the cytotoxic effects of TNF-α on the L929 mouse fibrosarcoma cell line.
Materials:
-
L929 cells (ATCC CCL-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α
-
Infliximab
-
Actinomycin D
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Lysis Solution (e.g., 20% SDS, 50% DMF)
-
96-well flat-bottom culture plates
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 3.5 x 10^5 cells/mL in assay medium (RPMI with 2% FBS) and incubate overnight.[11](11)
-
Prepare serial dilutions of infliximab.
-
Pre-incubate the infliximab dilutions with a constant, suboptimal concentration of TNF-α (e.g., a concentration that causes ~80% cell death) for 1-2 hours at 37°C.[12](12)
-
Add Actinomycin D to the L929 cells to a final concentration of 1 µg/mL to sensitize them to TNF-α-induced apoptosis.
-
Add the infliximab/TNF-α mixtures to the L929 cells and incubate for 24-48 hours.[11](11)
-
Add MTT solution to each well and incubate for 4 hours.
-
Add MTT Lysis Solution and incubate overnight.
-
Read the absorbance at 570 nm. The IC50 is calculated as the concentration of infliximab that results in 50% protection from TNF-α-induced cell death.[11](13--INVALID-LINK--
Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol is designed to assess the effect of infliximab on the phosphorylation and degradation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cells responsive to TNF-α (e.g., HeLa, THP-1)
-
Infliximab
-
Recombinant human TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Pre-treat cells with infliximab for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.[14](15--INVALID-LINK--
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol measures the concentration of cytokines, such as IL-6, in cell culture supernatants to assess the downstream effects of infliximab on inflammatory responses.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., human IL-6)
-
Cell culture supernatants from cells treated with TNF-α and/or infliximab
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight.[16](16)
-
Wash the plate and block with a suitable blocking buffer.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash and add the enzyme-conjugate (e.g., streptavidin-HRP).
-
Wash and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples based on the standard curve.[16](16)
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the multifaceted effects of infliximab on TNF-α signaling.
Caption: A typical workflow to study infliximab's effects on the TNF-α pathway.
This guide provides a foundational understanding of the mechanisms by which infliximab modulates the TNF-α signaling pathway. The presented quantitative data, detailed experimental protocols, and visual representations of the signaling cascades offer valuable resources for researchers and professionals in the field of drug development and immunology. Further investigation into the nuances of reverse signaling and the interplay with other cellular pathways will continue to refine our comprehension of this important therapeutic agent.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Membrane TNFα Target Cells [promega.jp]
- 5. mdpi.com [mdpi.com]
- 6. AVX-470: A Novel Oral Anti-TNF Antibody with Therapeutic Potential in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum interleukin-6 level is associated with response to infliximab in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an Interleukin-6 Nomogram to Predict Primary Non-response to Infliximab in Crohn’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. benchchem.com [benchchem.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pro-Apoptotic Power of Infliximab: A Technical Guide to T-Cell Induction
For Immediate Release
[City, State] – [Date] – In the landscape of biologic therapies, infliximab, a chimeric monoclonal antibody against tumor necrosis factor-alpha (TNF-α), has long been a cornerstone in the management of chronic inflammatory diseases such as Crohn's disease. While its primary mechanism of neutralizing soluble TNF-α is well-established, a growing body of evidence illuminates a more intricate and potent function: the direct induction of T-cell apoptosis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular mechanisms, experimental validation, and signaling pathways that underpin this critical therapeutic action.
Executive Summary
Infliximab's therapeutic efficacy extends beyond the mere sequestration of soluble TNF-α. A pivotal aspect of its mechanism of action lies in its ability to bind to transmembrane TNF-α (tmTNF-α) expressed on the surface of activated T-lymphocytes. This interaction triggers a cascade of intracellular events, culminating in programmed cell death, or apoptosis, of these key inflammatory mediators. This guide will dissect the signaling pathways involved, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for the investigation of infliximab-induced T-cell apoptosis.
Core Mechanism: Beyond Neutralization to Apoptosis Induction
Infliximab's unique ability to induce T-cell apoptosis is primarily attributed to its interaction with tmTNF-α. Unlike etanercept, a soluble TNF-α receptor fusion protein, infliximab, an IgG1 monoclonal antibody, can effectively bind to tmTNF-α and initiate "reverse signaling" or "outside-to-inside signaling" within the target T-cell.[1][2] This process is particularly crucial in the inflammatory milieu of the gut mucosa in Crohn's disease, where a rapid and specific increase in T-lymphocyte apoptosis is observed following infliximab administration.[3][4][5]
Studies have consistently demonstrated that infliximab's pro-apoptotic effect is selective for activated T-lymphocytes, leaving resting T-cells largely unaffected.[4][5] This specificity is critical for its therapeutic effect, as it targets the very cells driving the chronic inflammatory process.
Signaling Pathways of Infliximab-Induced T-Cell Apoptosis
The binding of infliximab to tmTNF-α on activated T-cells initiates a complex network of intracellular signals that converge on the apoptotic machinery. The primary pathways implicated are the caspase cascade and the modulation of Bcl-2 family proteins, with evidence also pointing to the involvement of the c-Jun N-terminal kinase (JNK) pathway.
Caspase-Dependent Apoptosis
A central mechanism in infliximab-induced T-cell apoptosis is the activation of the caspase cascade, a family of cysteine proteases that execute programmed cell death.[6][7] Infliximab treatment leads to the activation of effector caspases, most notably caspase-3, which then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][8] The induction of apoptosis can be significantly inhibited by pan-caspase inhibitors such as Z-VAD-FMK, confirming the caspase-dependent nature of this process.[7]
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeabilization. Infliximab has been shown to alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members of this family. Specifically, infliximab treatment leads to an increased Bax/Bcl-2 ratio in activated T-cells.[3][4] This shift in balance favors the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade.
Role of JNK and p53 Signaling
Further research has elucidated the involvement of the c-Jun N-terminal kinase (JNK) and p53 signaling pathways in infliximab-mediated apoptosis.[2] The binding of infliximab to tmTNF-α can lead to the phosphorylation and activation of JNK. This, in turn, can contribute to the activation of the pro-apoptotic machinery. Additionally, evidence suggests the involvement of p53 activation, a tumor suppressor protein that can induce apoptosis by upregulating pro-apoptotic proteins like Bax and Bak.[2]
Quantitative Data on Infliximab-Induced T-Cell Apoptosis
The pro-apoptotic effects of infliximab on T-cells have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from the literature, providing a comparative overview of the extent of apoptosis induction and the molecular changes observed.
| Study Focus | Cell Type | Treatment | Key Finding | Reference |
| In vivo apoptosis | Lamina propria T-cells (Crohn's disease patients) | Infliximab infusion (5 mg/kg) | Significant increase in TUNEL-positive (apoptotic) CD3+ T-cells 24 hours post-infusion. | [4][5] |
| In vitro apoptosis | CD3/CD28 stimulated Jurkat T-cells | Infliximab | Significant induction of apoptosis and an increase in the Bax/Bcl-2 ratio from 0.26 to 0.59. | [4] |
| Caspase activation | Lamina propria T-cells (Crohn's disease patients) | Infliximab | Time-dependent activation of caspase-3. | [8] |
| Comparison with Etanercept | Activated peripheral blood lymphocytes | Infliximab vs. Etanercept | Infliximab, but not etanercept, induced significant apoptosis. | [8] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the mechanisms of drug action. This section provides detailed methodologies for key experiments used to investigate infliximab-induced T-cell apoptosis.
T-Cell Isolation and Culture
-
Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients, or cultured T-cell lines (e.g., Jurkat).
-
Isolation: Lamina propria lymphocytes can be isolated from intestinal biopsies by enzymatic digestion (e.g., collagenase and dispase). PBMCs are typically isolated by Ficoll-Paque density gradient centrifugation.
-
Culture: T-cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Activation: For studies on activated T-cells, cells are stimulated with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 24-72 hours.[4]
Measurement of T-Cell Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid-binding dye that can only enter cells with a compromised cell membrane, a feature of late apoptotic and necrotic cells.
-
Protocol:
-
Harvest T-cells after treatment with infliximab (e.g., 10 µg/mL) or a control antibody for the desired time period (e.g., 24-72 hours).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI (50 µg/mL).[9][10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9]
-
Caspase-3 Activity Assay
Caspase-3 activity can be measured using colorimetric or fluorometric assays, or by detecting the cleaved form of caspase-3 via Western blotting.
-
Principle (Colorimetric Assay): The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) which can be quantified by measuring its absorbance at 405 nm.[11]
-
Protocol (Colorimetric Assay):
-
Prepare cell lysates from treated and control T-cells using the provided lysis buffer.[11]
-
Determine the protein concentration of each lysate.
-
Add 50-200 µg of protein from each lysate to a 96-well plate.
-
Add 2X Reaction Buffer containing dithiothreitol (DTT) to each well.[11]
-
Initiate the reaction by adding the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated controls.
-
Conclusion and Future Directions
The induction of T-cell apoptosis is a critical and distinct mechanism of action for infliximab, contributing significantly to its therapeutic success in inflammatory bowel disease. By binding to tmTNF-α and triggering intracellular signaling cascades involving caspases and Bcl-2 family proteins, infliximab effectively eliminates the activated T-lymphocytes that perpetuate chronic inflammation.
Future research should continue to unravel the finer details of the signaling networks initiated by infliximab and other anti-TNF agents. A deeper understanding of these pathways will not only enhance our knowledge of the pathophysiology of inflammatory diseases but also pave the way for the development of more targeted and effective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating and clinically relevant area of immunology and drug development.
References
- 1. Apoptosis of T cells and the control of inflammatory bowel disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defective mucosal T cell death is sustainably reverted by infliximab in a caspase dependent pathway in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infliximab but not etanercept induces apoptosis in lamina propria T-lymphocytes from patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. kumc.edu [kumc.edu]
- 11. abcam.com [abcam.com]
Infliximab's Impact on Cytokine Profiles in Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the chimeric monoclonal antibody, infliximab, and the cytokine milieu in rheumatoid arthritis (RA). By neutralizing tumor necrosis factor-alpha (TNF-α), infliximab initiates a cascade of changes in the complex network of cytokines that drive the pathophysiology of RA. This document provides a comprehensive overview of these changes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
The Central Role of TNF-α and the Mechanism of Infliximab
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key mediator in this process is TNF-α, a pleiotropic pro-inflammatory cytokine.[1][2] TNF-α is found at elevated levels in the synovial fluid and tissue of RA patients, where it stimulates synovial cells to produce matrix metalloproteinases (MMPs) and other inflammatory mediators, leading to cartilage and bone degradation.[3]
Infliximab is a chimeric monoclonal antibody that binds with high affinity and specificity to both soluble and transmembrane forms of TNF-α.[4] This binding neutralizes the biological activity of TNF-α by preventing it from interacting with its receptors, TNFR1 and TNFR2, thereby interrupting the downstream inflammatory signaling cascades.[4]
Quantitative Impact of Infliximab on Cytokine Profiles
Treatment with infliximab leads to significant alterations in the levels of various pro-inflammatory and anti-inflammatory cytokines in both the serum and synovial fluid of RA patients. The following tables summarize the quantitative changes observed in key cytokines from clinical studies.
Table 1: Changes in Serum Cytokine Concentrations in Rheumatoid Arthritis Patients Following Infliximab Treatment
| Cytokine | Baseline Concentration (pg/mL) (Mean ± SD or Median [IQR]) | Post-Infliximab Concentration (pg/mL) (Mean ± SD or Median [IQR]) | Timepoint of Measurement | Reference |
| Pro-Inflammatory | ||||
| TNF-α | 76.1 ± 103.2 (Active RA) | 76.6 ± 93.4 (Active RA, no significant change) | 9-11 days | [5] |
| IL-1β | Elevated in RA vs. Healthy Controls | No significant change reported | 12 weeks | [6] |
| IL-6 | Elevated in RA vs. Healthy Controls | Significantly decreased (p < 0.05) | 12 weeks | [6] |
| IL-6 | - | Decreased to 31.87 ng/L [0.29] | 14 weeks | [7] |
| IL-15 | Elevated in RA vs. Healthy Controls | Significantly decreased (p < 0.05) | 14 and 30 weeks | [8] |
| IL-17 | Elevated in RA vs. Healthy Controls | Significantly decreased | 30 weeks | [9] |
| IL-17 | Elevated in RA vs. Healthy Controls | No significant change | 30 weeks | [8] |
| IL-23 | Elevated in RA vs. Healthy Controls | Significantly decreased (p<0.01) | 2, 14 weeks and 6 months | [10] |
| IFN-γ | Elevated in RA vs. Healthy Controls | No significant change reported | 12 weeks | [6] |
| Anti-Inflammatory | ||||
| IL-10 | Elevated in RA vs. Healthy Controls | No significant change reported | 12 weeks | [6] |
| IL-1 Receptor Antagonist (IL-1RA) | Elevated in RA vs. Healthy Controls | No significant change reported | 12 weeks | [6] |
Note: Cytokine concentrations can vary significantly between studies due to differences in patient populations, disease activity, and assay methodologies.
Table 2: Changes in Synovial Fluid Cytokine Concentrations in Rheumatoid Arthritis Patients Following Infliximab Treatment
| Cytokine | Baseline Concentration (pg/mL) (Median) | Post-Infliximab Concentration (pg/mL) (Median) | Key Observation | Reference |
| Pro-Inflammatory | ||||
| TNF-α | Elevated in RA | Decreased | Infliximab reduces local TNF-α | [3][6] |
| IL-1β | Elevated in RA | Decreased | Downregulation of IL-1 synthesis post-infliximab | [4] |
| IL-6 | Elevated in RA non-responders | Decreased in responders | High baseline IL-6 may predict non-response | [6] |
| IL-8 | Elevated in RA | Decreased | Reduction in chemokine expression | [4] |
| IL-17 | Elevated in RA | Decreased | Infliximab can reduce Th17-related cytokines | [11] |
| G-CSF | Elevated in RA responders | - | Higher baseline G-CSF in responders | [6] |
| Anti-Inflammatory | ||||
| IL-10 | Present in RA SF | - | No consistent change reported | [12] |
Signaling Pathways and Logical Relationships
The therapeutic effect of infliximab stems from its ability to disrupt the central role of TNF-α in the RA cytokine network. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical interplay of cytokines.
TNF-α Signaling Pathway in Rheumatoid Arthritis
Caption: TNF-α signaling cascade in rheumatoid arthritis.
Logical Relationship of Cytokine Network in RA and Infliximab's Intervention
Caption: Infliximab's disruption of the RA cytokine network.
Experimental Protocols for Cytokine Profiling
Accurate and reproducible measurement of cytokine levels is paramount in assessing the impact of infliximab. The following sections detail the methodologies for key experimental assays.
Sample Collection and Processing
Pre-analytical Considerations: Consistency in sample handling is critical to minimize variability in cytokine measurements.[13][14][15]
-
Serum: Collect whole blood in serum separator tubes. Allow to clot for 30-60 minutes at room temperature before centrifugation at 1000-2000 x g for 15 minutes at 4°C. Aliquot the serum and store at -80°C.[14]
-
Plasma: Collect whole blood in EDTA or citrate tubes. Avoid heparin as it can interfere with some immunoassays. Centrifuge at 1000-2000 x g for 15 minutes at 4°C within one hour of collection. Aliquot the plasma and store at -80°C.[14][15]
-
Synovial Fluid: Aspirate synovial fluid from the joint under sterile conditions.[16][17][18][19] Transfer to an EDTA tube to prevent clotting. Centrifuge at 2000 x g for 10 minutes to pellet cells and debris. Aliquot the supernatant and store at -80°C.[16]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the concentration of a single cytokine in a sample.[5][9]
Detailed Protocol for TNF-α ELISA:
-
Plate Coating: Dilute the capture antibody against human TNF-α in coating buffer and add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant human TNF-α standard. Add 100 µL of standards, controls, and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody against human TNF-α to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Calculate the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
Intracellular Cytokine Staining (Flow Cytometry)
This technique allows for the identification and quantification of cytokine-producing cells within a heterogeneous population, such as T-cell subsets in synovial fluid.[9][11]
Detailed Protocol for Intracellular Staining of T Cells:
-
Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) or synovial fluid mononuclear cells (SFMCs). Stimulate the cells for 4-6 hours with a cocktail such as phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to promote intracellular cytokine accumulation.
-
Surface Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature. This step cross-links proteins and creates pores in the cell membrane.
-
Washing: Wash the cells with permeabilization buffer.
-
Intracellular Staining: Resuspend the cells in permeabilization buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17). Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to gate on specific cell populations (e.g., CD4+ T cells) and determine the percentage of cells expressing the cytokine of interest.
Multiplex Bead Array Assay
Multiplex bead array assays, such as those using Luminex technology, enable the simultaneous quantification of multiple cytokines in a small sample volume.[20]
Detailed Protocol for Multiplex Cytokine Assay:
-
Plate Preparation: Pre-wet a 96-well filter plate with assay buffer and aspirate using a vacuum manifold.
-
Bead Addition: Vortex the antibody-coupled magnetic beads and add 25 µL to each well.
-
Washing: Wash the beads twice with wash buffer.
-
Sample and Standard Incubation: Add 50 µL of standards, controls, and samples to the appropriate wells. Incubate on a shaker for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 25 µL of the biotinylated detection antibody cocktail to each well. Incubate on a shaker for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-PE Incubation: Add 50 µL of streptavidin-phycoerythrin (PE) conjugate to each well. Incubate on a shaker for 30 minutes at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Data Acquisition: Resuspend the beads in sheath fluid and acquire the data on a multiplex array reader.
-
Data Analysis: Use the instrument's software to generate standard curves for each cytokine and calculate the concentrations in the samples.
Experimental Workflow
A typical experimental workflow for investigating the impact of infliximab on cytokine profiles in RA patients is illustrated below.
Caption: A typical experimental workflow for cytokine profiling.
Conclusion
Infliximab profoundly impacts the cytokine profile in rheumatoid arthritis, primarily through the neutralization of TNF-α. This leads to a downstream reduction in key pro-inflammatory cytokines such as IL-1β, IL-6, and IL-17, contributing to the alleviation of synovial inflammation and a reduction in joint destruction. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify these changes and further elucidate the complex immunomodulatory effects of infliximab and other anti-TNF therapies. A thorough understanding of these cytokine dynamics is essential for optimizing treatment strategies and developing novel therapeutic interventions for rheumatoid arthritis.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. How does infliximab work in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cytokine network and its manipulation in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. fredhutch.org [fredhutch.org]
- 8. Treatment with anti-TNF-alpha antibody infliximab reduces serum IL-15 levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of treatment with infliximab on serum cytokine profile of patients with rheumatoid and psoriatic arthritis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Influence of infliximab on cytokines network and markers of bone remodeling in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in synovial fluid cytokine levels but not in synovial tissue cell infiltrate between anti-citrullinated peptide/protein antibody-positive and –negative rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synovial fluid cytokines in patients with rheumatoid arthritis or other arthritic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preanalytical factors and the measurement of cytokines in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sanguinebio.com [sanguinebio.com]
- 15. Pre-analytical sample handling effects on blood cytokine levels: quality control of a COVID-19 biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eclinpath.com [eclinpath.com]
- 17. Synovial Fluid Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synovial Fluid Analysis: Purpose, Procedure, and Results [healthline.com]
- 19. Synovial fluid analysis: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 20. researchgate.net [researchgate.net]
The Infliximab Effect: A Technical Deep Dive into the Attenuation of NF-κB Activation
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream effects of Infliximab on the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory cascade. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a critical resource for professionals in the fields of immunology, pharmacology, and drug development.
Executive Summary
Infliximab, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α), is a cornerstone in the treatment of various inflammatory diseases. Its therapeutic efficacy is largely attributed to its ability to neutralize TNF-α, thereby inhibiting the downstream signaling pathways that lead to inflammation. A primary target of this inhibition is the NF-κB signaling cascade. This guide elucidates the molecular mechanisms by which Infliximab attenuates NF-κB activation, presenting quantitative evidence of its impact on key signaling molecules and target gene expression. Detailed experimental protocols are provided to enable the replication and further investigation of these effects.
Infliximab's Mechanism of Action on the NF-κB Signaling Pathway
Infliximab functions by binding to both soluble and transmembrane forms of TNF-α, preventing its interaction with its receptors, TNFR1 and TNFR2.[1] This blockade is the initial step in a cascade of events that ultimately suppresses the activation of NF-κB.
The canonical NF-κB activation pathway is initiated by the binding of TNF-α to TNFR1, leading to the recruitment of TNFR-associated death domain (TRADD) and subsequently TNFR-associated factor 2 (TRAF2) and receptor-interacting protein kinase 1 (RIPK1). This complex then activates the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus where it binds to κB sites in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]
Infliximab's neutralization of TNF-α disrupts this entire sequence of events, preventing the activation of the IKK complex and the subsequent phosphorylation and degradation of IκBα. This leads to the cytoplasmic retention of NF-κB, thereby inhibiting the transcription of its target genes.
Quantitative Analysis of Infliximab's Downstream Effects
The inhibitory effect of Infliximab on the NF-κB pathway has been quantified at multiple levels, from the stabilization of the inhibitory protein IκBα to the reduced expression of NF-κB target genes.
Effect on IκBα and Phosphorylated IκBα (pIκBα)
Studies have demonstrated that Infliximab treatment leads to an increase in the levels of IκBα and its isoform IκBγ in the intestinal mucosa of patients with Crohn's disease.[1] This is a direct consequence of the inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of these inhibitory proteins. While specific fold-changes from this study were not reported, the increase was consistently detected in the majority of treated patients.[1]
In a preclinical model of breast cancer, treatment with Infliximab resulted in a noticeable decrease in the levels of phosphorylated IκBα (pIκBα) in tumor tissues, as observed through immunoblotting.[2] This reduction in pIκBα signifies a decrease in IκBα degradation and, consequently, reduced NF-κB activation.
| Parameter | Experimental System | Treatment | Observed Effect | Reference |
| IκBα and IκBγ Protein Levels | Intestinal biopsies from Crohn's disease patients | Infliximab | Increase detected in 5 out of 6 cases | [1] |
| Phosphorylated IκBα (pIκBα) Protein Levels | Breast tumor sections from a syngeneic mouse model | Infliximab | Visual decrease observed by immunoblot | [2] |
Table 1: Effect of Infliximab on IκBα and pIκBα Levels
Effect on NF-κB DNA Binding and Transcriptional Activity
Similarly, specific fold-change inhibition of NF-κB transcriptional activity from luciferase reporter assays directly measuring the effect of Infliximab is not detailed in the available literature. However, the downstream consequences on gene expression provide compelling evidence of inhibited transcriptional activity.
Effect on NF-κB Target Gene Expression
The ultimate consequence of Infliximab-mediated NF-κB inhibition is the downregulation of pro-inflammatory gene expression. In a syngeneic mouse model of breast cancer, Infliximab treatment led to a significant decrease in the mRNA levels of several NF-κB target genes within the primary tumor.
| Target Gene | Experimental System | Treatment | Fold Change in mRNA Expression (vs. Control) | p-value | Reference |
| TNF-α | Breast tumor sections from a syngeneic mouse model | Infliximab | ~0.5-fold decrease | < 0.05 | [2] |
| IL-6 | Breast tumor sections from a syngeneic mouse model | Infliximab | ~0.4-fold decrease | < 0.01 | [2] |
| IL-18 | Breast tumor sections from a syngeneic mouse model | Infliximab | ~0.6-fold decrease | < 0.05 | [2] |
Table 2: Effect of Infliximab on the Expression of NF-κB Target Genes
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the downstream effects of Infliximab on NF-κB activation.
Western Blotting for IκBα and Phosphorylated IκBα
This protocol is essential for determining the protein levels of IκBα and its phosphorylated form, providing insight into the stability of this inhibitory protein.
Methodology:
-
Nuclear and Cytoplasmic Extraction:
-
Treat cells with Infliximab at the desired concentration and for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cell membrane by adding a detergent (e.g., NP-40) and vortexing.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Lyse the nuclear pellet with a high-salt nuclear extraction buffer to release nuclear proteins.
-
Clarify the nuclear extract by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IκBα or pIκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the band intensities, normalizing to a loading control such as β-actin or Lamin B1.
-
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay provides a quantitative measure of NF-κB-dependent gene expression.
References
- 1. Increased levels of NF-kappaB inhibitors (IkappaBalpha and IkappaBgamma) in the intestinal mucosa of Crohn's disease patients during infliximab treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infliximab, a Monoclonal Antibody against TNF-α, Inhibits NF-κB Activation, Autotaxin Expression and Breast Cancer Metastasis to Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Infliximab's Dichotomous Interaction with Soluble and Transmembrane TNF-α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), has demonstrated significant therapeutic efficacy in a range of inflammatory conditions. Its mechanism of action, however, is multifaceted, extending beyond simple neutralization of soluble TNF-α (sTNF-α). A critical aspect of its therapeutic profile lies in its interaction with transmembrane TNF-α (tmTNF-α), which elicits distinct biological responses. This in-depth technical guide dissects the nuanced interactions of Infliximab with both sTNF-α and tmTNF-α, providing a comprehensive overview of the underlying molecular mechanisms, quantitative binding characteristics, and key experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug development, facilitating a deeper understanding of Infliximab's therapeutic actions and informing the development of next-generation anti-TNF-α biologics.
Introduction to Infliximab and Tumor Necrosis Factor-α
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade.[1] It exists in two biologically active forms: a soluble 17-kDa homotrimer (sTNF-α) and a 26-kDa transmembrane form (tmTNF-α).[2][3] While sTNF-α primarily mediates systemic inflammatory effects, tmTNF-α acts as a cell surface-bound ligand and receptor, participating in cell-to-cell contact-dependent signaling.[4]
Infliximab is a chimeric monoclonal IgG1 antibody that binds with high affinity to both sTNF-α and tmTNF-α, effectively neutralizing their biological activities.[5][6] Its therapeutic applications span a range of autoimmune and inflammatory disorders, including rheumatoid arthritis, Crohn's disease, and psoriasis.[7][8] The clinical efficacy of Infliximab is attributed not only to the blockade of TNF-α signaling but also to its ability to induce specific cellular responses through its interaction with tmTNF-α.
Interaction with Soluble TNF-α (sTNF-α): Neutralization
The primary and most well-understood mechanism of Infliximab is its high-affinity binding to sTNF-α, which prevents the cytokine from interacting with its receptors, TNFR1 and TNFR2.[5][7] This neutralization of sTNF-α leads to the downregulation of subsequent inflammatory signaling pathways.
Quantitative Binding and Neutralization Data
The binding affinity and neutralizing capacity of Infliximab for sTNF-α have been quantified in numerous studies. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) to sTNF-α | |||
| 4.2 pM | KinExA | [9] | |
| 8.6 pM | KinExA | [9] | |
| Neutralization (IC50) | |||
| ~0.004 - 0.666 µg/mL | WEHI 164 cell-based apoptosis assay | [10] |
Experimental Protocol: TNF-α Neutralization Assay
A common method to determine the neutralizing activity of Infliximab is a cell-based apoptosis assay using a TNF-α sensitive cell line, such as the murine fibrosarcoma cell line WEHI 164.
Principle: WEHI 164 cells undergo apoptosis in the presence of TNF-α. The neutralizing antibody, Infliximab, will inhibit this TNF-α-induced cell death in a dose-dependent manner. Cell viability is typically measured using a colorimetric assay such as MTT or a luminescence-based assay for ATP content.
Detailed Methodology:
-
Cell Culture: Maintain WEHI 164 cells in an appropriate culture medium (e.g., RPMI 1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Assay Preparation:
-
Neutralization Reaction:
-
In a separate plate or in the assay plate, pre-incubate the serially diluted Infliximab with the constant concentration of TNF-α for a defined period (e.g., 30-60 minutes) at 37°C.
-
Add 50 µL of the Infliximab/TNF-α mixture to the wells containing the WEHI 164 cells.[10]
-
-
Controls:
-
Cell control: Cells with medium only.
-
TNF-α control: Cells with TNF-α only (to determine maximum apoptosis).
-
Antibody control: Cells with the highest concentration of Infliximab only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Infliximab concentration relative to the control wells.
-
Plot the percentage of viability against the Infliximab concentration and determine the IC50 value (the concentration of Infliximab that inhibits 50% of TNF-α-induced cytotoxicity).
-
Interaction with Transmembrane TNF-α (tmTNF-α): Beyond Neutralization
Infliximab's interaction with tmTNF-α on the surface of immune cells triggers a range of biological effects that contribute significantly to its therapeutic efficacy. These include reverse signaling, complement-dependent cytotoxicity (CDC), and antibody-dependent cell-mediated cytotoxicity (ADCC).
Quantitative Binding Data for tmTNF-α
The binding affinity of Infliximab to tmTNF-α is comparable to its affinity for sTNF-α.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) to tmTNF-α | |||
| 468 pM | Radioimmunoassay on mTNF-transfected cells | [9] |
Reverse Signaling
Upon binding to tmTNF-α, Infliximab can act as a signaling molecule, initiating an "outside-to-inside" or "reverse" signaling cascade within the tmTNF-α-expressing cell. This signaling pathway can lead to several important outcomes, including apoptosis and the modulation of cytokine production.[11][12]
Infliximab-mediated reverse signaling can induce apoptosis in activated T lymphocytes and monocytes, which are key players in the inflammatory process of diseases like Crohn's disease.[11][13][14] This mechanism is thought to contribute to the rapid reduction of mucosal inflammation observed in patients treated with Infliximab.[13] The apoptotic pathway involves the activation of c-Jun N-terminal kinase (JNK) and caspases, and an increase in the pro-apoptotic proteins Bax and Bak.[11][12]
Infliximab-induced reverse signaling can also lead to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12][15] This effect contributes to the overall anti-inflammatory environment promoted by Infliximab treatment.
Complement-Dependent Cytotoxicity (CDC)
As an IgG1 antibody, Infliximab can activate the classical complement pathway upon binding to tmTNF-α on the cell surface.[14][16] This leads to the formation of the membrane attack complex (MAC) and subsequent lysis of the target cell.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
The Fc portion of Infliximab can be recognized by Fcγ receptors (FcγR) on immune effector cells, such as natural killer (NK) cells.[14][16] This engagement triggers the release of cytotoxic granules from the effector cell, leading to the death of the tmTNF-α-expressing target cell.
Experimental Protocols for tmTNF-α Mediated Effects
Principle: Jurkat T cells, a human T lymphocyte cell line, can be stimulated to express tmTNF-α. Upon treatment with Infliximab, apoptosis can be measured using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Detailed Methodology:
-
Cell Culture and Stimulation:
-
Culture Jurkat T cells in RPMI 1640 medium supplemented with 10% FBS.
-
To induce tmTNF-α expression, stimulate the cells with phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) or with anti-CD3/CD28 antibodies for 24 hours.[13]
-
-
Infliximab Treatment:
-
Wash the stimulated cells and resuspend them in fresh medium.
-
Treat the cells with Infliximab (e.g., 10 µg/mL) or an isotype control antibody for a specified time (e.g., 24-48 hours).
-
-
Apoptosis Detection (Annexin V/PI Staining):
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Principle: This assay measures the ability of Infliximab to lyse tmTNF-α expressing target cells in the presence of complement. Cell lysis is often quantified by measuring the release of lactate dehydrogenase (LDH) or by using a fluorescent dye that is released from dead cells.
Detailed Methodology:
-
Assay Setup:
-
Plate tmTNF-α expressing target cells (e.g., transfected Jurkat cells) in a 96-well plate.
-
Add serial dilutions of Infliximab or an isotype control antibody to the wells.
-
-
Complement Addition:
-
Add a source of complement, typically normal human serum, to the wells at a final concentration of 10-25%.[3]
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Lysis Measurement (LDH Assay):
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Lysis = 100 x (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)
-
"Spontaneous release" is from target cells with complement only, and "maximum release" is from target cells lysed with a detergent.
-
Principle: This assay measures the ability of Infliximab to mediate the killing of tmTNF-α expressing target cells by effector cells.
Detailed Methodology:
-
Effector and Target Cell Preparation:
-
Isolate effector cells, such as peripheral blood mononuclear cells (PBMCs) or purified NK cells, from healthy donors.
-
Prepare tmTNF-α expressing target cells.
-
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of Infliximab or an isotype control antibody.
-
Add the effector cells at a specific effector-to-target (E:T) cell ratio (e.g., 25:1).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[17]
-
Lysis Measurement: Measure cell lysis using an LDH release assay or a chromium-51 release assay.
-
Data Analysis: Calculate the percentage of specific lysis as described for the CDC assay.
Comparative Analysis: sTNF-α vs. tmTNF-α Interactions
The dual action of Infliximab on both sTNF-α and tmTNF-α is crucial for its overall therapeutic effect. The following table provides a comparative summary of these interactions.
| Feature | Interaction with sTNF-α | Interaction with tmTNF-α |
| Primary Mechanism | Neutralization | Reverse Signaling, CDC, ADCC |
| Key Outcome | Inhibition of downstream inflammatory signaling | Induction of apoptosis, IL-10 production, cell lysis |
| Therapeutic Relevance | Reduction of systemic inflammation | Depletion of pathogenic immune cells at sites of inflammation |
Conclusion
Infliximab's therapeutic efficacy is a composite of its interactions with both soluble and transmembrane TNF-α. While the neutralization of sTNF-α is fundamental to its anti-inflammatory action, its engagement with tmTNF-α unleashes a distinct set of effector functions, including the induction of apoptosis and cell-mediated cytotoxicity. This multifaceted mechanism of action underscores the complexity of TNF-α biology and provides a compelling rationale for the potent and sustained clinical responses observed with Infliximab therapy. A thorough understanding of these dichotomous interactions is paramount for the rational design and development of future biologics targeting the TNF-α pathway. This guide provides a foundational resource for researchers to delve deeper into these mechanisms and to design robust experimental strategies to further elucidate the intricate biology of anti-TNF-α therapeutics.
References
- 1. Defective mucosal T cell death is sustainably reverted by infliximab in a caspase dependent pathway in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infliximab Activity and Neutralizing [healthcare.uiowa.edu]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. IL-10-Producing Infliximab-Specific T Cells Regulate the Antidrug T Cell Response in Exposed Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Infliximab for intensification of primary therapy for patients with Kawasaki disease and coronary artery aneurysms at diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of the Relative Potency of an Anti-TNF Monoclonal Antibody (mAb) by Neutralizing TNF Using an In Vitro Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis of T cells and the control of inflammatory bowel disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gut.bmj.com [gut.bmj.com]
- 16. Effects of infliximab on apoptosis and reverse signaling of monocytes from healthy individuals and patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
Infliximab's Role in Modulating Immune Cell Functions in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract driven by a dysregulated immune response. A key mediator of this inflammation is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. Infliximab, a chimeric monoclonal antibody targeting TNF-α, has revolutionized the management of IBD. This technical guide provides an in-depth analysis of Infliximab's mechanisms of action at the cellular and molecular level. It elucidates how Infliximab modulates the functions of various immune cells, including T lymphocytes, macrophages, and dendritic cells, to restore immune homeostasis in the gut. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction
The pathogenesis of IBD involves a complex interplay of genetic susceptibility, environmental factors, and an aberrant immune response to the gut microbiota.[1][2] This leads to an overproduction of pro-inflammatory cytokines, with TNF-α playing a central role in orchestrating the inflammatory cascade.[1][2][3][4] TNF-α is primarily produced by activated macrophages and T lymphocytes in the inflamed mucosa.[1][5] It exerts its effects by binding to its receptors, TNFR1 and TNFR2, on various cell types, triggering downstream signaling pathways that perpetuate inflammation, induce tissue damage, and disrupt the intestinal epithelial barrier.[6][7]
Infliximab is a monoclonal antibody that specifically binds to both soluble and transmembrane forms of TNF-α with high affinity, effectively neutralizing its biological activity.[1][6][8] By blocking TNF-α, Infliximab interrupts the inflammatory cascade, leading to a reduction in gut inflammation and promoting mucosal healing.[9] This guide delves into the specific effects of Infliximab on the key immune cell populations implicated in IBD.
Modulation of T Lymphocyte Function
T lymphocytes, particularly CD4+ T helper (Th) cells, are critical drivers of the chronic inflammation in IBD. Infliximab exerts profound effects on T cell activation, proliferation, and survival.
Induction of T Cell Apoptosis
A primary mechanism of Infliximab is the induction of apoptosis (programmed cell death) in activated T lymphocytes. This is particularly significant as mucosal T cells in IBD patients are often resistant to apoptosis, leading to their accumulation in the gut.[1][7] Infliximab is thought to induce apoptosis primarily by binding to transmembrane TNF-α (mTNF) on the surface of activated T cells, which can trigger "reverse signaling" pathways.[10]
Studies have shown a significant increase in apoptotic (TUNEL-positive) CD3+ T cells in the colonic biopsies of Crohn's disease patients as early as 24 hours after Infliximab infusion.[11][12] In vitro studies using Jurkat T cells have demonstrated that Infliximab induces apoptosis in activated (CD3/CD28 stimulated) but not resting T cells, associated with an increased Bax/Bcl-2 ratio.[11][12] This selective elimination of activated T cells at the site of inflammation is a key factor in its therapeutic efficacy.
Inhibition of T Cell Activation and Proliferation
Infliximab has been shown to suppress T cell activation and proliferation. In vitro studies on peripheral blood mononuclear cells (PBMCs) from patients with active ulcerative colitis demonstrated that Infliximab reduced the expression of the activation marker CD25 on both CD4+ and CD8+ T cells.[13] Furthermore, it inhibited the proliferation of both CD4+ and CD8+ T cells in response to both polyclonal and antigen-specific stimulation.[13]
Modulation of T Helper Cell Differentiation and Cytokine Production
The inflammatory environment in IBD is often characterized by a dominance of Th1 and Th17 cells, which produce pro-inflammatory cytokines like IFN-γ and IL-17, respectively. Infliximab treatment has been shown to downregulate the Th1 response.[1] Studies have reported decreased production of IFN-γ by mucosal T cells from Crohn's disease patients following Infliximab treatment.[1] Infliximab also inhibits the secretion of IL-13 (a Th2 cytokine), IL-17A (a Th17 cytokine), and TNF-α itself from T cells.[13]
Impact on Regulatory T Cells (Tregs)
Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are crucial for maintaining immune tolerance in the gut.[14][15] Their function is often impaired in IBD.[14] Infliximab therapy has been shown to rapidly increase the frequency of functional Tregs in the peripheral blood of patients with active IBD and enhance their suppressive function.[1][14] However, some studies have reported no significant change in the circulating Treg population, suggesting the effects might be more prominent at the mucosal level or that the dynamics are complex.[16]
Modulation of Macrophage and Dendritic Cell Function
Macrophages and dendritic cells are key players in the innate immune system and are abundant in the intestinal mucosa. They act as antigen-presenting cells (APCs) and are major sources of TNF-α in IBD.
Induction of Regulatory Macrophages
Infliximab can induce the differentiation of monocytes into a regulatory macrophage phenotype.[1] These regulatory macrophages are characterized by the expression of CD206 and have anti-inflammatory properties, including the ability to inhibit the proliferation of activated T cells and produce the anti-inflammatory cytokine IL-10.[1][2] The induction of these regulatory macrophages has been observed in IBD patients who achieve mucosal healing after Infliximab treatment, suggesting a crucial role for this mechanism in tissue repair.[17]
Reduction of Pro-inflammatory Macrophage and Dendritic Cell Activity
Infliximab treatment leads to a marked decrease in activated myeloid dendritic cells and various macrophage subsets in inflamed tissues.[18][19] By neutralizing TNF-α, Infliximab reduces the activation of these cells, thereby decreasing their production of pro-inflammatory cytokines and their ability to stimulate T cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of Infliximab on various immune cell parameters as reported in the literature.
Table 1: Effect of Infliximab on T Lymphocyte Populations and Function
| Parameter | Cell Type | Disease | Effect of Infliximab | Reference |
| Apoptosis (TUNEL+ cells) | Mucosal CD3+ T cells | Crohn's Disease | Significant increase 24h post-infusion | [11] |
| CD25 Expression | Peripheral Blood CD4+ & CD8+ T cells | Ulcerative Colitis | Reduced expression | [13] |
| Proliferation | Peripheral Blood CD4+ & CD8+ T cells | Ulcerative Colitis | Suppressed proliferation | [13] |
| IFN-γ Secretion | Mucosal T cells | Crohn's Disease | Downregulated | [1] |
| IL-17A Secretion | Peripheral Blood T cells | Ulcerative Colitis | Inhibited | [13] |
| Foxp3+ Treg Frequency | Peripheral Blood | Active IBD | Rapid increase | [1][14] |
Table 2: Effect of Infliximab on Macrophage and Dendritic Cell Populations
| Parameter | Cell Type | Effect of Infliximab | Reference |
| Regulatory Macrophages (CD206+) | Mucosal Tissue | Significant induction in patients with mucosal healing | [17] |
| Activated Myeloid Dendritic Cells (CD11c+) | Inflamed Tissue | Marked decrease | [18][19] |
| Macrophage Subsets (CD68+, CD163+) | Inflamed Tissue | Marked decrease | [19] |
Key Signaling Pathways Modulated by Infliximab
Infliximab's primary mode of action is the neutralization of TNF-α, which prevents its binding to TNFR1 and TNFR2 and the subsequent activation of intracellular signaling pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is strongly activated in the mucosa of IBD patients.[1] TNF-α is a potent activator of this pathway.[1][20] By blocking TNF-α, Infliximab prevents the activation of NF-κB, leading to the downregulation of numerous pro-inflammatory genes, including those encoding for other cytokines, chemokines, and adhesion molecules. Infliximab treatment has been shown to increase the levels of NF-κB inhibitors, such as IκBα, in the intestinal mucosa of Crohn's disease patients.[1]
References
- 1. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cytokines in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of infliximab in inflammatory bowel disease: an anti-inflammatory multitasker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 5. Roles of Macrophages in the Development and Treatment of Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Infliximab? [synapse.patsnap.com]
- 7. Infliximab in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of infliximab? [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis of T cells and the control of inflammatory bowel disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Infliximab inhibits activation and effector functions of peripheral blood T cells in vitro from patients with clinically active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of regulatory T cell in the pathogenesis of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Regulatory macrophages induced by infliximab are involved in healing in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Infliximab reduces activated myeloid dendritic cells, different macrophage subsets and CXCR3-positive cells in granuloma annulare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inflammatory pathways of importance for management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Molecular Basis of Infliximab Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), has revolutionized the treatment of chronic inflammatory diseases such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). Despite its efficacy, a significant portion of patients either fail to respond to initial therapy (primary resistance) or lose response over time (secondary resistance). This guide provides an in-depth exploration of the molecular mechanisms underpinning Infliximab resistance, offering a technical resource for researchers and professionals in drug development. We will delve into the key signaling pathways, cellular processes, and genetic factors implicated in resistance, complemented by detailed experimental protocols and quantitative data summaries.
Pharmacokinetic Mechanisms of Resistance: The Role of Anti-Drug Antibodies
One of the primary drivers of secondary Infliximab resistance is the development of anti-drug antibodies (ADAs). These antibodies can neutralize Infliximab, accelerate its clearance, and consequently reduce its therapeutic efficacy.
Table 1: Incidence and Impact of Anti-Infliximab Antibodies (ATI)
| Parameter | Finding | Reference |
| Incidence of ATI in RA patients | 7% to 21% | [1](2) |
| ATI and Clinical Response | Higher ATI concentrations are associated with lower serum trough levels of Infliximab and a need for dose escalation. | [1](2) |
| Impact of Immunomodulators | Concomitant use of immunosuppressants can reduce the formation of ATIs. | [3](4) |
Experimental Protocol: Detection of Anti-Infliximab Antibodies by ELISA
This protocol outlines a bridging ELISA for the detection of anti-Infliximab antibodies.[5](5)
-
Coating: Dilute Infliximab to 1 µg/mL in phosphate-buffered saline (PBS) and coat a 96-well microplate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 3% bovine serum albumin in PBST) for 2 hours at room temperature.
-
Sample Preparation: Dilute patient serum or plasma samples 1:20 in 300 mM acetic acid and incubate at room temperature for 15 minutes to dissociate immune complexes. Neutralize the samples with an appropriate buffer.
-
Incubation: Add the prepared samples to the wells and incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add HRP-conjugated Infliximab to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
ATI Detection Workflow
Pharmacodynamic Mechanisms of Resistance: Altered Signaling Pathways
Resistance to Infliximab can also arise from mechanisms that are independent of drug pharmacokinetics. These involve alterations in cellular signaling pathways that either bypass the effects of TNF-α blockade or activate alternative inflammatory cascades.
Upregulation of the Non-Canonical NF-κB Pathway
While Infliximab effectively targets the canonical NF-κB pathway, the non-canonical pathway can remain active and contribute to sustained inflammation. Upregulation of this pathway is associated with a lack of response to anti-TNF agents.[6](6)
Non-Canonical NF-κB Pathway
Alterations in Cytokine Profiles
Non-responders to Infliximab often exhibit distinct cytokine profiles, suggesting the involvement of other inflammatory mediators.
Table 2: Differential Cytokine and Chemokine Levels in Infliximab Responders vs. Non-Responders
| Cytokine/Chemokine | Finding in Non-Responders | Reference |
| IL-6 | Increased levels | [7](8--INVALID-LINK-- |
| IL-1β | Increased levels | [9](10) |
| CXCL8 (IL-8) | Increased levels | [7](8--INVALID-LINK-- |
| CCL2 | Increased levels | [11](12--INVALID-LINK-- |
| MMP-3 | Increased levels | [11](11) |
| IL-10 | Decreased levels in responders | [13](13) |
Cellular Mechanisms of Resistance
Impaired Apoptosis of Immune Cells
A key mechanism of action for Infliximab is the induction of apoptosis in activated T lymphocytes and monocytes. Resistance can be associated with a failure to induce or a circumvention of this apoptotic process.
Experimental Protocol: Assessment of T-cell Apoptosis
This protocol describes the use of FITC-Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[14](14)
-
Cell Culture: Culture lamina propria T lymphocytes or peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal calf serum.
-
Treatment: Treat cells with Infliximab (e.g., 1-10 µg/mL) or an isotype control antibody for a specified time (e.g., 24-48 hours).
-
Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add FITC-Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Role of Transmembrane TNF-α (tmTNF-α) and Reverse Signaling
Infliximab can bind to tmTNF-α on the surface of immune cells, inducing "reverse signaling" that can lead to apoptosis or cytokine production.[15](15) The density of tmTNF-α on immune cells may be a predictor of response, with higher levels associated with a better response to Infliximab.[16](16)
References
- 1. ELISA Kit [ABIN2862658] - Plasma (EDTA - heparin), Serum [antibodies-online.com]
- 2. Differential drug resistance to anti‐tumour necrosis factor agents in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncanonical NF-κB Signaling Upregulation in Inflammatory Bowel Disease Patients is Associated With Loss of Response to Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Response to Anti-TNFs: Definition, Epidemiology, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of enzyme-linked immunosorbent assays for the measurement of infliximab and anti-drug antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation Study of Existing Gene Expression Signatures for Anti-TNF Treatment in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. Toll-like Receptor Gene Polymorphisms as Predictive Biomarkers for Response to Infliximab in Japanese Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction and Verification of Potential Therapeutic Targets for Non-Responders to Infliximab in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Model Based on Serum Biomarkers to Predict Primary Non-Response to Infliximab in Crohn’s Disease [frontiersin.org]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. Frontiers | Clinical and Immunological Factors Associated with Recommended Trough Levels of Adalimumab and Infliximab in Patients with Crohn’s Disease [frontiersin.org]
- 14. Defective mucosal T cell death is sustainably reverted by infliximab in a caspase dependent pathway in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transmembrane TNF-α Density, but not Soluble TNF-α Level, is Associated with Primary Response to Infliximab in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Infliximab Protocol for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infliximab is a chimeric monoclonal antibody that targets and neutralizes both the soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α).[1][2] As a key pro-inflammatory cytokine, TNF-α is implicated in numerous autoimmune and inflammatory diseases.[3][4] Consequently, Infliximab is a cornerstone therapeutic and a critical tool for in vitro research into inflammatory pathways. These application notes provide detailed protocols for utilizing Infliximab in cell culture experiments to assess its biological activity, including TNF-α neutralization, induction of apoptosis, and modulation of cytokine secretion.
Mechanism of Action: In Vitro Effects
Infliximab exerts its effects primarily by binding with high affinity to TNF-α, preventing the cytokine from interacting with its receptors, TNFR1 and TNFR2.[1][5] This blockade disrupts downstream inflammatory signaling cascades. Key in vitro mechanisms include:
-
Neutralization of TNF-α: Infliximab binds to both soluble and transmembrane TNF-α (mTNF-α), inhibiting the "forward signaling" that leads to the activation of pathways like NF-κB and MAP kinases.[6][7]
-
Induction of Apoptosis: By binding to mTNF-α on the surface of activated T lymphocytes and monocytes, Infliximab can induce "reverse signaling" into the cell, leading to caspase-dependent apoptosis.[8][9][10] This is a significant mechanism for eliminating inflammatory immune cells.[11]
-
Modulation of Cytokine Production: Infliximab treatment can alter the cytokine profile of immune cells. It has been shown to decrease the production of pro-inflammatory cytokines such as GM-CSF and IFN-γ while promoting the secretion of the anti-inflammatory cytokine IL-10.[3][12][13]
Caption: Infliximab's dual mechanism of action.
Application Notes
Cell Line Selection
The choice of cell line is critical and depends on the specific aspect of Infliximab's function being investigated.
| Cell Line | Cell Type | Typical Application |
| L-929 | Murine Fibrosarcoma | TNF-α Neutralization/Cytotoxicity Assays.[5][14] |
| WEHI 164 | Murine Fibrosarcoma | TNF-α Neutralization/Apoptosis Assays.[15] |
| Jurkat | Human T-cell Leukemia | Apoptosis induction, cytokine profiling, signaling studies.[9][11] |
| THP-1 | Human Monocytic Leukemia | Apoptosis induction, cytokine profiling.[10] |
| PBMCs | Primary Human Cells | Cytokine release assays, mimicking systemic responses.[8][12] |
| HepG2 | Human Hepatocellular Carcinoma | In vitro toxicology and hepatotoxicity studies.[16] |
| Reporter Cells | Engineered Cell Lines | TNF-α neutralization assays (e.g., NF-κB-luciferase reporter).[17] |
Infliximab Preparation and Handling
-
Reconstitution: Reconstitute lyophilized Infliximab using sterile, nuclease-free water or phosphate-buffered saline (PBS) to a stock concentration of 1-10 mg/mL. Gently swirl to dissolve; do not shake, as this can denature the antibody.
-
Storage: Store the reconstituted stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] For short-term use (1-2 weeks), aliquots can be stored at 4°C.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate sterile cell culture medium immediately before use.
Experimental Controls
Proper controls are essential for interpreting results:
-
Untreated Control: Cells cultured in medium alone to establish a baseline for viability and activity.
-
Vehicle Control: Cells treated with the same buffer used to dilute Infliximab.
-
Isotype Control: A non-specific chimeric IgG1 antibody used at the same concentration as Infliximab to control for non-specific binding effects.
-
TNF-α Only Control: Cells treated with TNF-α alone to confirm the pro-inflammatory or pro-apoptotic effect that Infliximab is intended to neutralize.
Infliximab Concentration Ranges for In Vitro Assays
The optimal concentration of Infliximab varies significantly by assay and cell type. It is recommended to perform a dose-response curve to determine the IC50 or EC50 for each specific experimental setup.
| Assay Type | Typical Concentration Range | Incubation Time |
| TNF-α Neutralization | 0.01 - 10 µg/mL | 18 - 72 hours[18] |
| Apoptosis Induction | 1 - 20 µg/mL | 4 - 48 hours[9][11] |
| Cytokine Secretion | 10 ng/mL - 20 µg/mL | 24 - 72 hours[1][12] |
| Signaling Studies (e.g., JNK) | ~20 µg/mL | 30 minutes - 18 hours[12] |
| Cell Viability (Toxicity) | 0.002 mg/L - 5 g/L | 24 - 72 hours[16] |
Experimental Protocols
Caption: General experimental workflow for Infliximab studies.
Protocol 1: TNF-α Neutralization Assay using L-929 Cells
Principle: L-929 cells are sensitive to TNF-α-induced cytotoxicity, especially in the presence of a metabolic inhibitor like Actinomycin D. Infliximab neutralizes TNF-α, protecting the cells from death. Cell viability is measured using a colorimetric assay like MTT or WST-1, where a higher signal indicates greater neutralization activity.[5][14]
Materials:
-
L-929 cells (ATCC® CCL-1™)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
Infliximab and Isotype Control
-
Actinomycin D
-
MTT or WST-1 reagent
-
96-well flat-bottom plates
-
Plate reader (absorbance at 570 nm for MTT, 450 nm for WST-1)
Method:
-
Cell Seeding: Seed L-929 cells in a 96-well plate at a density of 2-5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Prepare Reagents:
-
Prepare serial dilutions of Infliximab and the isotype control in culture medium (e.g., from 10 µg/mL down to 0.01 µg/mL).
-
Prepare a fixed, suboptimal concentration of TNF-α (e.g., 10-20 ng/mL) in culture medium containing Actinomycin D (final concentration 1-2 µg/mL). This concentration should be determined empirically to cause ~80-90% cell death.
-
-
Treatment:
-
Carefully remove the medium from the cells.
-
Add 50 µL of the Infliximab/isotype control dilutions to the appropriate wells.
-
Add 50 µL of the TNF-α/Actinomycin D solution to all wells except the "cells only" control wells (add 50 µL of medium with Actinomycin D instead).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Viability Measurement (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.
-
Incubate for 4 hours to overnight in the dark to dissolve formazan crystals.
-
Read absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the dose-response curve and determine the IC50 (the concentration of Infliximab that results in 50% neutralization of TNF-α activity).
Protocol 2: Apoptosis Induction Assay by Flow Cytometry
Principle: This assay quantifies Infliximab's ability to induce apoptosis in cells expressing transmembrane TNF-α, such as activated Jurkat T cells. Apoptosis is measured by staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptosis) and Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes in late apoptosis/necrosis).[9][11]
Materials:
-
Jurkat cells (ATCC® TIB-152™)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulants: Anti-CD3 and Anti-CD28 antibodies or PMA/Ionomycin
-
Infliximab and Isotype Control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Method:
-
Cell Culture and Activation:
-
Culture Jurkat cells to a density of 0.5-1 x 10⁶ cells/mL.
-
Activate the cells for 4-24 hours with soluble anti-CD3 (2 ng/mL) and anti-CD28 (2 ng/mL) antibodies to induce mTNF-α expression.[9] Unstimulated cells will serve as a negative control.
-
-
Treatment:
-
Plate 1 x 10⁶ activated cells per well in a 24-well plate.
-
Add Infliximab or isotype control at the desired final concentration (e.g., 10 µg/mL). Include an untreated control.
-
-
Incubation: Incubate for 4 to 24 hours at 37°C, 5% CO₂.
-
Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer provided in the apoptosis kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis:
-
Gate on the main cell population to exclude debris.
-
Create a quadrant plot of Annexin V vs. PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) between treatment groups.
-
Protocol 3: Cytokine Secretion Assay by ELISA
Principle: This protocol measures the effect of Infliximab on the production and secretion of a specific cytokine (e.g., IL-10 or IFN-γ) from immune cells like PBMCs. Cell culture supernatants are collected after treatment and analyzed using a sandwich ELISA kit.[12][19]
Materials:
-
Human PBMCs, freshly isolated via Ficoll-Paque density gradient centrifugation.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulant (e.g., Lipopolysaccharide (LPS) at 100 ng/mL or PHA).
-
Infliximab and Isotype Control.
-
Cytokine-specific ELISA kit (e.g., Human IL-10 ELISA).
-
96-well plate reader.
Method:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium.
-
Treatment:
-
Prepare solutions of Infliximab or isotype control at 2X the final concentration in culture medium.
-
Prepare a solution of the stimulant (e.g., LPS) at 2X the final concentration.
-
Add 50 µL of Infliximab/isotype control to the appropriate wells.
-
Add 50 µL of the stimulant to all wells except the unstimulated control. Add 50 µL of medium to the unstimulated wells. Final volume should be 200 µL.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[20]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Supernatants can be assayed immediately or stored at -80°C.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer’s protocol.[21][22][23] This typically involves:
-
Adding standards and diluted supernatants to the antibody-coated plate.
-
Incubation, followed by washing.
-
Adding a detection antibody.
-
Incubation, followed by washing.
-
Adding an enzyme conjugate (e.g., HRP-Streptavidin).
-
Incubation, followed by washing.
-
Adding substrate solution and incubating for color development.
-
Adding a stop solution.
-
-
-
Data Analysis:
-
Read absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels across the different treatment groups.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Infliximab and Antibodies to Infliximab Quantitation | Test Fact Sheet [arupconsult.com]
- 3. Infliximab: mechanism of action beyond TNF-alpha neutralization in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Infliximab and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the Relative Potency of an Anti-TNF Monoclonal Antibody (mAb) by Neutralizing TNF Using an In Vitro Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infliximab Exerts No Direct Hepatotoxic Effect on HepG2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. veritastk.co.jp [veritastk.co.jp]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Circulating Cytokines and Cytokine Receptors in Infliximab Treatment Failure Due to TNF-α Independent Crohn Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cda-amc.ca [cda-amc.ca]
- 22. content.abcam.com [content.abcam.com]
- 23. apdiagroup.com [apdiagroup.com]
Application Notes and Protocols for Establishing a Murine Model of Colitis for Infliximab Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a key mediator in the pathogenesis of IBD.[1][2] Infliximab, a chimeric monoclonal antibody that specifically targets and neutralizes TNF-α, has proven to be an effective therapeutic agent for IBD.[1][3] To facilitate the preclinical evaluation of Infliximab and other potential IBD therapeutics, robust and reproducible animal models that mimic the key aspects of human colitis are essential.
This document provides detailed application notes and protocols for establishing and utilizing murine models of colitis to test the efficacy of Infliximab. Two of the most widely used chemically-induced colitis models, the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models, are described.[4][5] These models are well-characterized and have been shown to be responsive to anti-TNF-α therapy.[6][7]
Signaling Pathway: TNF-α and the Mechanism of Action of Infliximab
Infliximab functions by binding to both soluble and transmembrane forms of TNF-α, preventing the cytokine from interacting with its receptors, TNFR1 and TNFR2.[8][9] This blockade disrupts downstream inflammatory signaling pathways, including the NF-κB pathway, which is crucial for the expression of numerous pro-inflammatory genes.[10][11] By neutralizing TNF-α, Infliximab leads to a reduction in the infiltration of inflammatory cells, suppression of pro-inflammatory cytokine production, and promotion of mucosal healing.[8][10]
Experimental Protocols
I. Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS model is widely used due to its simplicity, rapidity, and reproducibility, inducing a form of colitis that resembles human ulcerative colitis.[12][13]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile, autoclaved drinking water
-
Animal caging and husbandry supplies
-
Calibrated balance
-
pH meter
Protocol:
-
Animal Selection: Use 8-12 week old C57BL/6 or BALB/c mice. House mice in a specific pathogen-free facility.
-
DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in sterile drinking water.[14] The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.[12] Ensure the DSS is completely dissolved.
-
Induction of Acute Colitis: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[15][16] Control mice should receive regular autoclaved drinking water.
-
Induction of Chronic Colitis: To induce a chronic, relapsing model, administer DSS in cycles. For example, provide 2% DSS for 5-7 days, followed by a 7-10 day recovery period with regular drinking water.[12][17] This cycle can be repeated 2-3 times.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
II. 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
The TNBS model induces a transmural colitis with a Th1-mediated immune response, sharing some histopathological features with Crohn's disease.[18][19]
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (100%)
-
Phosphate-buffered saline (PBS)
-
3-4 French gauge catheter
-
1 mL syringe
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Preparation: Fast mice for 12-24 hours before TNBS administration to empty the colon, while allowing free access to water.[19]
-
TNBS Solution Preparation: On the day of induction, prepare the TNBS solution by mixing TNBS with ethanol. A common final concentration is 1-2.5 mg of TNBS in 40-50% ethanol, in a total volume of 100-150 µL per mouse.[16][20]
-
Administration:
-
Anesthetize the mouse.
-
Gently insert the catheter intrarectally, approximately 3-4 cm from the anus.
-
Slowly instill the TNBS solution into the colon.
-
To ensure the solution remains in the colon, hold the mouse in a head-down position for at least 60 seconds after instillation.
-
-
Control Group: Administer the vehicle (e.g., 50% ethanol in PBS) to the control group.
-
Post-Procedure Care: Return the mice to their cages and provide free access to food and water. Monitor their recovery from anesthesia and daily for clinical signs of colitis.
III. Administration of Infliximab
Infliximab can be administered therapeutically (after colitis induction) or prophylactically (before or at the time of induction).
Materials:
-
Infliximab (e.g., Remicade®)
-
Sterile, pyrogen-free saline or PBS
-
Syringes and needles for injection
Protocol:
-
Reconstitution: Reconstitute Infliximab according to the manufacturer's instructions, typically with sterile water for injection, to a stock concentration. Further dilute with sterile saline or PBS to the desired final concentration for injection.
-
Dosage: A typical dose for murine studies is between 5 and 10 mg/kg of body weight.[7][21]
-
Administration Route:
-
Dosing Schedule:
-
Therapeutic: Begin treatment 2-3 days after the induction of colitis. Administer Infliximab 2-3 times per week.
-
Prophylactic: Administer a single dose of Infliximab 24 hours before or on the day of colitis induction.
-
Experimental Workflow
Data Presentation and Analysis
I. Clinical Disease Activity Index (DAI)
The DAI is a composite score used to quantify the clinical signs of colitis.[17][23]
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Weight Loss | None or gain | 1-5% | 6-10% | 11-15% | >15% |
| Stool Consistency | Normal, well-formed | Soft, but still formed | Soft | Watery diarrhea | - |
| Rectal Bleeding | None | Hemoccult positive | Visible blood in stool | Gross rectal bleeding | - |
Calculation: DAI = (Score for Weight Loss + Score for Stool Consistency + Score for Rectal Bleeding) / 3
II. Histological Scoring of Colitis
Following euthanasia, the colon should be collected for histological analysis to assess the degree of inflammation and tissue damage.[24][25]
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Inflammation Severity | None | Mild | Moderate | Severe |
| Inflammation Extent | None | Mucosa | Mucosa and Submucosa | Transmural |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Entire crypt lost |
| Ulceration | None | 1-2 focal ulcers | 3 or more focal ulcers | Widespread ulceration |
Note: The colon can be "swiss-rolled" to allow for the histological assessment of the entire colon in a single section.[25][26]
III. Molecular and Cellular Analysis
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative measure of neutrophil infiltration.[12][17]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using ELISA or multiplex assays.[20][27]
-
Flow Cytometry: Analyze the immune cell populations (e.g., T cells, macrophages) in the lamina propria of the colon.[17]
Expected Outcomes
In both DSS and TNBS-induced colitis models, mice will develop clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding. Histological examination will reveal inflammatory cell infiltration, crypt damage, and ulceration.[28][29] Treatment with Infliximab is expected to ameliorate these signs.
| Group | Expected Clinical DAI | Expected Histological Score | Expected Colon Length |
| Control | 0 | 0 | Normal |
| Colitis (DSS/TNBS) | High | High | Shortened |
| Colitis + Infliximab | Reduced | Reduced | Partially or fully restored |
Conclusion
The murine models of colitis described provide a robust platform for evaluating the in vivo efficacy of Infliximab. Careful adherence to these protocols and standardized scoring systems will ensure the generation of reliable and reproducible data, facilitating the development of novel therapeutics for IBD.
References
- 1. Mechanisms of action of infliximab in inflammatory bowel disease: an anti-inflammatory multitasker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNF-a Is Critical To The Pathogenesis Of Inflammatory Bowel Diseases [pharmaceuticalonline.com]
- 3. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 4. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. Study of tumor necrosis factor receptor in the inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking TNF-α in mice reduces colorectal carcinogenesis associated with chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redoxis.se [redoxis.se]
- 14. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 15. mpbio.com [mpbio.com]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 21. reference.medscape.com [reference.medscape.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Video: Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model [jove.com]
- 26. Murine Colitis modeling using Dextran Sulfate Sodium (DSS). | Vanderbilt University Medical Center [medsites.vumc.org]
- 27. mdpi.com [mdpi.com]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Infliximab Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infliximab is a chimeric monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in various inflammatory and autoimmune diseases. Preclinical animal studies are crucial for evaluating the efficacy, safety, and mechanism of action of infliximab in various disease models. These application notes provide detailed protocols and quantitative data to guide researchers in the administration and dosage of infliximab for animal studies.
Mechanism of Action: TNF-α Signaling Pathway
Infliximab functions by neutralizing the biological activity of both soluble and transmembrane forms of TNF-α.[1] This prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling pathways.[1][2][3] The binding of TNF-α to its receptors typically initiates a cascade of events leading to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of pro-inflammatory genes.[2]
Caption: TNF-α signaling pathway and the inhibitory action of Infliximab.
Quantitative Data Summary
The following tables summarize infliximab dosages and administration routes used in various animal models as reported in preclinical studies.
Table 1: Infliximab Dosage and Administration in Rodent Models
| Animal Model | Disease Model | Dosage | Route of Administration | Frequency | Reference(s) |
| Rat | Experimental Colitis | 5, 10, 15 mg/kg | Subcutaneous (SC) | Daily for 5 days | [4] |
| Rat | Collagen-Induced Arthritis | Not specified | Intraperitoneal (IP) | Long-term | [5] |
| Mouse | Diet-Induced Obesity | 10, 100 mg/kg | Intraperitoneal (IP) | Once per week for 4 weeks | [6] |
| Mouse | Experimental Colitis | 5 mg/kg | Intraperitoneal (IP) | Single injection | [7] |
Table 2: Infliximab Dosage and Administration in Rabbit Models
| Animal Model | Disease Model/Study | Dosage/Concentration | Route of Administration | Frequency | Reference(s) |
| Rabbit | Osteoarthritis | 10 mg/ml, 20 mg/ml (0.5 ml injection) | Intra-articular | Monthly for 3 months | [8] |
| Rabbit | Intestinal Surgery | 10 mg/kg | Intravenous (IV) | Single bolus one week prior to surgery | [9] |
| Rabbit | Ocular Safety Study | 1, 2, 5, 8, 10, 20 mg (0.1 ml injection) | Intravitreal | Single injection | [1] |
| Rabbit | Ocular Safety Study | 2.0 mg | Intravitreal | Serially every 30 days (2-3 injections) | [10] |
Experimental Protocols
Protocol 1: Preparation of Infliximab for Animal Administration
This protocol is adapted from clinical preparation guidelines and is suitable for preclinical research.[11]
Materials:
-
Infliximab (e.g., Remicade®), 100 mg lyophilized powder vial
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes (10 ml and appropriate size for final volume)
-
21-gauge or smaller needles
-
Sterile infusion bag or vials for dilution
Procedure:
-
Reconstitution: a. Aseptically reconstitute the 100 mg vial of infliximab with 10 ml of Sterile Water for Injection, USP, to obtain a concentration of 10 mg/ml.[11] b. Direct the stream of water down the side of the vial to avoid excessive foaming.[11] c. Gently swirl the vial to dissolve the powder. Do not shake. [11] d. Allow the solution to stand for 5 minutes. The resulting solution should be colorless to light yellow and opalescent.[11]
-
Dilution: a. Calculate the required dose of infliximab based on the animal's body weight and the desired dosage (mg/kg). b. Withdraw the corresponding volume of the reconstituted infliximab solution. c. Dilute the withdrawn infliximab solution with sterile 0.9% Sodium Chloride Injection, USP, to a final concentration suitable for the intended injection volume. The final concentration in clinical infusions ranges from 0.4 mg/ml to 4 mg/ml.[12] d. Gently invert the container to mix the solution.
-
Administration: a. The prepared infliximab solution should be administered within 3 hours of reconstitution and dilution.[11] b. For intravenous infusions, use an infusion set with an in-line, sterile, non-pyrogenic, low-protein-binding filter (pore size of 1.2 µm or less).[11] For other routes like intraperitoneal or subcutaneous, a filter may not be necessary, but sterile technique must be maintained.
Protocol 2: Intraperitoneal (IP) Administration of Infliximab in Mice
This protocol provides a general guideline for IP injection in mice.[2][13]
Materials:
-
Prepared infliximab solution
-
Appropriately sized sterile syringe (e.g., 1 ml)
-
25-30 gauge sterile needle
-
70% ethanol or other suitable disinfectant
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other internal organs.[14]
-
Injection: a. Disinfect the injection site with an alcohol wipe. b. Tilt the mouse's head downwards at a slight angle. c. Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[13] d. Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel. e. Slowly inject the calculated volume of the infliximab solution. f. Withdraw the needle and return the mouse to its cage. g. Monitor the animal for any immediate adverse reactions.
Protocol 3: Induction and Monitoring of Collagen-Induced Arthritis (CIA) in Mice
This protocol is a standard method for inducing arthritis in susceptible mouse strains (e.g., DBA/1).[15][16]
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05M acetic acid
-
Sterile syringes and needles
-
Emulsifying apparatus (e.g., two-way Luer-lock syringes)
Procedure:
-
CIA Induction: a. Day 0: Emulsify type II collagen with CFA. Administer the emulsion intradermally at the base of the tail of the mice. b. Day 21: Prepare an emulsion of type II collagen with IFA. Administer this booster injection intradermally.
-
Clinical Scoring of Arthritis: a. Begin monitoring the mice for signs of arthritis starting around day 21 and continue 2-3 times per week. b. Score each paw based on a scale of 0-4, where:[1][10]
- 0 = Normal, no evidence of erythema or swelling.
- 1 = Mild swelling and/or erythema confined to the tarsals or ankle joint.
- 2 = Moderate swelling and erythema extending from the ankle to the tarsals.
- 3 = Severe swelling and erythema encompassing the ankle, foot, and digits.
- 4 = Maximum inflammation with joint deformity and/or ankylosis. c. The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
Protocol 4: Pharmacokinetic (PK) Sample Collection
This is a general guideline for blood sample collection for PK analysis. The frequency and time points should be optimized based on the specific study design.
Materials:
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
Appropriate sized needles and syringes or lancets
-
Capillary tubes (for retro-orbital or tail vein sampling)
-
Anesthetic (if required)
-
Centrifuge
Procedure:
-
Sampling Schedule: A typical sparse sampling schedule for a monoclonal antibody with a half-life of several days could include collections at:
-
Blood Collection: a. Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). b. Process the blood to obtain plasma or serum by centrifugation according to the collection tube manufacturer's instructions.
-
Sample Storage: Store the plasma or serum samples at -80°C until analysis.
Experimental Workflow Visualization
Caption: General experimental workflow for an animal study of Infliximab.
References
- 1. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. infliximab.com [infliximab.com]
- 4. Population pharmacokinetics of subcutaneous infliximab CT‐P13 in Crohn’s disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Anti‐inflammatory effects of infliximab in mice are independent of tumour necrosis factor α neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Dosing & Administration | HCP | Infliximab [infliximab.com]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. chondrex.com [chondrex.com]
- 17. researchgate.net [researchgate.net]
Designing a Clinical Trial for a New Infliximab Biosimilar: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infliximab is a chimeric monoclonal antibody that targets Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. It is a widely used and effective treatment for a range of autoimmune diseases, including rheumatoid arthritis, Crohn's disease, ulcerative colitis, ankylosing spondylitis, psoriatic arthritis, and psoriasis.[1] The expiration of patents for the originator product, Remicade, has paved the way for the development of biosimilar versions of infliximab.[2]
A biosimilar is a biological product that is highly similar to and has no clinically meaningful differences from an existing FDA- or EMA-approved reference product.[3][4] The development and approval of a biosimilar hinges on a comprehensive "totality of the evidence" approach, which includes extensive analytical characterization, non-clinical studies, and robust clinical trials to demonstrate biosimilarity to the reference product.[5]
These application notes provide a detailed framework and protocols for designing and conducting a clinical trial for a new infliximab biosimilar, with a focus on meeting the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Mechanism of Action: TNF-α Signaling Pathway
Infliximab exerts its therapeutic effect by neutralizing the biological activity of TNF-α. It binds with high affinity to both the soluble and transmembrane forms of TNF-α, preventing it from interacting with its receptors, TNFR1 and TNFR2. This blockade inhibits the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, cellular activation, and tissue damage.
Clinical Trial Design and Workflow
The clinical development program for an infliximab biosimilar typically involves a stepwise approach, beginning with a Phase I pharmacokinetic (PK) study, followed by a pivotal Phase III comparative efficacy and safety trial.
Experimental Protocols
Protocol 1: Phase I Pharmacokinetic Equivalence Study
Objective: To demonstrate pharmacokinetic equivalence between the proposed infliximab biosimilar and the reference infliximab product.
Study Design: A randomized, single-blind, three-arm, parallel-group, single-dose study in healthy subjects.[2]
Population: Healthy male and female subjects, aged 18-55 years.
Treatment Arms:
-
Arm A: Single 5 mg/kg intravenous (IV) infusion of the infliximab biosimilar.
-
Arm B: Single 5 mg/kg IV infusion of the EU-sourced reference infliximab.
-
Arm C: Single 5 mg/kg IV infusion of the US-sourced reference infliximab.
Methodology:
-
Screening: Subjects will be screened for eligibility based on medical history, physical examination, and laboratory tests.
-
Randomization: Eligible subjects will be randomized in a 1:1:1 ratio to one of the three treatment arms.
-
Dosing: Subjects will receive a single 5 mg/kg IV infusion of the assigned treatment over 2 hours.
-
Pharmacokinetic Sampling: Blood samples for PK analysis will be collected at pre-dose, and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 168, 336, 504, 672, and 1680 hours).
-
Bioanalytical Method: Serum concentrations of infliximab will be determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Parameters: The primary PK parameters to be determined are the area under the serum concentration-time curve from time zero to infinity (AUCinf), the area under the serum concentration-time curve from time zero to the last quantifiable concentration (AUClast), and the maximum serum concentration (Cmax).[2]
-
Statistical Analysis: The 90% confidence intervals (CIs) for the ratio of the geometric least squares means of the primary PK parameters between the biosimilar and the reference products must fall within the pre-defined equivalence margin of 80% to 125%.[2]
| Parameter | Equivalence Margin | Statistical Method |
| Cmax | 80.00% - 125.00% | Analysis of Variance (ANOVA) on log-transformed data |
| AUClast | 80.00% - 125.00% | Analysis of Variance (ANOVA) on log-transformed data |
| AUCinf | 80.00% - 125.00% | Analysis of Variance (ANOVA) on log-transformed data |
Table 1: Pharmacokinetic Equivalence Criteria
Protocol 2: Phase III Comparative Efficacy and Safety Trial in Rheumatoid Arthritis
Objective: To demonstrate equivalent efficacy and comparable safety and immunogenicity of the infliximab biosimilar to the reference product in patients with moderately to severely active rheumatoid arthritis (RA) on a background of methotrexate (MTX).
Study Design: A randomized, double-blind, multinational, multicenter, parallel-group study.
Population: Adult patients (≥18 years) with a diagnosis of RA according to the 2010 ACR/EULAR classification criteria, with active disease despite stable MTX therapy.
Treatment Arms:
-
Arm A: Infliximab biosimilar (3 mg/kg IV at weeks 0, 2, 6, and then every 8 weeks) + MTX.
-
Arm B: Reference infliximab (3 mg/kg IV at weeks 0, 2, 6, and then every 8 weeks) + MTX.
Methodology:
-
Screening and Randomization: Eligible patients will be randomized in a 1:1 ratio to either treatment arm.
-
Treatment Period: Patients will receive the assigned treatment for a pre-specified duration (e.g., 30 or 54 weeks).
-
Efficacy Assessments: The primary efficacy endpoint is the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology core set criteria (ACR20) at Week 30. Secondary endpoints include ACR50, ACR70, Disease Activity Score 28 (DAS28), and changes in health assessment questionnaires.[5]
-
Safety Monitoring: Adverse events (AEs), serious adverse events (SAEs), and infusion-related reactions will be monitored throughout the study.
-
Immunogenicity Assessment: Blood samples will be collected at baseline and at multiple time points during the study to assess for the presence of anti-drug antibodies (ADAs).
-
Statistical Analysis: The primary efficacy analysis will be an equivalence test for the difference in ACR20 response rates between the two treatment arms at Week 30. The 95% confidence interval for the difference must be within a pre-specified equivalence margin (e.g., ±15%).
| Endpoint | Timepoint | Equivalence Margin |
| ACR20 Response Rate | Week 30 | ±15% |
| ACR50 Response Rate | Week 30, 54 | Descriptive |
| ACR70 Response Rate | Week 30, 54 | Descriptive |
| DAS28-CRP Change from Baseline | Week 30, 54 | Descriptive |
Table 2: Efficacy Endpoints and Equivalence Margin
| Study | Biosimilar | Reference | Difference (95% CI) |
| PLANETRA (Week 54) | 76.8% | 77.5% | -0.7% (-9.4% to 8.0%) |
| SB2 Study (Week 30) | 64.1% | 66.0% | -1.88% (-10.26% to 6.51%) |
| PF-06438179/GP1111 (Week 14) | 62.7% | 64.1% | -2.39% (-9.92% to 5.11%) |
Table 3: Example ACR20 Response Rates from Infliximab Biosimilar Trials
Protocol 3: Anti-Drug Antibody (ADA) Bridging ELISA
Objective: To detect and semi-quantify antibodies against the infliximab biosimilar in human serum or plasma.
Principle: A bridging ELISA format where the ADA in the sample forms a "bridge" between the infliximab coated on the plate and a labeled infliximab conjugate.
Materials:
-
High-binding 96-well microtiter plates
-
Infliximab biosimilar (for coating and conjugation)
-
Horseradish peroxidase (HRP) conjugation kit
-
Patient serum/plasma samples
-
Positive and negative control sera
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Assay diluent (e.g., 10% human serum in PBST)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL infliximab biosimilar in PBS and incubate overnight at 4°C.
-
Washing: Wash the plate five times with wash buffer.
-
Blocking: Block the plate with 300 µL of blocking buffer per well for 1 hour at room temperature (RT).
-
Washing: Wash the plate five times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted patient samples, positive controls, and negative controls to the wells and incubate for 1 hour at RT.
-
Washing: Wash the plate five times with wash buffer.
-
Conjugate Incubation: Add 100 µL of HRP-conjugated infliximab biosimilar (e.g., 2 µg/mL in assay diluent) to each well and incubate for 1 hour at RT.
-
Washing: Wash the plate ten times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at RT, protected from light.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Extrapolation of Indications
A key principle in biosimilar development is the extrapolation of indications. If biosimilarity is demonstrated in one sensitive indication (e.g., rheumatoid arthritis), the approval may be extrapolated to other approved indications of the reference product without the need for separate clinical trials in each indication.[5] This is based on a thorough scientific justification that considers the mechanism of action of the drug across different indications and the totality of the evidence from the comparability exercise. For infliximab, successful demonstration of biosimilarity in rheumatological conditions has often led to extrapolation to inflammatory bowel diseases.
Conclusion
The design and execution of a clinical trial for an infliximab biosimilar require a meticulous approach that adheres to stringent regulatory guidelines. The protocols outlined in these application notes provide a comprehensive framework for demonstrating pharmacokinetic equivalence and comparative efficacy, safety, and immunogenicity. By following these detailed methodologies and leveraging the principle of extrapolation, drug developers can efficiently navigate the regulatory pathway and bring safe, effective, and more affordable biologic treatments to patients.
References
- 1. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Flow diagram - Adalimumab, Etanercept, Infliximab, Rituximab and Abatacept for the Treatment of Rheumatoid Arthritis After the Failure of a Tumour Necrosis Factor Inhibitor: A Systematic Review and Economic Evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and validation of enzyme-linked immunosorbent assays for the measurement of infliximab and anti-drug antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Anti-Infliximab Antibodies in Patient Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), is a cornerstone in the treatment of various autoimmune diseases. However, the efficacy of Infliximab can be compromised by the development of anti-drug antibodies (ADAs), which can lead to reduced drug efficacy and adverse events. The detection and characterization of these anti-Infliximab antibodies (ATIs) are crucial for therapeutic drug monitoring and optimizing patient outcomes. This document provides detailed application notes and protocols for three commonly employed methods for detecting ATIs in patient serum: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Cell-Based Assays.
Infliximab's Mechanism of Action and Immunogenicity
Infliximab exerts its therapeutic effect by neutralizing both soluble and transmembrane forms of TNF-α.[1] This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways.[] However, as a chimeric antibody containing murine sequences, Infliximab can be recognized as foreign by the patient's immune system, leading to the formation of ATIs. These antibodies can neutralize the drug's activity or accelerate its clearance.
Caption: Infliximab's therapeutic action and the development of immunogenicity.
Methods for Detecting Anti-Infliximab Antibodies
Several methodologies are available for the detection of ATIs, each with its own set of advantages and limitations. The choice of assay depends on the specific requirements of the study, including the need to detect total versus free antibodies, neutralizing capacity, and the presence of the drug in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based assay for detecting and quantifying antibodies. It is known for its high sensitivity, specificity, and cost-effectiveness.[3][4]
Application Notes:
-
Principle: ELISAs for ATI detection typically employ a "bridging" format. In this setup, Infliximab is coated on the microplate wells and is also used as the detection reagent (conjugated to an enzyme like horseradish peroxidase). Bivalent ATIs in the patient serum form a "bridge" between the coated and the detection Infliximab, generating a measurable signal. This format can detect all isotypes of antibodies (IgG, IgM, IgA).
-
Advantages: High sensitivity and specificity, relatively low cost, high-throughput capabilities, and does not require radioactive materials.[3][5]
-
Disadvantages: Can be susceptible to interference from circulating Infliximab, which can lead to false-negative results.[6] Some ELISA formats may not be able to detect monovalent antibodies or certain IgG subclasses.[7] Drug-tolerant ELISA formats, which often include an acid dissociation step to break immune complexes, can mitigate drug interference.[8][9]
-
Use Cases: Routine therapeutic drug monitoring, large-scale clinical studies, and initial screening for immunogenicity.
Experimental Protocol: Bridging ELISA for Anti-Infliximab Antibodies
This protocol is a general guideline and may require optimization.
Materials:
-
96-well microtiter plates
-
Infliximab (for coating and conjugation)
-
Patient serum samples, positive and negative controls
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
Horseradish Peroxidase (HRP) conjugation kit
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute Infliximab to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[10]
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Dilute patient sera and controls in Assay Diluent (e.g., 1:100). Add 100 µL of diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Antibody Incubation: Prepare HRP-conjugated Infliximab at a predetermined optimal concentration in Assay Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Caption: Bridging ELISA workflow for anti-Infliximab antibody detection.
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific in vitro technique that uses radioisotopes to measure the concentration of antigens or antibodies.[11]
Application Notes:
-
Principle: A competitive binding RIA is typically used for ATI detection. In this assay, a known quantity of radiolabeled Infliximab (e.g., with ¹²⁵I) competes with unlabeled ATIs in the patient's serum for binding to a limited amount of anti-human IgG antibody coated on a solid phase. The amount of radioactivity in the bound complex is inversely proportional to the concentration of ATIs in the sample.[12]
-
Advantages: Extremely high sensitivity and specificity, capable of detecting very low concentrations of antibodies.[13][14]
-
Disadvantages: Requires handling of radioactive materials, which poses safety risks and requires specialized laboratory facilities and disposal procedures. It is also generally more expensive and less amenable to high-throughput screening compared to ELISA.[15][16]
-
Use Cases: Confirmatory testing for low-titer antibody samples, research applications requiring high sensitivity, and situations where ELISA results are ambiguous.
Experimental Protocol: Competitive Radioimmunoassay for Anti-Infliximab Antibodies
This protocol is a general guideline and requires appropriate safety precautions for handling radioactive materials.
Materials:
-
¹²⁵I-labeled Infliximab (tracer)
-
Unlabeled Infliximab (for standard curve)
-
Anti-human IgG coated tubes or plates
-
Patient serum samples, positive and negative controls
-
RIA Buffer (e.g., phosphate buffer with BSA)
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of unlabeled anti-Infliximab antibodies in RIA Buffer.
-
Assay Setup: To each anti-human IgG coated tube, add:
-
100 µL of standard, control, or patient serum.
-
100 µL of ¹²⁵I-labeled Infliximab (a fixed amount, e.g., 10,000 cpm).
-
-
Incubation: Vortex the tubes and incubate for 16-24 hours at 4°C to allow for competitive binding.[17]
-
Separation: Separate the antibody-bound fraction from the free fraction. This can be achieved by decanting the supernatant after centrifugation if using coated tubes.
-
Counting: Measure the radioactivity of the bound fraction in each tube using a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound radioactivity versus the concentration of the unlabeled anti-Infliximab antibody standards. Determine the concentration of ATIs in the patient samples by interpolating their bound radioactivity values on the standard curve.
Caption: Competitive Radioimmunoassay workflow for anti-Infliximab antibodies.
Cell-Based Assays (Neutralizing Antibody Assays)
Cell-based assays are functional assays that measure the ability of ATIs to neutralize the biological activity of Infliximab. These are considered more indicative of the in vivo situation.[18]
Application Notes:
-
Principle: A common approach is the reporter gene assay. In this assay, a cell line that is sensitive to TNF-α is engineered to express a reporter gene (e.g., luciferase) under the control of a TNF-α responsive promoter. When TNF-α is added, the cells produce light. Infliximab neutralizes TNF-α, thus reducing the light signal. Neutralizing ATIs in a patient's serum will bind to Infliximab and prevent it from neutralizing TNF-α, resulting in a restored light signal. The magnitude of the signal restoration is proportional to the concentration of neutralizing antibodies.[19]
-
Advantages: Provides information on the functional consequence of the immune response (i.e., whether the antibodies are neutralizing). They are generally more drug-tolerant than binding assays.[20][21]
-
Disadvantages: More complex, time-consuming, and expensive to develop and perform compared to ELISA and RIA. They can also have higher variability.[21]
-
Use Cases: Characterizing the neutralizing capacity of ATIs, investigating the clinical relevance of an immune response, and as a critical component of immunogenicity assessment for regulatory submissions.
Experimental Protocol: Reporter Gene-Based Neutralizing Antibody Assay
This protocol is a general guideline and will require a specific reporter cell line.
Materials:
-
TNF-α sensitive reporter cell line (e.g., K562 cells transfected with an NF-κB regulated luciferase reporter)
-
Cell culture medium and supplements
-
Recombinant human TNF-α
-
Infliximab
-
Patient serum samples, positive and negative controls
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Sample Preparation: In a separate plate, pre-incubate patient serum with a fixed, suboptimal concentration of Infliximab for 1-2 hours at 37°C. This allows any neutralizing antibodies to bind to the Infliximab.
-
TNF-α Addition: Add a fixed concentration of TNF-α to the Infliximab-serum mixture and incubate for another 30-60 minutes.
-
Cell Treatment: Transfer the Infliximab-serum-TNF-α mixture to the wells containing the reporter cells.
-
Incubation: Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 6-24 hours) at 37°C in a CO₂ incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.
-
Data Analysis: An increase in luminescence in the presence of patient serum compared to the control (Infliximab + TNF-α without serum) indicates the presence of neutralizing antibodies. The titer of neutralizing antibodies can be determined by serially diluting the patient serum.
Caption: Cell-based neutralizing antibody assay workflow.
Data Presentation: Comparison of Assay Methods
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) | Cell-Based Neutralizing Antibody Assay |
| Principle | Enzyme-linked antibody-antigen reaction | Competitive binding of radiolabeled antigen | Measures functional neutralization of drug activity |
| Sensitivity | High (ng/mL range)[22] | Very High (pg/mL range)[15] | Moderate to High, depends on cell line and endpoint |
| Specificity | High | Very High | High (for neutralizing antibodies) |
| Drug Tolerance | Low to Moderate (can be improved with acid dissociation)[6][23] | Moderate | Generally High[20] |
| Throughput | High | Low to Moderate | Low to Moderate |
| Cost | Low to Moderate[12] | High[16] | High |
| Safety | Generally safe | Requires handling of radioactive materials[14] | Requires cell culture facilities; biosafety considerations |
| Antibody Type Detected | Total binding antibodies (all isotypes in bridging format) | Total binding antibodies | Functionally active neutralizing antibodies |
Conclusion
The detection of anti-Infliximab antibodies is a critical component of personalized medicine for patients undergoing treatment for autoimmune diseases. The choice of assay should be guided by the specific clinical or research question. ELISA is a robust and cost-effective method for initial screening and routine monitoring. RIA offers the highest sensitivity for detecting low levels of antibodies but comes with significant safety and cost considerations. Cell-based assays are indispensable for determining the functional significance of the antibody response by specifically detecting neutralizing antibodies. A tiered approach, often starting with a screening ELISA followed by a confirmatory and neutralizing assay for positive samples, is a common and effective strategy in immunogenicity testing.[24]
References
- 1. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. h-h-c.com [h-h-c.com]
- 4. microbiologynotes.org [microbiologynotes.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Optimization of a Quantitative Anti-Drug Antibodies against Infliximab Assay with the Liquid Chromatography-Tandem Mass Spectrometry: A Method Validation Study and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of techniques for monitoring infliximab and antibodies against infliximab in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Tolerant Anti-drug Antibody Assay for Infliximab Treatment in Clinical Practice Identifies Positive Cases Earlier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. medicallabnotes.com [medicallabnotes.com]
- 12. labtestsguide.com [labtestsguide.com]
- 13. Radioimmunoassay: Principle, Uses, Limitations • Microbe Online [microbeonline.com]
- 14. byjus.com [byjus.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. mybiosource.com [mybiosource.com]
- 17. phoenixbiotech.net [phoenixbiotech.net]
- 18. q2labsolutions.com [q2labsolutions.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. swordbio.com [swordbio.com]
- 21. Neutralizing Antibody Assay Development | KCAS Bio [kcasbio.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols: Infliximab in Combination with Methotrexate in Experimental Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of infliximab in combination with methotrexate in preclinical experimental arthritis models. The information compiled herein, supported by detailed protocols and quantitative data, is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this combination therapy.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage degradation, and bone erosion. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the pathogenesis of RA.[1] Infliximab, a chimeric monoclonal antibody, effectively neutralizes both soluble and transmembrane forms of TNF-α, thereby inhibiting downstream inflammatory cascades.[2][3] Methotrexate, a disease-modifying antirheumatic drug (DMARD), is a cornerstone of RA treatment. Its anti-inflammatory effects are mediated through various mechanisms, including the promotion of adenosine release, which has potent anti-inflammatory properties, and the inhibition of enzymes involved in purine and pyrimidine synthesis.[4][5][6]
The combination of infliximab and methotrexate has demonstrated synergistic effects in clinical practice, leading to improved clinical outcomes for RA patients.[7][8][9] Preclinical studies in experimental arthritis models, such as collagen-induced arthritis (CIA), are crucial for elucidating the mechanisms underlying this synergy and for evaluating novel therapeutic strategies.
Mechanisms of Action
Infliximab exerts its therapeutic effect by binding to TNF-α with high affinity, preventing its interaction with its receptors (TNFR1 and TNFR2).[3] This blockade disrupts the inflammatory signaling cascade driven by TNF-α, leading to a reduction in the production of other pro-inflammatory cytokines like IL-1 and IL-6, decreased recruitment of inflammatory cells to the joints, and inhibition of angiogenesis in the synovium.[1][2][10]
Methotrexate's primary anti-inflammatory mechanism in RA is thought to be the enhancement of extracellular adenosine levels.[4][11] By inhibiting aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, methotrexate leads to an accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased adenosine. Adenosine, acting through its receptors on inflammatory cells, suppresses inflammation.[4][11] Additionally, methotrexate can inhibit T-cell activation and modulate cytokine profiles.[6][12]
The synergistic effect of combining infliximab and methotrexate is believed to arise from their complementary mechanisms of action.[13] While infliximab directly neutralizes a key inflammatory cytokine, methotrexate modulates the broader inflammatory environment. Furthermore, methotrexate has been shown to reduce the immunogenicity of infliximab, decreasing the formation of anti-drug antibodies and thereby maintaining its therapeutic efficacy over time.[7]
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by infliximab and methotrexate.
Experimental Protocols
A widely used and reproducible model for studying RA is the Collagen-Induced Arthritis (CIA) model in mice or rats.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
Materials:
-
Male DBA/1J mice, 8-10 weeks old.[14]
-
Bovine or chicken type II collagen (CII).
-
Complete Freund's Adjuvant (CFA).[15]
-
Incomplete Freund's Adjuvant (IFA).
-
Methotrexate sodium salt.
-
Infliximab.
-
Phosphate-buffered saline (PBS).
-
Lipopolysaccharide (LPS) (optional, for synchronized onset).[16]
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of type II collagen in Complete Freund's Adjuvant (CFA) (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[15]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a site near the initial injection. Some protocols may use LPS with the booster.[15]
-
-
Treatment Administration:
-
Methotrexate (MTX): Dosing can vary. A high-dose regimen might involve intravenous injections of 50 µ g/mouse (~2.5 mg/kg) three times a week, starting from day 21.[15] Another approach uses subcutaneous injections of 20 mg/kg/week.[17]
-
Infliximab (IFX): Administer intraperitoneally. Dosing and frequency should be determined based on the study design.
-
Combination Therapy (MTX + IFX): Administer both drugs as described above.
-
Control Groups: Include a vehicle control group (e.g., receiving PBS) and monotherapy groups for comparison.
-
-
Arthritis Assessment:
-
Monitor mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on erythema and swelling (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of the paw, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.[15]
-
Paw Thickness Measurement: Use a digital caliper to measure the thickness of the hind paws at regular intervals.[15]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect paws and blood.
-
Histological Analysis: Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.[18][19]
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[18][20] Tendon tissue can also be analyzed for cytokine levels.[18]
-
Bone Mineral Density (BMD): Micro-CT can be used to evaluate changes in bone mineral density and trabecular microarchitecture.[18]
-
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating the effects of infliximab and methotrexate, alone and in combination, on various arthritis parameters.
Table 1: In Vitro Effects on Peripheral Blood Mononuclear Cells (PBMCs)[13][21]
| Treatment (Concentration) | Proliferation Inhibition (%) | IFN-γ Reduction (%) |
| Infliximab (10 µg/mL) | 49% | 68% |
| Methotrexate (0.1 µg/mL) | 86% | 90% |
| Infliximab (10 µg/mL) + Methotrexate (0.1 µg/mL) | 91% | 85% |
Data derived from studies on PHA-stimulated healthy donor PBMCs.
Table 2: In Vitro Effects on Synovial Fluid Mononuclear Cells (SFMCs) from RA Patients[13]
| Treatment | Reduction in CD14+CD16+ cells (%) |
| Infliximab (10 µg/mL) | 46% (p < 0.05) |
| Methotrexate (0.1 µg/mL) | No significant effect |
| Infliximab (10 µg/mL) + Methotrexate (0.1 µg/mL) | Similar to Infliximab alone |
Table 3: Effects on Cytokine Production in an In Vitro Co-culture Model[22]
| Treatment | IL-17 Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) |
| Infliximab | 75.0% (p ≤ 0.05) | 74.0% (p ≤ 0.05) | Significant reduction (p ≤ 0.05) |
| Methotrexate (0.01 µg/mL) | Modest inhibition | Modest inhibition | Modest inhibition |
| Infliximab + Methotrexate | Specific inhibitory effects on IL-17 and IL-6 |
This model used activated PBMCs co-cultured with RA synoviocytes.
Table 4: Effects in a Rat Model of Diet-Induced Dyslipidemia[20]
| Treatment Group | Serum TNF-α | Serum IL-1β | Serum IL-6 |
| High-Lipid Diet (HLD) | Increased | Increased | Increased |
| HLD + Methotrexate | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| HLD + Infliximab | Significantly Decreased | Significantly Decreased | Significantly Decreased |
While not an arthritis model, this study demonstrates the anti-inflammatory effects of both agents on systemic cytokine levels.
Histopathological Findings
Histological analysis of synovial tissue from arthritic joints provides critical insights into the therapeutic effects of infliximab and methotrexate.
-
Infliximab: Treatment with infliximab in experimental arthritis leads to a reduction in synovial inflammation, including decreased infiltration of inflammatory cells such as neutrophils, macrophages, and T cells.[21] It also reduces synovial lining layer thickness and can lead to tissue remodeling.[21] In some cases, TNF-α expression is completely blocked in the synovium.[19] Furthermore, infliximab treatment has been shown to result in newly formed bone with increased thickness of the interstitial septum in the bone marrow of RA patients.[22]
-
Methotrexate: Methotrexate also alleviates joint inflammation.[18]
-
Combination Therapy: The combination of infliximab and methotrexate is expected to show enhanced reduction in synovial inflammation, pannus formation, and bone and cartilage destruction compared to either monotherapy. Studies in RA patients have shown that the combination therapy halts the progression of joint damage more effectively than methotrexate alone.[8]
Conclusion
The combination of infliximab and methotrexate represents a powerful therapeutic strategy for rheumatoid arthritis. Preclinical studies in experimental arthritis models are invaluable for dissecting the synergistic mechanisms of this combination and for the development of new and improved treatment regimens. The protocols and data presented in these application notes provide a foundation for researchers to design and interpret experiments aimed at further understanding and optimizing the use of infliximab and methotrexate in the treatment of inflammatory arthritis.
References
- 1. How does infliximab work in rheumatoid arthritis? — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 2. How does infliximab work in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Infliximab? [synapse.patsnap.com]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Infliximab and methotrexate in the treatment of rheumatoid arthritis. Anti-Tumor Necrosis Factor Trial in Rheumatoid Arthritis with Concomitant Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of infliximab and methotrexate therapy for early rheumatoid arthritis: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 16. chondrex.com [chondrex.com]
- 17. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Infliximab prevents systemic bone loss and suppresses tendon inflammation in a collagen-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histological analysis of synovium in cases of effect attenuation associated with infliximab therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Histological evidence that infliximab treatment leads to downregulation of inflammation and tissue remodelling of the synovial membrane in spondyloarthropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histological changes in bone marrow after treatment of infliximab for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Infliximab Efficacy in a Human-Mouse Chimeric Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Infliximab is a chimeric monoclonal antibody that targets and neutralizes human tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[1][2] It is used to treat a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[3][4] Preclinical assessment of Infliximab's efficacy requires a model that recapitulates the human immune response, as Infliximab does not effectively bind to or neutralize mouse TNF-α.[5][6][7] Human-mouse chimeric models, created by engrafting human immune cells into immunodeficient mice, provide a valuable in vivo platform for this purpose.[8][9]
This document provides a detailed protocol for assessing the efficacy of Infliximab in a human peripheral blood mononuclear cell (PBMC)-engrafted immunodeficient mouse model, which can develop xenogeneic Graft-versus-Host Disease (xeno-GVHD), a condition driven by the engrafted human T cells. This model serves as a robust platform to evaluate the anti-inflammatory and immunomodulatory effects of Infliximab.
Experimental Design & Workflow
The overall experimental design involves the engraftment of human PBMCs into immunodeficient mice, induction of xeno-GVHD, treatment with Infliximab or a control antibody, and subsequent assessment of efficacy through clinical, immunological, and histological endpoints.
Caption: Experimental workflow for assessing Infliximab efficacy.
Detailed Experimental Protocols
Generation of Human-Mouse Chimeric Model
-
Animal Model: Use severely immunodeficient mice, such as NOD-scid IL2rγnull (NSG) mice, which lack mature T cells, B cells, and NK cells, and support robust engraftment of human hematopoietic cells.[9][10][11] House animals in specific-pathogen-free (SPF) conditions.
-
Human Cell Preparation: Isolate PBMCs from fresh, healthy human donor blood using Ficoll-Paque density gradient centrifugation. Ensure high viability (>95%) of the isolated cells.
-
Engraftment: Inject 10-20 x 106 human PBMCs in 100-200 µL of sterile PBS intravenously (e.g., via the tail vein) into each mouse (6-8 weeks old).[12] This process creates the hu-PBL-SCID model.[13]
Disease Induction (xeno-GVHD) and Treatment
-
Monitoring: Following engraftment, monitor mice daily for clinical signs of xeno-GVHD, including weight loss (>10% of initial body weight), hunched posture, ruffled fur, and reduced mobility. Disease onset typically occurs between 2-4 weeks post-engraftment.
-
Grouping: Once clinical signs appear, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (Sterile PBS)
-
Group 2: Isotype Control (e.g., human IgG1, 10 mg/kg)
-
Group 3: Infliximab (10 mg/kg)
-
-
Treatment Administration: Administer treatments intraperitoneally (i.p.) or intravenously (i.v.) twice weekly for 2-3 weeks. The chosen dose is based on typical preclinical studies.[14]
Efficacy Assessment Protocols
-
Survival: Record survival data daily.
-
Body Weight: Measure body weight every other day.
-
GVHD Clinical Score: Score mice 2-3 times per week based on a standardized system (e.g., 0-2 scale for weight loss, posture, activity, fur texture, and skin integrity).
-
Sample Preparation: Collect peripheral blood via cardiac puncture. Prepare single-cell suspensions from the spleen by mechanical disruption and passing through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Flow Cytometry:
-
Stain 1x106 cells with a panel of fluorescently-labeled antibodies to identify human immune cell populations. A typical panel might include: anti-human CD45, CD3, CD4, CD8, CD14 (for monocytes).
-
Use a viability dye to exclude dead cells.
-
Acquire data on a flow cytometer.
-
Analyze data to quantify the percentage and absolute numbers of human T cell subsets and monocytes in the blood and spleen.[15][16] Infliximab has been shown to induce apoptosis in monocytes and T lymphocytes.[17]
-
-
Cytokine Analysis (ELISA):
-
Tissue Collection: At the experimental endpoint, harvest tissues commonly affected by GVHD (e.g., skin, liver, colon).
-
Processing: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Scoring: Have a pathologist, blinded to the treatment groups, score the slides for GVHD-related changes, such as lymphocytic infiltration, tissue damage, and inflammation, on a semi-quantitative scale (e.g., 0-4).[19][20] Infliximab treatment is expected to reduce inflammatory cell infiltration and tissue damage.[20][21]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Clinical Efficacy of Infliximab in xeno-GVHD Model
| Parameter | Vehicle Control | Isotype Control | Infliximab | p-value |
|---|---|---|---|---|
| Median Survival (days) | 28 | 29 | 45 | <0.05 |
| Max. Body Weight Loss (%) | 25.4 ± 2.1 | 24.8 ± 1.9 | 12.3 ± 1.5 | <0.01 |
| Peak GVHD Score (mean) | 7.8 ± 0.6 | 7.5 ± 0.7 | 3.1 ± 0.4 | <0.001 |
Table 2: Immunological Effects of Infliximab (Spleen)
| Parameter | Vehicle Control | Isotype Control | Infliximab | p-value |
|---|---|---|---|---|
| Human CD45+ Cells (%) | 35.2 ± 4.1 | 34.5 ± 3.8 | 15.7 ± 2.5 | <0.01 |
| Human CD4+ T Cells (%) | 18.9 ± 2.2 | 19.3 ± 2.5 | 8.1 ± 1.3 | <0.01 |
| Human CD8+ T Cells (%) | 12.5 ± 1.9 | 11.9 ± 1.7 | 5.4 ± 0.9 | <0.01 |
| Plasma hTNF-α (pg/mL) | 150.6 ± 20.3 | 145.8 ± 18.9 | 25.1 ± 8.2 | <0.001 |
| Plasma hIL-10 (pg/mL) | 45.3 ± 7.1 | 48.1 ± 6.5 | 95.7 ± 12.4 | <0.05 |
Table 3: Histopathological Scores in Target Organs
| Organ | Vehicle Control | Isotype Control | Infliximab | p-value |
|---|---|---|---|---|
| Liver (mean score) | 3.5 ± 0.4 | 3.3 ± 0.3 | 1.2 ± 0.2 | <0.01 |
| Colon (mean score) | 3.1 ± 0.3 | 3.2 ± 0.4 | 1.1 ± 0.3 | <0.01 |
| Skin (mean score) | 2.8 ± 0.5 | 2.6 ± 0.4 | 0.9 ± 0.2 | <0.05 |
Mechanism of Action Visualization
TNF-α Signaling Pathway
The pro-inflammatory effects of TNF-α are mediated through its binding to TNF receptors (TNFR), primarily TNFR1, which triggers intracellular signaling cascades leading to the activation of transcription factors like NF-κB and subsequent expression of inflammatory genes.[22]
Caption: Simplified TNF-α signaling pathway via TNFR1 and NF-κB.
Infliximab's Mechanism of Action
Infliximab is a monoclonal antibody that binds with high affinity to both soluble and transmembrane forms of human TNF-α, preventing it from interacting with its receptors.[2][22] Binding to transmembrane TNF-α can also lead to the apoptosis of TNF-α-producing cells, such as activated T cells and monocytes.[3][17]
Caption: Infliximab neutralizes TNF-α and induces apoptosis.
References
- 1. Infliximab Chimeric Recombinant Monoclonal Antibody (cA2 (Infliximab)) (MA5-47798) [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti‐inflammatory effects of infliximab in mice are independent of tumour necrosis factor α neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of infliximab in mice are independent of tumour necrosis factor α neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Humanized Mice: Advancing Translational Preclinical Research | Taconic Biosciences [taconic.com]
- 9. Use of Humanized Mice to Study the Pathogenesis of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models with human immunity and their application in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new model for engraftment with human hematopoietic stem cells [jax.org]
- 12. Humanized mouse models for immuno-oncology research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Creation of “Humanized” Mice to Study Human Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Infliximab for the Treatment of Chronic Graft Versus Host Disease. | Blood | American Society of Hematology [ashpublications.org]
- 15. Flow Cytometric Immune Profiling in Infliximab-Associated Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow Cytometric Immune Profiling in Infliximab-Associated Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Infliximab and the TNF-alpha system [pubmed.ncbi.nlm.nih.gov]
- 19. Histological evidence that infliximab treatment leads to downregulation of inflammation and tissue remodelling of the synovial membrane in spondyloarthropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histological evidence that infliximab treatment leads to downregulation of inflammation and tissue remodelling of the synovial membrane in spondyloarthropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histological changes in bone marrow after treatment of infliximab for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Sensitivity ELISA for Quantification of Infliximab Trough Levels in Clinical Samples
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of Infliximab? [synapse.patsnap.com]
- 3. fg.bmj.com [fg.bmj.com]
- 4. Infliximab trough levels among patients with inflammatory bowel disease in correlation with infliximab treatment escalation: a cross-sectional study from a Greek tertiary center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Utility of Infliximab Therapeutic Drug Monitoring among Patients with Inflammatory Bowel Disease and Concerns for Loss of Response: A Retrospective Analysis of a Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. eaglebio.com [eaglebio.com]
- 8. affinityimmuno.com [affinityimmuno.com]
- 9. Development and validation of enzyme-linked immunosorbent assays for the measurement of infliximab and anti-drug antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
- 11. alpco.com [alpco.com]
- 12. Infliximab monitoring during remission limits IBD flare-ups | MDedge [mdedge.com]
- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 14. Infliximab Quantitation with Reflex to Antibodies to Infliximab, Serum - Mayo Clinic Laboratories | Gastroenterology Catalog [gi.testcatalog.org]
Application Notes and Protocols: In Vitro Assays to Determine Infliximab's Direct Cytotoxic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Infliximab is a chimeric monoclonal antibody that targets and neutralizes both soluble and transmembrane tumor necrosis factor-alpha (TNF-α).[1] While its therapeutic efficacy in autoimmune and inflammatory diseases is well-established, understanding its potential cytotoxic effects is crucial for a comprehensive safety and efficacy profile. These application notes provide a detailed overview and protocols for in vitro assays designed to evaluate the direct cytotoxic effects of Infliximab.
It is important to distinguish between direct cytotoxicity and indirect, immune-mediated cytotoxic mechanisms. Studies have shown that Infliximab does not exert a direct cytotoxic effect on cell lines such as the human liver cell line HepG2, even at concentrations significantly higher than those achieved in clinical practice.[2][3] Instead, the primary cytotoxic mechanisms of Infliximab are indirect and rely on the engagement of the immune system. These include Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1][4][5][6][7][8][9][10][11] Additionally, Infliximab can induce apoptosis in cells expressing transmembrane TNF-α (tmTNF-α).[5][12][13]
This document outlines protocols for three key in vitro assays to assess these different facets of Infliximab's cytotoxic potential:
-
Cell Viability Assay (WST-1): To confirm the absence of direct cytotoxicity in a given cell line.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: To measure the ability of Infliximab to induce the killing of target cells by effector immune cells.
-
Complement-Dependent Cytotoxicity (CDC) Assay: To determine the ability of Infliximab to induce cell lysis through the complement cascade.
-
Apoptosis Assay (Annexin V-FITC/PI): To specifically measure the induction of apoptosis in tmTNF-α expressing cells.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Assays for Infliximab
| Assay Type | Principle | Target Cell Type | Effector Component | Primary Endpoint | Expected Outcome with Infliximab |
| Cell Viability (WST-1) | Measures mitochondrial dehydrogenase activity as an indicator of cell viability. | Any relevant cell line (e.g., HepG2).[2][3] | None | Colorimetric change (absorbance) | No significant decrease in cell viability.[2][3] |
| ADCC | Infliximab binds to tmTNF-α on target cells; Fc region engages Fcγ receptors on effector cells (e.g., NK cells), leading to target cell lysis.[4][11] | tmTNF-α expressing cells (e.g., engineered CHO-S cells).[9] | Effector cells (e.g., NK cells, PBMCs).[9] | Target cell lysis (e.g., LDH release, fluorescent marker release). | Dose-dependent increase in target cell lysis.[7] |
| CDC | Infliximab binds to tmTNF-α on target cells; Fc region binds C1q, initiating the classical complement cascade and formation of the Membrane Attack Complex (MAC), leading to cell lysis.[5][6] | tmTNF-α expressing cells (e.g., engineered CHO-S cells).[9] | Complement proteins (from human serum).[9] | Target cell lysis (e.g., measured by CellTiter-Glo®). | Dose-dependent increase in target cell lysis.[7] |
| Apoptosis (Annexin V/PI) | Detects translocation of phosphatidylserine to the outer cell membrane (early apoptosis) and membrane permeability (late apoptosis/necrosis).[14][15] | tmTNF-α expressing cells (e.g., Jurkat, THP-1).[13] | None | Fluorescence signal measured by flow cytometry. | Increase in Annexin V positive cells.[12][13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
This protocol is designed to assess the direct cytotoxic effect of Infliximab on a selected cell line.
Materials:
-
Target cells (e.g., HepG2)
-
Complete cell culture medium
-
Infliximab
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Methodology:
-
Seed 5 x 10³ to 1 x 10⁴ target cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of Infliximab in complete culture medium. A wide concentration range is recommended (e.g., 0.1 to 1000 µg/mL).
-
Remove the existing medium from the cells and add 100 µL of the Infliximab dilutions. Include wells with medium only (background control) and cells with medium but no Infliximab (negative control).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO₂ incubator.[2][3]
-
At each time point, add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the background absorbance.
Protocol 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol measures Infliximab's ability to mediate the killing of tmTNF-α expressing target cells by effector cells.
Materials:
-
Target cells: A stable cell line expressing transmembrane TNF-α (e.g., engineered CHO-S cells).[9]
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or Natural Killer (NK) cells.[9]
-
Assay buffer (e.g., RPMI 1640 with 2% FBS)
-
Infliximab
-
Isotype control antibody
-
LDH cytotoxicity detection kit
-
96-well U-bottom plate
Methodology:
-
Harvest and wash target and effector cells with assay buffer.
-
Plate 1 x 10⁴ target cells per well in a 96-well plate.
-
Prepare serial dilutions of Infliximab and the isotype control in assay buffer.
-
Add the antibody dilutions to the wells containing the target cells.
-
Add effector cells to the wells at a desired Effector-to-Target (E:T) ratio (e.g., 25:1).[9]
-
Set up control wells:
-
Target cell spontaneous release (target cells + buffer)
-
Target cell maximum release (target cells + lysis buffer)
-
Effector cell spontaneous release (effector cells + buffer)
-
-
Incubate the plate for 4-6 hours at 37°C in a humidified CO₂ incubator.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Complement-Dependent Cytotoxicity (CDC) Assay
This protocol assesses the ability of Infliximab to lyse tmTNF-α expressing target cells via the complement system.
Materials:
-
Target cells: A stable cell line expressing transmembrane TNF-α (e.g., engineered CHO-S cells).[9]
-
Normal Human Serum (as a source of complement)
-
Heat-inactivated Human Serum (negative control)
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Infliximab
-
Isotype control antibody
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, flat-bottom plate
Methodology:
-
Plate 5,000 target cells per well in a 96-well white plate.[9]
-
Prepare serial dilutions of Infliximab and the isotype control in assay buffer.
-
Add the antibody dilutions to the wells and incubate for 30 minutes at room temperature.[9]
-
Add 10 µL of Normal Human Serum or Heat-inactivated Human Serum to the appropriate wells.[9]
-
Incubate for 2-4 hours at 37°C in a humidified CO₂ incubator.[9]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of specific lysis relative to controls.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by Infliximab in tmTNF-α expressing cells.
Materials:
-
Target cells: tmTNF-α expressing cells (e.g., Jurkat T cells).[12]
-
Complete cell culture medium
-
Infliximab
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Methodology:
-
Seed 1-5 x 10⁵ cells per well in a 24-well plate and treat with the desired concentrations of Infliximab for 4 to 24 hours.[12] Include an untreated control.
-
Harvest the cells (including any in the supernatant) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate controls to set up compensation and quadrants for:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
Visualizations
Caption: Workflow for in vitro assessment of Infliximab cytotoxicity.
Caption: Infliximab's primary mechanisms of in vitro cytotoxicity.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Infliximab Exerts No Direct Hepatotoxic Effect on HepG2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infliximab exerts no direct hepatotoxic effect on HepG2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Infliximab? [synapse.patsnap.com]
- 5. What is the mechanism of Infliximab-ABDA? [synapse.patsnap.com]
- 6. Bioassays for the Evaluation of Target Neutralization and Complement-Dependent Cytotoxicity (CDC) of Therapeutic Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of a cell model for screening antibody drugs against rheumatoid arthritis with ADCC and CDC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. covenantlab.testcatalog.org [covenantlab.testcatalog.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Infliximab Dosage to Overcome Immunogenicity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing Infliximab dosage in the face of immunogenicity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity in the context of Infliximab therapy?
Infliximab is a chimeric monoclonal antibody, meaning it is composed of both mouse and human protein sequences.[1][2] The body's immune system can recognize the murine portion of Infliximab as foreign and mount an immune response, leading to the formation of anti-drug antibodies (ADAs), also referred to as anti-Infliximab antibodies (ATIs).[2] This phenomenon is known as immunogenicity. The development of ADAs is a significant concern as it can lead to reduced drug efficacy and an increased risk of adverse events.[2][3][4]
Q2: What are the clinical consequences of developing anti-Infliximab antibodies (ADAs)?
The formation of ADAs can have several negative clinical consequences:
-
Reduced Drug Efficacy: ADAs can bind to Infliximab, leading to the formation of immune complexes that are rapidly cleared from circulation.[5] This results in lower serum Infliximab concentrations and a diminished therapeutic effect, often referred to as secondary loss of response.[6][7]
-
Infusion Reactions: The presence of ADAs is associated with an increased risk of infusion reactions, which can range from mild to severe.[2]
-
Treatment Failure: Ultimately, high levels of ADAs can lead to complete treatment failure, necessitating a switch to a different therapeutic agent.[1]
Q3: How can we monitor for the development of immunogenicity?
Therapeutic Drug Monitoring (TDM) is a critical tool for managing Infliximab therapy and detecting immunogenicity.[8][9] TDM involves measuring the concentration of Infliximab in the blood (trough levels) and the levels of ADAs.[10] This monitoring should be performed at trough, which is immediately before the next scheduled infusion.[7] Both proactive TDM (scheduled monitoring) and reactive TDM (monitoring in response to treatment failure) can be employed to guide dosing decisions.[6][11]
Q4: What are the target trough concentrations for Infliximab?
Target trough concentrations for Infliximab can vary based on the disease and desired clinical outcome (e.g., clinical remission vs. mucosal healing). However, a general target to consider is at least 5 µg/mL.[12] Studies have shown that maintaining trough concentrations above certain thresholds is associated with better clinical outcomes. For instance, one study suggested that Infliximab exposure of less than 3 mcg/mL increases the risk of developing ADAs fourfold.[13]
Q5: What strategies can be employed to overcome immunogenicity?
Several strategies can be used to manage and overcome immunogenicity to Infliximab:
-
Dose Escalation: Increasing the dose of Infliximab or shortening the dosing interval can help overcome the neutralizing effect of low-titer ADAs.[3][4][6][14]
-
Addition of an Immunomodulator: Concomitant use of immunosuppressive drugs like methotrexate or azathioprine can help suppress the immune response against Infliximab and reduce the formation of ADAs.[2][6] In some cases, adding an immunomodulator has been shown to reverse immunogenicity.[15]
-
Switching to a Different Anti-TNF Agent: If high titers of ADAs persist despite dose optimization and the addition of an immunomodulator, switching to a different anti-TNF agent (e.g., a fully human monoclonal antibody like adalimumab) may be necessary.[1]
Troubleshooting Guides
Issue 1: Sub-therapeutic Infliximab trough levels with undetectable ADAs.
-
Possible Cause: This scenario may indicate rapid drug clearance that is not mediated by ADAs. Factors such as high body weight, low serum albumin, and high inflammatory burden can increase Infliximab clearance.[13]
-
Troubleshooting Steps:
-
Confirm Undetectable ADAs: Ensure that a sensitive and drug-tolerant assay was used for ADA detection.
-
Assess Patient Factors: Evaluate patient characteristics known to influence drug clearance.
-
Dose Optimization: Consider increasing the Infliximab dose or shortening the infusion interval to achieve therapeutic trough concentrations.[14]
-
Issue 2: Low Infliximab trough levels with detectable ADAs.
-
Possible Cause: This is the classic presentation of immunogenicity, where ADAs are increasing the clearance of Infliximab.
-
Troubleshooting Steps:
-
Quantify ADA Titer: The level of ADAs is crucial for determining the next step.
-
Low ADA Titer: If ADA titers are low (e.g., <8.8 U/mL as suggested by one study), dose escalation of Infliximab may be effective in overcoming their effect.[6][16] Another study found an ATI threshold of 8.55 U/mL was associated with a better outcome with dose escalation.[3][4]
-
High ADA Titer: With high ADA titers, dose escalation is less likely to be successful and may increase the risk of infusion reactions.[17] In this situation, adding an immunomodulator or switching to a different anti-TNF agent should be considered.[1][6]
-
Issue 3: Adequate Infliximab trough levels but poor clinical response.
-
Possible Cause: If Infliximab levels are therapeutic and ADAs are undetectable, the mechanism of the disease may no longer be primarily driven by TNF-α, or the patient may have developed a different inflammatory pathway.
-
Troubleshooting Steps:
-
Re-evaluate Disease Activity: Confirm ongoing inflammatory activity through clinical, endoscopic, and biomarker assessments.
-
Consider Alternative Mechanisms: Investigate other potential drivers of the disease.
-
Switching to a Different Class of Biologic: A switch to a biologic with a different mechanism of action may be warranted.[1]
-
Data Presentation
Table 1: Target Infliximab Trough Concentrations and ADA Thresholds for Dose Optimization
| Parameter | Recommended Level | Clinical Significance | Reference |
| Infliximab Trough Concentration (Clinical Remission) | ≥ 5 µg/mL | Target for maintaining clinical remission in inflammatory bowel disease. | [12] |
| Infliximab Trough Concentration (to prevent ADAs) | > 3 µg/mL | Concentrations below this level are associated with a fourfold increased risk of developing ADAs. | [13] |
| Anti-Infliximab Antibody (ADA) Titer for Dose Escalation | < 8.55 U/mL | Patients with ATI levels below this threshold are more likely to respond to dose escalation. | [3][4] |
| Anti-Infliximab Antibody (ADA) Titer for Drug Retention | < 8.8 U/mL | Lower ATI titers are associated with longer drug retention after optimization. | [6][16] |
Table 2: Efficacy of Infliximab Dose Escalation in Patients with Detectable ADAs
| Outcome | Dose Escalation Group | No Escalation Group | P-value | Reference |
| Proportion Achieving Therapeutic Drug Level and Undetectable ADAs | 47.5% | 30.9% | < 0.001 | [3][4] |
| Increase in Infliximab Concentration (µg/mL) | 5.9 | 0.2 | < 0.001 | [3][4] |
| Reduction in ADA Titer (U/mL) | 4.3 | 1.9 | 0.002 | [3][4] |
Experimental Protocols
Protocol 1: Measurement of Infliximab and Anti-Infliximab Antibody (ADA) Levels by ELISA
This protocol provides a general overview of the Enzyme-Linked Immunosorbent Assay (ELISA) method commonly used for therapeutic drug monitoring of Infliximab.[18][19][20]
Materials:
-
96-well microtiter plates
-
Recombinant human TNF-α (for Infliximab capture)
-
Infliximab (for ADA detection)
-
Peroxidase-conjugated anti-human IgG antibody
-
Patient serum samples
-
Wash buffers, substrate solutions, and stop solution
-
Plate reader
Procedure for Infliximab Level Measurement:
-
Coating: Coat the wells of a 96-well plate with recombinant human TNF-α and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add diluted patient serum samples and Infliximab standards to the wells and incubate.
-
Detection: Add a peroxidase-conjugated anti-human IgG antibody that specifically binds to Infliximab.
-
Substrate Addition: Add a chromogenic substrate, which will be converted by the peroxidase to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a plate reader. The concentration of Infliximab in the patient sample is determined by comparing its absorbance to the standard curve.
Procedure for ADA Level Measurement:
-
Coating: Coat the wells of a 96-well plate with Infliximab.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add diluted patient serum samples to the wells and incubate. ADAs present in the serum will bind to the coated Infliximab.
-
Detection: Add enzyme-labeled Infliximab, which will bind to the captured ADAs.
-
Substrate Addition and Measurement: Proceed as described for Infliximab level measurement. The amount of colored product is proportional to the concentration of ADAs in the sample.
Note on Drug Tolerance: Standard ELISAs can be affected by the presence of circulating Infliximab, which can interfere with ADA detection. Drug-tolerant assays, which often include an acid-dissociation step to separate the drug from the antibody, are preferred for accurate ADA measurement, especially in patients with detectable drug levels.[7][17]
Visualizations
Caption: Signaling pathway of immunogenicity development to Infliximab.
Caption: Therapeutic Drug Monitoring (TDM) workflow for optimizing Infliximab therapy.
References
- 1. Optimizing Infliximab Therapy for Inflammatory Bowel Disease— The Tools Are Getting Sharper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infliximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Immunogenicity of Tumor Necrosis Factor Antagonists and Effect of Dose Escalation on Anti-Drug Antibodies and Serum Drug Concentrations in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: dose optimisation of infliximab for acute severe ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term outcome of infliximab optimization for overcoming immunogenicity in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infliximab and Antibodies to Infliximab Quantitation | Test Fact Sheet [arupconsult.com]
- 8. Best Practice for Therapeutic Drug Monitoring of Infliximab: Position Statement from the International Association of Therapeutic Drug Monitoring and Clinical Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. langanbach.ie [langanbach.ie]
- 11. medcentral.com [medcentral.com]
- 12. AGA Guideline: Therapeutic drug monitoring in IBD | MDedge [ma1.mdedge.com]
- 13. Factors identified for optimizing infliximab dosing in IBD | MDedge [mdedge.com]
- 14. gutsandgrowth.com [gutsandgrowth.com]
- 15. emjreviews.com [emjreviews.com]
- 16. Long-Term Outcome of Infliximab Optimization for Overcoming Immunogenicity in Patients with Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gut.bmj.com [gut.bmj.com]
- 18. Assays for Infliximab Drug Levels and Antibodies: A Matter of Scales and Categories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mft.nhs.uk [mft.nhs.uk]
Technical Support Center: Strategies to Mitigate Anti-Infliximab Antibody Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reduction of anti-drug antibody (ADA) formation against Infliximab.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the formation of anti-Infliximab antibodies (ADAs)?
A1: The formation of anti-Infliximab antibodies is primarily a T-cell dependent immune response.[1] Infliximab, being a chimeric monoclonal antibody containing murine variable regions, can be recognized as a foreign protein by the immune system.[2][3] Antigen-presenting cells (APCs) process and present peptides from Infliximab to T-helper cells. These activated T-cells then stimulate B-cells to differentiate into plasma cells, which in turn produce specific antibodies against Infliximab.[4]
Q2: What are the main strategies to reduce the immunogenicity of Infliximab?
A2: The core strategies to minimize the risk of ADA formation include:
-
Combination Therapy: Co-administration of immunosuppressive drugs like methotrexate or azathioprine has been shown to significantly reduce the incidence of ADAs.[5][6][7]
-
Dose Optimization: Maintaining adequate Infliximab trough concentrations is crucial. This can be achieved through optimized dosing regimens, including higher doses or shorter dosing intervals, which may help induce immune tolerance.[2][5][8][9]
-
Therapeutic Drug Monitoring (TDM): Both proactive and reactive TDM can guide dose adjustments to maintain therapeutic drug levels and prevent ADA formation.[2][10][11][12] Proactive TDM involves scheduled monitoring to prevent loss of response, while reactive TDM is performed when a loss of response is suspected.[2][10][11][12][13]
-
Scheduled Maintenance Therapy: Regular, scheduled infusions are associated with a lower risk of ADA formation compared to episodic or "on-demand" treatment. "Drug holidays" of more than 11-12 weeks have been identified as a significant risk factor for developing ADAs.[5][8][14]
Q3: How does combination therapy with an immunomodulator reduce ADA formation?
A3: Immunomodulators, such as methotrexate and azathioprine, suppress the overall immune response. This includes inhibiting the proliferation of lymphocytes (T-cells and B-cells) that are essential for antibody production. By dampening the immune system's ability to recognize and react to Infliximab, these agents reduce the likelihood of ADA development.[1]
Q4: What is the clinical impact of developing anti-Infliximab antibodies?
A4: The development of ADAs can have several negative consequences, including:
-
Reduced Efficacy: ADAs can neutralize Infliximab, leading to lower effective drug concentrations and a loss of clinical response.[5][15][16]
-
Infusion Reactions: The presence of ADAs is associated with an increased risk of infusion-related reactions.[2][5]
-
Accelerated Drug Clearance: ADA-Infliximab immune complexes can be cleared from circulation more rapidly, further reducing the drug's bioavailability.[16]
Troubleshooting Guides
Issue: Loss of Response to Infliximab Therapy
1. Initial Assessment:
-
Confirm that the patient's symptoms are due to active inflammation and not other causes.[13]
-
Review the patient's dosing history and adherence to the treatment schedule.
2. Therapeutic Drug Monitoring (TDM):
-
Measure trough Infliximab and ADA levels immediately before the next scheduled infusion.[17]
-
Scenario 1: Subtherapeutic Infliximab, No/Low ADAs: This suggests rapid drug clearance.
-
Action: Increase the Infliximab dose or shorten the dosing interval.[1]
-
-
Scenario 2: Subtherapeutic Infliximab, High ADAs: This indicates immunogenicity is the likely cause of treatment failure.
-
Scenario 3: Therapeutic Infliximab, No ADAs: The loss of response may be due to a different inflammatory pathway.
-
Action: Consider switching to a drug with a different mechanism of action.[1]
-
-
Scenario 4: Therapeutic Infliximab, High ADAs: This is a less common scenario but may indicate the presence of non-neutralizing antibodies. The clinical significance is still under investigation.
Issue: Suspected Immunogenicity Based on Infusion Reactions
1. Immediate Management:
-
Manage the acute infusion reaction according to institutional protocols.
-
Consider premedication for future infusions (e.g., corticosteroids, antihistamines).
2. Laboratory Investigation:
-
Measure ADA levels. The presence of ADAs is strongly correlated with an increased risk of infusion reactions.[2][5]
-
Evaluate Infliximab trough concentrations.
3. Long-Term Strategy:
-
If high levels of ADAs are confirmed, continuing Infliximab therapy may not be advisable due to the risk of further reactions and reduced efficacy.
-
Discuss switching to an alternative biologic therapy with the research subject or patient.
Quantitative Data Summary
Table 1: Factors Influencing Anti-Infliximab Antibody (ADA) Formation
| Factor | Odds Ratio (OR) | 95% Confidence Interval (CI) | Implication |
| Risk Factors for ADA Formation | |||
| Rheumatoid Arthritis Diagnosis | 1.9 | 1.0–3.6 | Increased Risk[5][8] |
| Lifetime Smoking | 2.0 | 1.1–3.6 | Increased Risk[5][8] |
| "Drug Holidays" > 11 weeks | 4.1 | 1.2–13.8 | Increased Risk[5][8] |
| Higher Disease Activity | 1.1 | 1.0–1.1 | Increased Risk[5][8] |
| Protective Factors Against ADA Formation | |||
| Concomitant Immunosuppressors | 0.4 | 0.2–0.8 | Reduced Risk[5][8] |
| Spondyloarthritis Diagnosis | 0.4 | 0.2–0.8 | Reduced Risk[5] |
| Higher Infliximab Doses | 0.1 | 0.0–0.3 | Reduced Risk[5][8] |
| Higher Serum Infliximab Concentrations | 0.7 | 0.6–0.8 | Reduced Risk[5][8] |
Table 2: Impact of Combination Therapy on ADA Formation
| Therapy | ADA Formation Rate | Study Population |
| Infliximab Monotherapy | 33.3% | Ulcerative Colitis Patients[6] |
| Infliximab + Immunosuppressant | 4.5% | Ulcerative Colitis Patients[6] |
| Infliximab Monotherapy (Episodic) | 38% | Crohn's Disease Patients[19] |
| Infliximab + Immunomodulators (Episodic) | 16% | Crohn's Disease Patients[19] |
| Subcutaneous Infliximab Monotherapy | 65.5% | Inflammatory Bowel Disease Patients[20] |
| Subcutaneous Infliximab Combotherapy | 48.0% | Inflammatory Bowel Disease Patients[20] |
Experimental Protocols
Bridging ELISA for Anti-Infliximab Antibody (ADA) Detection
This protocol outlines a general procedure for a bridging ELISA to detect total ADAs.
Materials:
-
96-well microtiter plates
-
Infliximab (for coating and detection)
-
Biotin-labeled Infliximab
-
Patient/sample serum or plasma
-
Positive and negative controls
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (e.g., PBST)
-
Assay diluent
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute Infliximab to 1 µg/mL in coating buffer. Add 100 µL to each well and incubate overnight at 4°C.[14]
-
Washing: Wash plates 5 times with wash buffer.
-
Blocking: Add 300 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[14]
-
Sample Preparation: To dissociate immune complexes, dilute patient samples, positive controls, and negative controls (e.g., 1:20) in an acidic buffer (e.g., 300 mM acetic acid) and incubate for 15 minutes at room temperature.[14]
-
Sample Incubation: Add 100 µL of prepared samples to the wells. Incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
Detection Antibody Incubation: Wash the plates. Add 100 µL of biotin-labeled Infliximab to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Enzyme Conjugate Incubation: Wash the plates. Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature with gentle shaking.
-
Substrate Reaction: Wash the plates. Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm immediately.
Radioimmunoassay (RIA) for Anti-Infliximab Antibody (ADA) Detection
This protocol provides a general overview of a fluid-phase RIA.
Materials:
-
¹²⁵I-labeled Infliximab
-
Patient/sample serum
-
Positive and negative controls
-
Assay buffer
-
Separation matrix (e.g., Sepharose-bound anti-human λ-chain antibody)
-
Gamma counter
Procedure:
-
Incubation: In appropriate tubes, incubate patient serum with a known amount of ¹²⁵I-labeled Infliximab overnight. This allows for the formation of ¹²⁵I-Infliximab-ADA complexes.[11]
-
Separation: Separate the free ¹²⁵I-Infliximab from the immunoglobulin-bound ¹²⁵I-Infliximab. This can be achieved by affinity chromatography using a matrix that captures immunoglobulins (e.g., Sepharose-bound anti-human λ-chain antibody).[11]
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Quantification: The amount of radioactivity in the bound fraction is proportional to the concentration of ADAs in the sample. A standard curve can be generated using known concentrations of a reference anti-Infliximab antibody to quantify the results.
Homogeneous Mobility Shift Assay (HMSA) for Anti-Infliximab Antibody (ADA) Detection
HMSA is a solution-based assay that measures the size of immune complexes.
Materials:
-
Fluorescently labeled Infliximab
-
Patient/sample serum
-
Positive and negative controls
-
Assay buffer
-
Capillary electrophoresis instrument with laser-induced fluorescence detection
Procedure:
-
Complex Formation: Incubate the patient serum with a known concentration of fluorescently labeled Infliximab. ADAs in the serum will bind to the labeled Infliximab, forming immune complexes.
-
Electrophoresis: The mixture is then subjected to capillary electrophoresis.
-
Detection: As the sample migrates through the capillary, a laser excites the fluorescent label, and a detector measures the fluorescence.
-
Analysis: Free, unbound labeled Infliximab will migrate faster and appear as a distinct peak. Larger immune complexes (labeled Infliximab bound to ADAs) will migrate slower, resulting in a "shifted" peak. The size and area of the shifted peak can be used to quantify the ADA concentration.[21] This method is advantageous as it can detect ADAs even in the presence of circulating drug.[18][21]
Visualizations
Caption: T-Cell Dependent Pathway of Anti-Infliximab Antibody Formation.
Caption: Workflow for Troubleshooting Loss of Response to Infliximab.
References
- 1. Management of Non-response and Loss of Response to Anti-tumor Necrosis Factor Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunogenicity of TNF-Inhibitors [frontiersin.org]
- 3. ageb.be [ageb.be]
- 4. youtube.com [youtube.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Standardization of the homogeneous mobility shift assay protocol for evaluation of anti-infliximab antibodies. Application of the method to Crohn's disease patients treated with infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of techniques for monitoring infliximab and antibodies against infliximab in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alpco.com [alpco.com]
- 9. protocols.io [protocols.io]
- 10. raybiotech.com [raybiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. What to Do When Biologic Agents Are Not Working in Inflammatory Bowel Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mentoringinibd.com [mentoringinibd.com]
- 14. Development and validation of enzyme-linked immunosorbent assays for the measurement of infliximab and anti-drug antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ejhp.bmj.com [ejhp.bmj.com]
- 16. Frontiers | T Cell Response to Infliximab in Exposed Patients: A Longitudinal Analysis [frontiersin.org]
- 17. Measurement of infliximab and anti-infliximab antibodies - analytical aspects and clinical implications | Synnovis [synnovis.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. B cell activation in rheumatoid arthritis patients under infliximab treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 21. Development and validation of a homogeneous mobility shift assay for the measurement of infliximab and antibodies-to-infliximab levels in patient serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Loss of Response to Infliximab Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the loss of response to Infliximab therapy. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is Infliximab and how does it work?
Infliximab is a chimeric monoclonal antibody that targets Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various autoimmune diseases.[1][2] Infliximab binds to both soluble and transmembrane forms of TNF-α, neutralizing its biological activity.[1][3] This blockade prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways, such as NF-κB and MAPK.[1][4] This action leads to a reduction in the production of other pro-inflammatory cytokines like IL-1 and IL-6, decreased recruitment of immune cells to inflamed tissues, and in some cases, induction of apoptosis in activated T-lymphocytes.[1][2]
Q2: What are the primary reasons for a loss of response to Infliximab?
Loss of response to Infliximab can be categorized as either primary non-response (no initial response) or secondary loss of response (loss of efficacy after an initial response).[5] The primary reasons for loss of response include:
-
Pharmacokinetic Factors: Subtherapeutic drug concentrations are a major contributor to both primary and secondary loss of response.[5][6] Factors such as high body mass index, low serum albumin levels, and severe disease activity can lead to increased drug clearance and lower trough concentrations.[6]
-
Immunogenicity: The development of anti-drug antibodies (ADAs) is a significant cause of secondary loss of response.[7] These antibodies can neutralize Infliximab's activity and accelerate its clearance from the body, leading to lower drug levels and reduced efficacy.[7][8]
-
Alternative Inflammatory Pathways: In some cases, the underlying inflammatory process may no longer be primarily driven by TNF-α, rendering Infliximab ineffective.[6]
Q3: How common is the loss of response to Infliximab?
The incidence of loss of response to Infliximab can vary. Approximately 10-30% of patients may not respond to the initial treatment (primary non-response).[7] For patients who initially respond, a secondary loss of response can occur over time. The annual risk for loss of response to Infliximab has been calculated to be around 13% per patient-year.[9] One study found that the incidence of loss of response was highest in the first year of treatment (17.2% per patient-year) and decreased significantly after four years (4.8% per patient-year).[10]
Troubleshooting Guide
A systematic approach is crucial when encountering a loss of response to Infliximab. The following guide outlines the key steps and decision-making processes.
Step 1: Confirm Active Inflammation
Before attributing symptoms to a loss of Infliximab efficacy, it is essential to confirm the presence of active inflammation through objective measures such as endoscopy, imaging, and biomarkers (e.g., C-reactive protein, fecal calprotectin).[10] In some instances, symptoms may arise from non-inflammatory causes.[11]
Step 2: Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring is a critical tool for investigating the loss of response.[6] This involves measuring Infliximab trough concentrations (the drug level just before the next infusion) and the levels of anti-drug antibodies (ADAs).[12]
Table 1: Recommended Therapeutic Trough Concentrations for Infliximab
| Indication | Recommended Trough Concentration |
| Inflammatory Bowel Disease (IBD) | >5 µg/mL[13] |
| Rheumatoid Arthritis (RA) | >3 µg/mL[5] |
Note: Therapeutic ranges can vary based on the assay used and the specific clinical context.
Step 3: Interpret TDM Results and Take Action
The results of therapeutic drug monitoring will guide the next steps in managing the loss of response.
Table 2: Troubleshooting Strategies Based on TDM Results
| Infliximab Trough Level | Anti-Drug Antibody (ADA) Level | Likely Cause | Recommended Action | Success Rate of Dose Escalation |
| Subtherapeutic (<5 µg/mL) | Undetectable or Low | Rapid drug clearance | Increase Infliximab dose or shorten the dosing interval.[9][14] | Clinical benefit regained in approximately 72% of cases.[13] |
| Subtherapeutic (<5 µg/mL) | High | ADA-mediated clearance and neutralization | Switch to a different anti-TNF agent or a drug with a different mechanism of action.[6][15] | N/A |
| Therapeutic (≥5 µg/mL) | Undetectable or Low | Inflammation mediated by non-TNF-α pathways | Switch to a drug with a different mechanism of action.[7][15] | N/A |
Success rates can vary widely depending on the patient population and the definition of response. A systematic review reported that clinical response rates after dose escalation ranged from 20% to 95%.[16]
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Infliximab Trough Concentration
This protocol outlines a bridging ELISA for the quantitative determination of Infliximab in serum.
Materials:
-
96-well high-binding microtiter plates
-
Recombinant human TNF-α (for coating)
-
Infliximab standard
-
Patient serum samples
-
Peroxidase-conjugated anti-human IgG antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Coating: Coat the wells of a 96-well microtiter plate with recombinant human TNF-α (e.g., 200 ng/mL in carbonate buffer) and incubate overnight at 4°C.[4]
-
Washing: Wash the plate five times with wash buffer.[17]
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.[17]
-
Washing: Wash the plate five times with wash buffer.[17]
-
Sample and Standard Incubation: Prepare a standard curve of Infliximab in a serum matrix. Add diluted patient samples and standards to the wells and incubate for 1 hour at room temperature.[6]
-
Washing: Wash the plate five times with wash buffer.[6]
-
Detection Antibody Incubation: Add the peroxidase-conjugated anti-human IgG antibody to each well and incubate for 1 hour at room temperature.[6]
-
Washing: Wash the plate ten times with wash buffer.[6]
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for approximately 15-30 minutes.[5]
-
Stopping the Reaction: Add the stop solution to each well.[5]
-
Reading: Read the absorbance at 450 nm using a microplate reader.[5]
-
Calculation: Calculate the Infliximab concentration in the patient samples by interpolating from the standard curve.
Protocol 2: Bridging ELISA for Anti-Infliximab Antibodies (ADAs)
This protocol describes a bridging ELISA for the detection of ADAs in serum.
Materials:
-
96-well high-binding microtiter plates
-
Infliximab (for coating and for conjugation)
-
Anti-Infliximab antibody standard (e.g., a monoclonal anti-Infliximab antibody)
-
Patient serum samples
-
Horseradish Peroxidase (HRP)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Assay diluent
-
Substrate solution (e.g., TMB or a fluorescent substrate)
-
Stop solution (if using TMB)
-
Microplate reader (absorbance or fluorescence)
Methodology:
-
Coating: Coat the wells of a microtiter plate with Infliximab (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.[17]
-
Washing: Wash the plate five times with PBST.[17]
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.[17]
-
Washing: Wash the plate five times with PBST.[17]
-
Sample and Standard Incubation: Prepare a standard curve using the anti-Infliximab antibody standard in a serum matrix. Add diluted patient samples and standards to the wells and incubate for 1 hour at room temperature.[17]
-
Washing: Wash the plate five times with PBST.[17]
-
Conjugate Incubation: Add HRP-conjugated Infliximab to each well and incubate for 1 hour at room temperature.[17]
-
Washing: Wash the plate ten times with PBST.[17]
-
Substrate Reaction: Add the substrate solution and incubate for a specified time (e.g., 30 minutes).[17]
-
Reading: Measure the signal (absorbance or fluorescence) using a microplate reader.[17]
-
Interpretation: The signal intensity is proportional to the amount of ADAs present in the sample. Results are often reported as positive or negative based on a pre-defined cut-off.[5]
Visualizations
Caption: TNF-α signaling pathway and the mechanism of action of Infliximab.
Caption: Experimental workflow for troubleshooting loss of response to Infliximab.
Caption: A decision tree for troubleshooting Infliximab loss of response.
References
- 1. tandfonline.com [tandfonline.com]
- 2. explore.lib.uliege.be [explore.lib.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Drug Tolerant Anti-drug Antibody Assay for Infliximab Treatment in Clinical Practice Identifies Positive Cases Earlier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Impact of Antibodies to Infliximab on Clinical Outcomes and Serum Infliximab Levels in Patients With Inflammatory Bowel Disease (IBD): A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New steps in infliximab therapeutic drug monitoring in patients with inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Loss of response to anti‐TNFα agents depends on treatment duration in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic review with meta-analysis: loss of response and requirement of anti-TNFα dose intensification in Crohn’s disease | Semantic Scholar [semanticscholar.org]
- 12. alpco.com [alpco.com]
- 13. Systematic Review and Meta-analysis: Loss of Response and Need for Dose Escalation of Infliximab and Adalimumab in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. langanbach.ie [langanbach.ie]
- 15. researchgate.net [researchgate.net]
- 16. Systematic Literature Review of Real-World Evidence on Dose Escalation and Treatment Switching in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Factors influencing Infliximab clearance and half-life in patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with infliximab. The information provided addresses common questions regarding the factors that influence the clearance and half-life of this therapeutic monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the clearance and half-life of infliximab?
The clearance and half-life of infliximab can vary significantly among patients due to several factors. The most influential factors identified in pharmacokinetic studies are:
-
Presence of Anti-Drug Antibodies (ADAs): The formation of antibodies to infliximab (ATI) is a major contributor to increased clearance and a shorter half-life.[1][2][3][4][5]
-
Body Weight: Higher body weight is associated with increased infliximab clearance.[2][3][5][6][7][8]
-
Serum Albumin Levels: Low serum albumin concentrations are a strong predictor of higher infliximab clearance and a shorter half-life.[2][3][5][6][7][8][9][10][11]
-
Concomitant Immunosuppressants: The use of immunomodulators like methotrexate or azathioprine can decrease the incidence of ADA formation, thereby reducing infliximab clearance.[7][12][13][14][15]
-
Disease Activity: Higher levels of inflammation, indicated by markers such as C-reactive protein (CRP), are associated with increased infliximab clearance.[6][7][8][10][16]
-
Gender: Some studies have indicated that male patients may have a higher infliximab clearance rate.[7][8]
Q2: How significantly do anti-drug antibodies (ADAs) impact infliximab clearance?
The development of ADAs, also referred to as antibodies to infliximab (ATI), is a critical factor that accelerates the clearance of infliximab from the body.[1][4] This leads to lower serum drug concentrations, a shorter elimination half-life, and can ultimately result in a loss of response to the therapy.[1][4][17]
Quantitative Impact of ADAs on Infliximab Pharmacokinetics
| Parameter | Impact of ADAs | Reference |
| Infliximab Clearance | 259% increase in patients with ATIs. | [3][5] |
| Increased from 9.90 ± 1.74 ml/h (without ADAs) to 12.89 ± 2.69 ml/h (with ADAs). | [1] | |
| 47.1% higher in patients with positive ADAs. | [8] | |
| 39% increase with positive ADAs. | [7] | |
| Elimination Half-Life | Shorter in subjects with ADAs (282.4 ± 56.4 h) compared to those without (343.3 ± 61.9 h). | [1] |
| Median effective half-life estimated at 5.6 ± 2.4 days. | [3][5] |
Q3: What is the influence of body weight and serum albumin on infliximab pharmacokinetics?
Both body weight and serum albumin levels are significant patient-specific factors that affect infliximab clearance.
-
Body Weight: Infliximab clearance increases with higher body weight.[2][3][6][7][8][18] While dosing is often weight-based, the relationship between clearance and weight is not always linear, which can lead to lower trough concentrations in patients with low body weight.[3][5]
-
Serum Albumin: Low serum albumin is consistently linked to increased infliximab clearance and a shorter half-life.[2][3][6][7][8][9][10][11] It is hypothesized that this is due to a shared rescue pathway involving the neonatal Fc receptor (FcRn), which protects both albumin and IgG antibodies like infliximab from catabolism.[9][11]
Quantitative Impact of Body Weight and Albumin on Infliximab Clearance
| Factor | Impact on Infliximab Clearance | Reference |
| Body Weight | Baseline clearance ranged from 0.16 to 0.43 L/day for body weights of 34–139 kg. | [6] |
| An increase from 70 to 120 kg can increase clearance by 43.2%. | [7] | |
| Serum Albumin | A decrease from 44 to 32 g/L can increase clearance by 30.1%. | [7] |
| Patients in the highest albumin quartile had several-fold greater trough concentrations than those in the lowest quartile. | [9][11] |
Q4: How does concomitant use of immunosuppressants affect infliximab clearance?
The concurrent use of immunomodulators such as methotrexate or azathioprine has been shown to decrease infliximab clearance.[7][15] This effect is primarily indirect; these agents suppress the patient's immune response, which in turn reduces the likelihood of developing anti-drug antibodies (ADAs).[12][13][14] With a lower incidence of ADAs, the ADA-mediated acceleration of infliximab clearance is lessened.
Quantitative Impact of Concomitant Immunosuppressants
| Immunosuppressant | Impact on Infliximab Clearance | Reference |
| Azathioprine/Methotrexate | Decreased infliximab clearance by approximately 15%. | [7] |
| General Immunomodulators | Decreased infliximab clearance by 14%. | [7] |
Troubleshooting and Experimental Protocols
Issue: Inconsistent or lower-than-expected infliximab concentrations in experimental samples.
This is a common issue that can be attributed to several factors related to the patient, the sample, or the assay itself.
Troubleshooting Steps:
-
Review Patient Characteristics:
-
Check for ADAs: The presence of anti-infliximab antibodies is a primary reason for low drug levels.[1][4]
-
Assess Serum Albumin: Low albumin levels can lead to faster clearance.[9][11]
-
Consider Body Weight: Higher body weight can increase clearance.[6][8]
-
Note Concomitant Medications: The absence of immunosuppressants may increase the risk of ADAs.[7][12]
-
-
Verify Sample Integrity and Timing:
-
Trough Sampling: For therapeutic drug monitoring, ensure that blood samples are collected immediately before the next scheduled infusion (trough level).[19][20][21][22]
-
Sample Handling: Avoid repeated freeze-thaw cycles of serum/plasma samples.[21] Ensure proper storage conditions are maintained.[19]
-
-
Evaluate the Assay Method:
-
Assay Type: Different assays (e.g., ELISA, RIA, HMSA) have varying sensitivities and specificities and may be affected differently by interfering substances.[17][23]
-
Drug-Tolerant ADA Assay: When measuring ADAs, be aware that the presence of infliximab in the sample can interfere with detection, potentially leading to false negatives.[17][20][24] Some assays incorporate an acid-dissociation step to mitigate this.[20]
-
Assay Calibration: Ensure that the assay is properly calibrated and that standards are prepared correctly.
-
Experimental Protocol: Bridging ELISA for Anti-Infliximab Antibody (ADA) Detection
This protocol provides a general methodology for a bridging Enzyme-Linked Immunosorbent Assay (ELISA) to detect total anti-infliximab antibodies. This type of assay is less susceptible to interference from circulating drug compared to some other formats.
Principle: In a bridging ELISA, a bivalent ADA in the sample acts as a "bridge" between infliximab coated on the ELISA plate and a labeled infliximab conjugate in solution.
Materials:
-
High-binding 96-well microtiter plates
-
Infliximab (for coating and conjugation)
-
Biotinylation reagent (e.g., NHS-biotin)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Patient serum or plasma samples
-
Positive and negative control samples
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with infliximab (e.g., 1-2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Sample Incubation:
-
Prepare dilutions of patient samples, positive controls, and negative controls in Assay Diluent. A pre-treatment step with acid to dissociate immune complexes may be included here.
-
Add the diluted samples and controls to the wells.
-
Add biotinylated infliximab to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add Streptavidin-HRP conjugate diluted in Assay Diluent to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development and Reading:
-
Add TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Interpretation:
-
A cut-off value is typically established based on the signal from a panel of negative samples.
-
Samples with a signal above the cut-off are considered positive for anti-infliximab antibodies. A confirmatory assay, often involving competitive inhibition with excess infliximab, should be performed to ensure specificity.
Visualizations
Caption: Factors influencing infliximab clearance and half-life.
Caption: Experimental workflow for a bridging ELISA for ADA detection.
Caption: Infliximab's mechanism of action and clearance pathway.
References
- 1. Pharmacokinetic Effects of Antidrug Antibodies Occurring in Healthy Subjects After a Single Dose of Intravenous Infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Patient factors that increase infliximab clearance and shorten half-life in inflammatory bowel disease: a population pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Effects of Antidrug Antibodies Occurring in Healthy Subjects After a Single Dose of Intravenous Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Increased Induction Infliximab Clearance Predicts Early Antidrug Antibody Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug Clearance in Patients with Inflammatory Bowel Disease Treated with Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum albumin concentration: a predictive factor of infliximab pharmacokinetics and clinical response in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Infliximab Therapy for Inflammatory Bowel Disease— The Tools Are Getting Sharper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. medsafe.govt.nz [medsafe.govt.nz]
- 16. Pharmacokinetic Features and Presence of Antidrug Antibodies Associate With Response to Infliximab Induction Therapy in Patients With Moderate to Severe Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Infliximab and Anti-Infliximab Antibody Levels Can Help Distinguish Maintenance Versus Loss of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Obesity on Response to Biologic Therapies in Patients with Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Infliximab Levels and Anti-Infiximab Antibody Levels - Immunology Laboratory - Oxford University Hospitals [ouh.nhs.uk]
- 20. Infliximab and Antibodies to Infliximab Quantitation | Test Fact Sheet [arupconsult.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Infliximab and anti-infliximab antibody [pathology.uhsussex.nhs.uk]
- 23. Comparison of Assays for Therapeutic Monitoring of Infliximab and Adalimumab in Patients With Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measurement of infliximab and anti-infliximab antibodies - analytical aspects and clinical implications | Synnovis [synnovis.co.uk]
Technical Support Center: Managing Infliximab Infusion Reactions in a Research Setting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing infusion reactions associated with Infliximab in a research setting.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during Infliximab infusions in a research context, providing clear, actionable guidance in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are Infliximab infusion reactions and how are they classified?
A1: Infliximab infusion reactions are adverse events that occur during or after the intravenous administration of Infliximab.[1] They are broadly categorized into two types based on their timing:
-
Immediate (Acute) Infusion Reactions: These reactions occur within 24 hours of the infusion, with most happening within the first two hours.[1] Their severity can range from mild to severe.[1]
-
Delayed Infusion Reactions: These reactions manifest between 24 hours and 14 days post-infusion, with a majority of symptoms appearing within 5 to 7 days.[1]
Q2: What are the signs and symptoms of an Infliximab infusion reaction?
A2: The clinical presentation of an infusion reaction can vary depending on its type and severity.
-
Immediate Reactions: Symptoms can include pruritus (itching), flushing, dyspnea (shortness of breath), chest discomfort, changes in blood pressure, myalgia (muscle pain), nausea, urticaria (hives), headache, and rash.[2][3] Severe reactions may involve bronchospasm, angioedema, hypotension, and anaphylaxis.[2]
-
Delayed Reactions: Common symptoms include pruritic skin eruptions, fever, malaise, polyarthralgia (joint pain), and myalgias.[1][2] Jaw pain has also been reported as a feature of delayed reactions to biologic therapies.[2]
Q3: What are the potential underlying mechanisms of Infliximab infusion reactions?
A3: The mechanisms behind Infliximab infusion reactions are not always clear but may include:
-
Cytokine-Release Syndrome: A rapid release of pro-inflammatory cytokines.[2]
-
Anaphylactic and Anaphylactoid Reactions: These can be IgE-mediated (true anaphylaxis) or non-IgE-mediated.[1][2]
-
Immune Complex Formation: The development of anti-Infliximab antibodies (ATI) can lead to the formation of immune complexes, which may trigger serum sickness-like delayed reactions.[1][2]
Q4: What are the known risk factors for developing an Infliximab infusion reaction?
A4: Several factors may increase the risk of an infusion reaction:
-
Presence of Anti-Infliximab Antibodies (ATI): Patients with ATI have a significantly higher risk of experiencing an acute infusion reaction.[2]
-
Lack of Concomitant Immunomodulators: The use of immunomodulators like methotrexate alongside Infliximab appears to reduce the risk of infusion reactions.[4][5]
-
Positive Baseline Antinuclear Antibody (ANA) Status: In some patient populations, a positive ANA status at baseline has been associated with an increased risk of infusion reactions, particularly when Infliximab is used as monotherapy.[4]
-
Previous Infusion Reaction: A history of a prior reaction is a risk factor for subsequent reactions.[6][7]
-
Female Gender: Some studies have identified female gender as a potential risk factor.[6][7]
Troubleshooting Guide
Issue 1: A research subject is exhibiting signs of a mild to moderate infusion reaction (e.g., flushing, pruritus, urticaria).
Protocol:
-
Stop the Infusion Immediately: Temporarily halt the Infliximab infusion.[1][5]
-
Assess the Subject: Evaluate vital signs and the severity of symptoms.
-
Administer Supportive Care: Consider the administration of antihistamines (H1 and H2 blockers), acetaminophen, and/or corticosteroids as per the pre-approved experimental protocol.[5][8]
-
Consider Restarting the Infusion: Once the symptoms have resolved, the infusion may be restarted at a lower rate.[5][8]
-
Monitor Closely: Continuously monitor the subject for the remainder of the infusion and for a post-infusion observation period.[9]
-
Document Thoroughly: Record the details of the reaction and the interventions taken.
Issue 2: A research subject is displaying symptoms of a severe infusion reaction (e.g., dyspnea, hypotension, angioedema).
Protocol:
-
Discontinue the Infusion Immediately: Do not restart the infusion.[5]
-
Initiate Emergency Response: Activate the designated emergency medical response team.
-
Administer Emergency Medications: Administer epinephrine, intravenous steroids, and other emergency medications as dictated by the situation and institutional protocols.[1]
-
Provide Supportive Care: Ensure airway, breathing, and circulation are maintained. Oxygen and vasopressors may be required.[10]
-
Hospitalization: The subject should be transferred to a medical facility for further observation and management.
-
Future Dosing: The subject should not be re-challenged with Infliximab without a thorough risk-benefit analysis and consideration of desensitization protocols.[1]
Data Presentation: Incidence of Infliximab Infusion Reactions
The following tables summarize quantitative data on the incidence of Infliximab infusion reactions from various studies.
Table 1: Incidence of Infliximab Infusion Reactions (Per Infusion)
| Study/Registry | Per-Infusion Reaction Rate | Severity of Reactions |
| RemiTRAC Registry[3][7] | 1.3% | 95% mild to moderate |
| Alternate Care Setting Study[11][12] | 2.0% | Majority mild to moderate |
| TREAT Registry[11] | 3.0% | 0.05% serious |
| Large Center Experience[10][13] | 6.1% | 3.1% mild, 1.2% moderate, 1.0% severe |
| Pediatric Study[1] | 0% - 15% | Not specified |
Table 2: Incidence of Infliximab Infusion Reactions (Per Patient)
| Study/Registry | Per-Patient Reaction Rate |
| RemiTRAC Registry[3][7] | 12.3% |
| Alternate Care Setting Study[11][12] | 7.8% |
| Large Center Experience[10][13] | 9.7% |
| Rheumatoid & Spondyloarthropathies Study[14] | 21% (RA), 13% (SpA) |
Experimental Protocols
Protocol 1: Standard Infliximab Infusion Protocol
This protocol outlines the standard procedure for administering Infliximab in a research setting.
-
Subject Preparation:
-
Obtain informed consent.
-
Record baseline vital signs (temperature, blood pressure, heart rate, respiratory rate).
-
Establish intravenous access.
-
-
Infliximab Preparation:
-
Reconstitute the lyophilized Infliximab powder with sterile water for injection. Do not shake the vial.[9]
-
Dilute the reconstituted Infliximab in 250 mL of 0.9% sodium chloride to a final concentration not exceeding 4 mg/mL.[8][15]
-
The infusion solution should be administered using an infusion set with an in-line, sterile, non-pyrogenic, low-protein-binding filter (1.2 µm or less).[8]
-
-
Administration:
-
Monitoring:
Protocol 2: Management of an Acute Infusion Reaction
This protocol details the steps to be taken in the event of an acute infusion reaction.
-
Immediate Actions:
-
Pharmacological Intervention (as per pre-approved protocol):
-
Mild Reaction: If symptoms persist after stopping the infusion, consider administering oral antihistamines (e.g., cetirizine/loratadine) and IV hydrocortisone.[9]
-
Moderate to Severe Reaction: Administer antihistamines and IV hydrocortisone. For severe reactions, administer intramuscular adrenaline as per anaphylaxis guidelines.[9]
-
-
Re-initiation of Infusion (for mild to moderate reactions):
-
Post-Reaction Monitoring:
-
Subjects who have experienced a reaction should be monitored for an extended period (e.g., 2 hours) post-infusion.[9]
-
Protocol 3: Premedication Strategy for High-Risk Subjects
For subjects with a history of a previous infusion reaction, the following premedication protocol may be considered 15-60 minutes prior to the infusion.[9][16]
-
Antihistamines:
-
Oral loratadine or cetirizine.[9]
-
-
Antipyretic:
-
Oral paracetamol (acetaminophen).[9]
-
-
Corticosteroid:
-
Intravenous hydrocortisone.[9]
-
Note: The routine use of premedication for all subjects is controversial, as some studies have not shown a significant benefit in preventing reactions.[3][17][18]
Visualizations
Caption: Infliximab's mechanism of action in neutralizing TNF-α.
Caption: Workflow for managing an acute Infliximab infusion reaction.
Caption: Troubleshooting decision tree for Infliximab infusion reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Infliximab-Related Infusion Reactions: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrheum.org [jrheum.org]
- 4. Predictors of infusion reactions during infliximab treatment in patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REMICADE - Management of Infusion-Related Reactions [jnjmedicalconnect.com]
- 6. Infusion reactions to infliximab in children and adolescents: frequency, outcome and a predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jrheum.org [jrheum.org]
- 8. Dosing & Administration | REMICADE® (infliximab) HCP [remicadehcp.com]
- 9. starship.org.nz [starship.org.nz]
- 10. researchgate.net [researchgate.net]
- 11. Incidence and Management of Infusion Reactions to Infliximab in an Alternate Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incidence and Management of Infusion Reactions to Infliximab in an Alternate Care Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
- 14. Predictors of infusion reactions during infliximab treatment in patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dosing & Administration | HCP | Infliximab [infliximab.com]
- 16. Infliximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Premedication Use in Preventing Acute Infliximab Infusion Reactions in Patients with Inflammatory Bowel Disease: A Single Center Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Infliximab Efficacy and Concomitant Immunomodulators
This technical support center provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions (FAQs) regarding the impact of concomitant immunomodulators on the efficacy of Infliximab.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the formation of anti-drug antibodies (ADAs) to Infliximab a concern during experiments or clinical studies?
The development of anti-Infliximab antibodies (ATIs) is a significant concern as it can lead to reduced treatment efficacy and an increased risk of adverse reactions.[1][2] Since Infliximab is a chimeric monoclonal antibody containing murine sequences, it can be recognized as foreign by the immune system, triggering an immune response and the production of ATIs.[3] These antibodies can neutralize the therapeutic effect of Infliximab by binding to it and increasing its clearance from the body, resulting in lower serum drug levels and a loss of clinical response.[3][4][5] The presence of ATIs has been associated with a shorter duration of clinical response and a higher incidence of infusion reactions.[2]
FAQ 2: What is the primary mechanism by which concomitant immunomodulators, such as thiopurines or methotrexate, are thought to enhance Infliximab efficacy?
Concomitant immunomodulators are primarily thought to enhance Infliximab efficacy by suppressing the immune response against the drug, thereby reducing the formation of anti-Infliximab antibodies (ATIs).[2][6][7][8] This immunosuppressive effect helps to maintain higher and more stable serum concentrations of Infliximab, leading to improved and more durable clinical outcomes.[2][9][10] Thiopurines, for example, work by inducing apoptosis in lymphocytes, which are key cells in the production of antibodies.[11] By reducing the immunogenicity of Infliximab, combination therapy helps to prevent the loss of response and prolongs the therapeutic benefit of the treatment.[2][6]
FAQ 3: What are the expected effects of combination therapy on the pharmacokinetics of Infliximab?
Combination therapy with an immunomodulator is expected to improve the pharmacokinetics of Infliximab, primarily by increasing its serum trough concentrations and reducing its clearance.[9][12][13] Studies have consistently shown that patients receiving Infliximab with a concomitant immunomodulator, such as a thiopurine or methotrexate, have significantly higher median Infliximab trough levels compared to those on monotherapy.[9][10][13] This is largely due to the reduction in anti-Infliximab antibody formation, which in turn decreases the immune-mediated clearance of the drug.[2][5]
FAQ 4: How does combination therapy impact the clinical outcomes for patients treated with Infliximab?
The use of concomitant immunomodulators with Infliximab has been shown to lead to improved clinical outcomes in patients with inflammatory conditions such as Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[9][14][15][16][17][18] Clinical trials have demonstrated that combination therapy results in higher rates of clinical remission and response compared to Infliximab monotherapy.[9][14][15][16][17] For instance, in rheumatoid arthritis, the combination of Infliximab and methotrexate has been shown to be significantly more effective in reducing signs and symptoms and inhibiting the progression of structural damage than methotrexate alone.[14][16][17][19][20] Similarly, in inflammatory bowel disease, combination therapy is associated with increased durability of response and higher rates of steroid-free remission.[6][18][21]
Troubleshooting Guides
Issue: Loss of response to Infliximab during a long-term study.
Possible Cause: Development of anti-Infliximab antibodies (ATIs).
Troubleshooting Steps:
-
Measure Infliximab and ATI Trough Levels: Collect serum samples immediately before the next scheduled Infliximab infusion to determine the trough concentrations of both the drug and any anti-drug antibodies.[4][22][23]
-
Interpret the Results:
-
Low Infliximab, High ATI: This strongly suggests that immunogenicity is the cause of the loss of response.[22][23] The antibodies are likely neutralizing the drug and/or increasing its clearance.
-
Low Infliximab, No/Low ATI: This may indicate a non-immunogenic pharmacokinetic failure, where the drug is being cleared too rapidly for other reasons. Dose optimization (increasing the dose or shortening the interval) may be considered.
-
Adequate Infliximab, No/Low ATI: The loss of response may be due to a different inflammatory pathway becoming dominant, and a switch to a different class of therapeutic agent may be necessary.
-
-
Consider Combination Therapy: If the patient is on monotherapy and has developed ATIs, the addition of an immunomodulator like a thiopurine or methotrexate can help to suppress the antibody formation and potentially restore clinical response.[24]
Issue: High variability in Infliximab serum concentrations across a study cohort.
Possible Cause: Differences in immunogenicity and patient-specific factors.
Troubleshooting Steps:
-
Stratify by Concomitant Medication: Analyze the data by separating patients who are on Infliximab monotherapy from those on combination therapy with an immunomodulator. Patients on combination therapy are expected to have higher and more stable drug levels.[9][13]
-
Measure Anti-Infliximab Antibodies: The presence and titer of ATIs are a major source of variability in Infliximab concentrations.[5]
-
Assess Other Covariates: Factors such as body weight and serum albumin levels can also influence Infliximab pharmacokinetics.[25] A population pharmacokinetic analysis can help to identify significant covariates affecting drug disposition in your study population.
Data Presentation
Table 1: Impact of Concomitant Immunomodulators on Infliximab Trough Levels and Anti-Drug Antibody (ADA) Formation.
| Patient Group | Median Infliximab Trough Level (mcg/mL) | ADA Positive Patients (%) | Reference |
| Infliximab Monotherapy | 3.9 | 33.3 | [9][13] |
| Infliximab + Thiopurine | 17.4 | 4.5 | [9][13] |
| Infliximab + Methotrexate | 17.1 | Not Reported | [13] |
Table 2: Clinical Remission Rates with Infliximab Monotherapy vs. Combination Therapy.
| Condition | Treatment | Clinical Remission/Response Rate (%) | Timepoint | Reference |
| Crohn's Disease | Infliximab + Immunomodulator | 86 | 1 Year | [15] |
| Crohn's Disease | Infliximab Monotherapy | 68 | 1 Year | [15] |
| Rheumatoid Arthritis | Infliximab + Methotrexate | 51.8 | 54 Weeks | [14][17] |
| Rheumatoid Arthritis | Methotrexate Alone | 17.0 | 54 Weeks | [14][17] |
| Ulcerative Colitis | Infliximab + Immunosuppressant | 90 (remained on therapy) | 1 Year | [9] |
| Ulcerative Colitis | Infliximab Monotherapy | 61 (remained on therapy) | 1 Year | [9] |
Experimental Protocols
Measurement of Infliximab and Anti-Infliximab Antibody Levels
A common method for quantifying Infliximab and anti-Infliximab antibody (ATI) levels in serum is the Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA) .[23][25][26]
Protocol Outline (ELISA):
-
Coating: Microtiter plates are coated with a capture antibody specific for Infliximab (for drug level measurement) or with Infliximab itself (for ATI measurement).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Patient serum samples, along with standards and controls, are added to the wells and incubated.
-
Detection:
-
For Infliximab levels, a labeled anti-human IgG antibody is added.
-
For ATI levels, a labeled Infliximab or anti-human antibody that detects the bound patient antibodies is used.
-
-
Substrate Addition: A substrate is added that reacts with the enzyme on the detection antibody to produce a colorimetric signal.
-
Measurement: The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.
Note: To mitigate interference from circulating Infliximab when measuring ATIs, some assays incorporate an acid dissociation step to separate the drug-antibody complexes.[4]
Mandatory Visualizations
Caption: Infliximab neutralizes TNF-α to reduce inflammation, while immunomodulators suppress the immune response to prevent anti-drug antibody formation and maintain efficacy.
Caption: A therapeutic drug monitoring (TDM) workflow to troubleshoot loss of response to Infliximab based on drug and anti-drug antibody levels.
References
- 1. medcentral.com [medcentral.com]
- 2. In Crohns disease, the development of antibodies to infliximab (Remicade) is associated with shorter duration of clinical response and more infusion reactions. • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 3. Impact of Antibodies to Infliximab on Clinical Outcomes and Serum Infliximab Levels in Patients With Inflammatory Bowel Disease (IBD): A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infliximab and Antibodies to Infliximab Quantitation | Test Fact Sheet [arupconsult.com]
- 5. The impact of anti-drug antibodies on drug concentrations and clinical outcomes in rheumatoid arthritis patients treated with adalimumab, etanercept, or infliximab: Results from a multinational, real-world clinical practice, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 9. Comparison of efficacy, pharmacokinetics, and immunogenicity between infliximab mono- versus combination therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Combination Therapy With Immunomodulators Improves the Pharmacokinetics of Infliximab But Not Vedolizumab or Ustekinumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Infliximab and methotrexate in the treatment of rheumatoid arthritis. Anti-Tumor Necrosis Factor Trial in Rheumatoid Arthritis with Concomitant Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of concomitant immunomodulator use on long-term outcomes in patients receiving scheduled maintenance infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination of infliximab and methotrexate therapy for early rheumatoid arthritis: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Concomitant Therapy with Immunomodulator Enhances Infliximab Durability in Pediatric Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Infliximab and methotrexate in the treatment of rheumatoid arthritis: a systematic review and meta-analysis of dosage regimens - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Infliximab (Remicade) in combination with methotrexate, is now indicated for reducing signs and symptoms and inhibiting the progression of structural damage in rheumatoid arthritis patients • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 21. Use of thiopurines in inflammatory bowel disease: Safety issues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 23. Measurement of Infliximab and Anti-Infliximab Antibody Levels Can Help Distinguish Maintenance Versus Loss of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. emjreviews.com [emjreviews.com]
- 25. Population pharmacokinetic analysis of infliximab in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Use of infliximab and anti-infliximab antibody measurements to evaluate and optimize efficacy and safety of infliximab maintenance therapy in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Patient Response to Infliximab Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in patient response to Infliximab treatment. The following resources are designed to assist in experimental design, data interpretation, and troubleshooting common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to variability in patient response to Infliximab?
A1: Variability in patient response to Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), is a multifactorial issue.[1][2][3] The primary mechanisms can be broadly categorized as:
-
Pharmacokinetic Variability : This refers to how the body processes the drug and is a major contributor to varied responses. Key factors include:
-
Formation of Anti-Drug Antibodies (ADAs) : As a chimeric antibody, Infliximab can be recognized as foreign by the immune system, leading to the production of ADAs.[4][5] These antibodies can neutralize Infliximab's activity or increase its clearance from the body, leading to lower drug exposure and reduced efficacy.[5][6] The presence of ADAs is a significant predictor of loss of response.[5]
-
Drug Clearance : Factors such as high disease burden, low serum albumin, and high body weight can lead to accelerated clearance of Infliximab, resulting in lower trough concentrations.[3][7]
-
-
Pharmacodynamic Variability : This relates to the effect of the drug on the body.
-
Genetic Factors : Polymorphisms in genes such as FCGR3A (Fc gamma receptor IIIA) have been associated with altered Infliximab clearance and response.[8][9][10][11] The V/V genotype of FCGR3A has been linked to a better biological response.[12]
-
Disease-Related Factors : The underlying inflammatory pathways and the severity of the disease can differ among patients, influencing the therapeutic efficacy of targeting TNF-α.[13]
-
Q2: What are the recommended therapeutic trough concentrations of Infliximab, and how do they correlate with clinical remission?
A2: Therapeutic drug monitoring (TDM) of Infliximab trough concentrations is a critical tool for optimizing treatment. While there is no universally agreed-upon threshold, a general consensus suggests that higher trough levels are associated with better clinical outcomes.
-
General Therapeutic Range : For inflammatory bowel disease (IBD), trough levels of 3-7 µg/mL are often targeted for clinical remission.[14] Some studies suggest that even higher concentrations may be needed for outcomes like mucosal healing.
-
Correlation with Remission : Studies have consistently shown a strong correlation between higher Infliximab trough concentrations and clinical remission, mucosal healing, and improved quality of life.[15][16] For instance, one study found that mean trough concentrations were significantly higher in patients in histological remission (10.34 µg/mL) compared to those with active disease (6.23 µg/mL).[15] Another study identified an optimal trough level cutoff of 11 µg/mL for achieving combined clinical and biochemical remission in patients who required dose escalation.[17] However, it's important to note that some patients can maintain remission even with low or undetectable trough levels.[18]
Q3: How do anti-Infliximab antibodies (ADAs) impact treatment efficacy?
A3: The development of ADAs is a major cause of secondary loss of response to Infliximab.[6][19]
-
Mechanism of Action : ADAs can impact efficacy in two main ways:
-
Neutralization : Neutralizing ADAs directly bind to the antigen-binding site of Infliximab, preventing it from binding to and neutralizing TNF-α.[1]
-
Increased Clearance : The formation of Infliximab-ADA immune complexes leads to accelerated clearance of the drug from the circulation, resulting in lower trough concentrations and reduced drug availability.[3]
-
-
Clinical Impact : The presence of ADAs is associated with a significantly higher risk of loss of clinical response and lower serum Infliximab levels.[5][6] A meta-analysis showed that patients with ADAs had a 3.2-fold higher risk of losing clinical response.[5] Even intermediate ADA titers (200–999 ng/mL) have been associated with a higher likelihood of losing response compared to low titers (<200 ng/mL).[20]
Q4: What are the primary laboratory methods for measuring Infliximab levels and ADAs?
A4: The most common laboratory methods for therapeutic drug monitoring of Infliximab and ADAs are immunoassays.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : This is the most widely used method due to its simplicity and cost-effectiveness.[21] Several commercial ELISA kits are available, though it's important to be aware of potential variability between different kits.[22][23]
-
Immunofluorometric Assay (IFMA) : This method is similar to ELISA but uses a fluorescent reporter molecule instead of an enzyme, which can offer higher sensitivity.
-
Reporter Gene Assay (RGA) : This is a cell-based functional assay that measures the ability of Infliximab in a patient's serum to neutralize TNF-α activity.[1][24] It is particularly useful for detecting neutralizing ADAs.[1][25] The principle involves a reporter cell line that produces a measurable signal (e.g., luciferase) in response to TNF-α. The presence of functional Infliximab inhibits this signal, while neutralizing ADAs restore it.[2]
-
Homogeneous Mobility Shift Assay (HMSA) : This is a solution-phase assay that measures the binding of the drug to its target or ADAs, often analyzed by high-performance liquid chromatography (HPLC).[26][27]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental measurement of Infliximab and anti-Infliximab antibodies.
Troubleshooting ELISA for Infliximab and ADAs
| Problem | Possible Cause | Solution |
| High Background | Incomplete blocking. | Increase blocking time or use a different blocking agent (e.g., 5% BSA or non-fat dry milk).[28] |
| Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. | |
| Concentration of detection antibody is too high. | Titrate the detection antibody to determine the optimal concentration.[29] | |
| Low or No Signal | Inactive reagents (e.g., expired or improperly stored antibodies/conjugates). | Use fresh reagents and ensure they are stored according to the manufacturer's instructions.[30] |
| Omission of a key reagent. | Carefully review the protocol and ensure all steps were performed in the correct order. | |
| Insufficient incubation times. | Ensure adherence to the recommended incubation times and temperatures.[29] | |
| High Coefficient of Variation (CV%) between Replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Change pipette tips for each sample and reagent.[29] |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or ensure a proper seal to prevent evaporation.[28] | |
| Inconsistent temperature during incubation. | Use a temperature-controlled incubator and avoid stacking plates.[30] | |
| Poor Standard Curve | Incorrect preparation of standards. | Carefully prepare fresh serial dilutions of the standard for each assay.[29] |
| Inappropriate curve-fitting model. | Use a 4- or 5-parameter logistic curve-fitting model for analysis.[29] |
Interpreting Discordant Results
Q: My patient has low Infliximab trough levels but is in clinical remission. How should I interpret this?
A : This scenario is not uncommon. While there is a general correlation between higher trough levels and better outcomes, some patients can maintain remission with low or even undetectable drug levels.[18] Possible explanations include:
-
Individual differences in pharmacodynamics : The patient may have a lower inflammatory burden or a disease process that is highly sensitive to even low concentrations of Infliximab.
-
Tissue-level drug concentrations : Serum levels may not always reflect the drug concentration at the site of inflammation in the gut mucosa.
-
Assay limitations : Consider the possibility of assay interference or variability.
In this situation, clinical assessment remains paramount. If the patient is doing well, it may not be necessary to adjust the dose based solely on the trough level.
Q: My patient has detectable ADAs but is still responding to treatment. What is the next step?
A : The presence of ADAs does not always equate to immediate treatment failure. The clinical significance depends on the titer and neutralizing capacity of the antibodies.
-
Low vs. High Titers : Patients with low-titer, non-neutralizing ADAs may maintain clinical response. However, they are at a higher risk of future loss of response.[20]
-
Monitoring : It is advisable to continue monitoring the patient's clinical status, inflammatory markers, and ADA titers. A rising ADA titer may precede clinical relapse.
-
Consider a Reporter Gene Assay (RGA) : An RGA can determine if the detected ADAs are neutralizing. If they are non-neutralizing, the clinical impact may be less significant.[1]
Data Presentation
Table 1: Infliximab Trough Concentrations and Clinical Outcomes
| Clinical Outcome | Infliximab Trough Concentration (µg/mL) | Reference |
| Clinical Remission (IBD) | ≥3 µg/mL | [16] |
| Clinical Remission (IBD) - Consensus Range | 3-8 µg/mL | [14] |
| Sustained Histologic Remission (IBD) | > 8.02 µg/mL | [15] |
| Combined Clinical & Biochemical Remission (No Dose Escalation) | Optimal Cutoff: 3.4 µg/mL | [17] |
| Combined Clinical & Biochemical Remission (With Dose Escalation) | Optimal Cutoff: 11 µg/mL | [17] |
Table 2: Impact of Anti-Infliximab Antibodies (ADAs) on Clinical Response
| ADA Status | Metric | Finding | Reference |
| ADA Positive vs. Negative | Risk Ratio for Loss of Response (IBD) | 3.2 (95% CI: 2.0-4.9) | [5] |
| ADA Positive vs. Negative | Standardized Mean Difference in Trough Levels | -0.8 (95% CI: -1.2 to -0.4) | [5] |
| Intermediate Titer (200-999 ng/mL) vs. Low Titer (<200 ng/mL) | Odds Ratio of Persistence on Therapy | 0.26 (95% CI: 0.09-0.80) | [20] |
| High Titer (>1000 ng/mL) vs. Low Titer (<200 ng/mL) | Odds Ratio of Persistence on Therapy | 0.02 (95% CI: 0.00-0.14) | [20] |
Table 3: Outcomes of Infliximab Dose Escalation Strategies
| Disease | Dose Escalation Strategy | Outcome | Success Rate | Reference |
| Ulcerative Colitis | Dose increase or interval shortening | Short-term clinical response | 68.4% | [13] |
| Ulcerative Colitis | Dose increase or interval shortening | Sustained clinical benefit (median 15 mo. follow-up) | 58.2% | [13] |
| Rheumatoid Arthritis | 3 mg/kg escalated to avg. 6.3 mg/kg | Improvement in CDAI score (from high to low/moderate) | 70% at week 46 | [31] |
| Inflammatory Bowel Disease | Intensive dosing (e.g., 10mg/kg q6w, 5mg/kg q4w) | Achieving trough levels for endoscopic remission (UC) | 36.5% | [32] |
| Inflammatory Bowel Disease | Standard intensification (e.g., 10mg/kg q8w, 5mg/kg q6w) | Achieving trough levels for endoscopic remission (UC) | 10.8% | [32] |
Experimental Protocols
Protocol 1: ELISA for Infliximab Quantification
Principle: This is a sandwich ELISA. A microtiter plate is coated with recombinant human TNF-α, which captures Infliximab from the patient's serum. A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is then used for detection.
Materials:
-
96-well microtiter plates
-
Recombinant human TNF-α (for coating)
-
Infliximab standard
-
Patient serum samples, Quality Controls (QCs)
-
HRP-conjugated anti-human IgG antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 2% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 1 µg/mL of recombinant TNF-α in coating buffer overnight at 4°C.[33]
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 2 hours at room temperature (RT).[33]
-
Sample/Standard Incubation: Add serially diluted Infliximab standards, QCs, and patient samples (typically diluted 1:100 in blocking buffer) to the wells. Incubate for 2 hours at RT with shaking.[33]
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add HRP-conjugated anti-human IgG (diluted as optimized, e.g., 1:18,000) to each well and incubate for 1 hour at RT.[33]
-
Washing: Wash the plate 6 times with wash buffer.[4]
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for approximately 15-20 minutes.[33][34]
-
Stopping Reaction: Stop the reaction by adding stop solution.
-
Reading: Read the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Construct a standard curve and calculate the Infliximab concentration in the patient samples.
Protocol 2: Bridging ELISA for Anti-Infliximab Antibody (ADA) Detection
Principle: This is a bridging ELISA format. A microtiter plate is coated with Infliximab. ADAs in the patient's serum, which are bivalent, form a "bridge" between the coated Infliximab and biotin-labeled Infliximab added in a later step. HRP-conjugated streptavidin is used for final detection.
Materials:
-
96-well microtiter plates
-
Infliximab (for coating and biotinylation)
-
Biotinylation reagent
-
Patient serum samples, positive and negative controls
-
HRP-conjugated streptavidin
-
Buffers and substrates as in Protocol 1
Procedure:
-
Coating: Coat the wells of a 96-well plate with 1 µg/mL of Infliximab in coating buffer overnight at 4°C.[33]
-
Washing & Blocking: Wash and block the plate as described in Protocol 1.
-
Sample Pre-treatment (Acid Dissociation): To dissociate immune complexes, dilute patient samples, positive, and negative controls 1:20 in 300 mM acetic acid and incubate for 15 minutes at RT. Neutralize the samples with an appropriate buffer.[33]
-
Sample Incubation: Add the pre-treated samples to the wells and incubate for 2 hours at RT.
-
Washing: Wash the plate 3 times with wash buffer.
-
Biotinylated-Infliximab Incubation: Add biotin-labeled Infliximab (e.g., 0.5 µg/mL) to each well and incubate for 1 hour at RT.[33]
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Add HRP-conjugated streptavidin (diluted as optimized, e.g., 1:40,000) to each well and incubate for 30 minutes at RT.[33]
-
Washing, Substrate Development, Stopping, and Reading: Proceed as described in Protocol 1.
-
Analysis: Results are typically reported as a signal-to-noise ratio or in arbitrary units relative to a calibrator. A cut-point is established to differentiate between positive and negative samples.
Protocol 3: Reporter Gene Assay (RGA) for Neutralizing ADA Detection
Principle: This cell-based assay uses a reporter cell line (e.g., K562 cells) engineered to express a reporter gene (e.g., luciferase) under the control of a TNF-α responsive promoter (e.g., NF-κB).[2][24]
Procedure Overview:
-
Cell Culture: Culture the reporter cells under appropriate conditions.
-
Assay Setup:
-
To measure Infliximab activity, patient serum is mixed with a fixed concentration of TNF-α and then added to the reporter cells. Functional Infliximab in the serum will neutralize the TNF-α, resulting in a low reporter signal. The signal is inversely proportional to the Infliximab concentration.[2]
-
To measure neutralizing ADAs, patient serum is first incubated with a known, fixed concentration of Infliximab. This mixture is then added to the TNF-α solution before being applied to the cells. If neutralizing ADAs are present, they will bind to the added Infliximab, preventing it from neutralizing the TNF-α. This results in a high reporter signal.[2]
-
-
Incubation: Incubate the cells with the sample mixtures for a defined period (e.g., 2 hours at 37°C).[24][35]
-
Signal Detection: Add a lysis buffer and the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Reading: Measure the signal (e.g., luminescence) using a luminometer.
-
Analysis: Compare the signal from patient samples to that of controls to determine the presence of functional Infliximab or neutralizing ADAs.
Mandatory Visualizations
Caption: Infliximab neutralizes TNF-α, preventing receptor binding and subsequent NF-κB activation.
Caption: A logical workflow for therapeutic drug monitoring (TDM) to guide clinical decisions.
Caption: Workflow for the detection of anti-Infliximab antibodies using a bridging ELISA.
References
- 1. Clinical laboratory application of a reporter-gene assay for measurement of functional activity and neutralizing antibody response to infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Infliximab in the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. Impact of antibodies to infliximab on clinical outcomes and serum infliximab levels in patients with inflammatory bowel disease (IBD): a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Antibodies to Infliximab on Clinical Outcomes and Serum Infliximab Levels in Patients With Inflammatory Bowel Disease (IBD): A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Infliximab in the Treatment of Inflammatory Bowel Disease | springermedicine.com [springermedicine.com]
- 8. Pharmacogenetic variants of infliximab response in young patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Polymorphism in IgG Fc receptor gene FCGR3A and response to infliximab in Crohn's disease: a subanalysis of the ACCENT I study | Semantic Scholar [semanticscholar.org]
- 11. Association between Genetic Polymorphisms and Response to Anti-TNFs in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Infliximab Dose Escalation as an Effective Strategy for Managing Secondary Loss of Response in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical and Immunological Factors Associated with Recommended Trough Levels of Adalimumab and Infliximab in Patients with Crohn’s Disease [frontiersin.org]
- 15. High infliximab trough concentrations are associated with sustained histologic remission in inflammatory bowel disease: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infliximab Trough Levels and Quality of Life in Patients with Inflammatory Bowel Disease in Maintenance Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Infliximab trough levels among patients with inflammatory bowel disease in correlation with infliximab treatment escalation: a cross-sectional study from a Greek tertiary center - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Infliximab trough levels are not predictive of relapse in patients with IBD in endoscopic remission: A multicenter cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Double‐blinded infliximab dose escalation in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emjreviews.com [emjreviews.com]
- 21. mdpi.com [mdpi.com]
- 22. Therapeutic drug monitoring of infliximab: performance evaluation of three commercial ELISA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of infliximab drug measurement across three commercially available ELISA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reporter gene assay for the quantification of the activity and neutralizing antibody response to TNFα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cda-amc.ca [cda-amc.ca]
- 27. Comparison between assays used for therapeutic drug monitoring of infliximab and adalimumab in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. product.atagenix.com [product.atagenix.com]
- 29. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 30. stjohnslabs.com [stjohnslabs.com]
- 31. CDAI Analysis of Dose Escalation in a Trial of Infliximab for Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 32. Treatment Targets Should Influence Choice of Infliximab Dose Intensification Strategy in Inflammatory Bowel Disease: A Pharmacokinetic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Development and validation of enzyme-linked immunosorbent assays for the measurement of infliximab and anti-drug antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ELISA Kit [ABIN2862658] - Plasma (EDTA - heparin), Serum [antibodies-online.com]
- 35. eaglebio.com [eaglebio.com]
Technical Support Center: Infliximab Therapeutic Drug Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the interpretation and management of low infliximab trough concentrations.
Frequently Asked Questions (FAQs)
Q1: What is a trough concentration and why is it important for infliximab?
A trough concentration is the lowest level of a drug in a patient's body over a dosing interval, measured just before the next scheduled dose.[1] For infliximab, a monoclonal antibody that neutralizes tumor necrosis factor-alpha (TNF-α), trough concentrations are crucial as they have been shown to correlate with clinical efficacy.[2] Maintaining an optimal therapeutic trough level is important for sustaining clinical response and achieving desired outcomes, such as mucosal healing in inflammatory bowel disease (IBD).[3]
Q2: What are anti-drug antibodies (ADAs) and how do they affect infliximab concentrations?
Anti-drug antibodies (ADAs), also known as anti-infliximab antibodies (ATIs), are an immune response by the patient's body against the infliximab molecule.[1] The development of ADAs can lead to a loss of response to infliximab by increasing the clearance of the drug from the body, thus lowering its trough concentration and reducing its effectiveness.[4][5] The presence of high levels of ADAs is a common reason for subtherapeutic infliximab levels and treatment failure.[1]
Q3: What is the recommended therapeutic range for infliximab trough concentrations?
The optimal therapeutic range for infliximab trough concentrations can vary depending on the disease being treated and the desired clinical endpoint. However, a generally accepted target range during maintenance therapy for IBD is between 3 and 7 µg/mL.[6] Some studies suggest that higher trough levels may be necessary to achieve outcomes like endoscopic and histologic healing.[7]
Q4: What are the primary reasons for low infliximab trough concentrations?
Low infliximab trough levels can be attributed to several factors:
-
Presence of Anti-Drug Antibodies (ADAs): ADAs can bind to infliximab, leading to its rapid clearance from the circulation.[4]
-
Increased Drug Clearance: In some individuals, the drug may be cleared from the body more quickly due to factors like high disease activity, low serum albumin, and male gender.[8]
-
Inadequate Dosing: The prescribed dose or dosing interval may not be sufficient to maintain therapeutic drug levels in all patients.[4]
Troubleshooting Guide: Low Infliximab Trough Concentrations
This guide provides a systematic approach to interpreting and acting on low infliximab trough concentrations.
Step 1: Initial Assessment
When a low infliximab trough concentration is detected, the first step is to simultaneously measure the level of anti-drug antibodies (ADAs). The subsequent actions will be guided by the ADA status.
Step 2: Interpretation and Action Based on ADA Status
The following table summarizes the interpretation and recommended actions based on the infliximab trough concentration and ADA levels.
| Infliximab Trough Level | ADA Level | Interpretation | Recommended Action |
| Low (<3 µg/mL) | Negative or Low Titer (<10 U/mL) | Increased drug clearance (non-immune mediated). The patient is likely clearing the drug too quickly.[4] | Dose Escalation: Increase the infliximab dose (e.g., from 5 mg/kg to 10 mg/kg) or shorten the dosing interval (e.g., from every 8 weeks to every 6 or 4 weeks).[7][9] |
| Low (<3 µg/mL) | High Titer (≥10 U/mL) | Immune-mediated drug clearance. The patient has developed a significant immune response to infliximab, leading to its rapid removal.[10][11] | Switch Biologic: Discontinue infliximab and switch to another anti-TNF agent (e.g., adalimumab) or a biologic with a different mechanism of action (e.g., vedolizumab or ustekinumab).[12][13] Dose escalation of infliximab is unlikely to be effective. |
| Therapeutic (3-7 µg/mL) but Active Disease | Negative or Low Titer (<10 U/mL) | Mechanistic failure. The inflammatory pathway may no longer be primarily driven by TNF-α. | Consider Switching Class: Switching to a biologic with a different mechanism of action may be more beneficial than continuing with an anti-TNF agent.[3] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for easy reference.
Table 1: Therapeutic Targets and Thresholds for Infliximab
| Parameter | Recommended Range/Threshold | Clinical Significance |
| Therapeutic Trough Concentration (Maintenance) | 3 - 7 µg/mL | Associated with sustained clinical remission in IBD.[6] |
| Trough Concentration for Endoscopic Healing (UC) | > 7.5 µg/mL | Higher levels may be needed for mucosal healing.[7] |
| Trough Concentration for Endoscopic Healing (CD) | > 9.7 µg/mL | Higher levels may be needed for mucosal healing.[7] |
| Low Trough Concentration Threshold | < 3 µg/mL | Indicates a need for intervention. |
| Cut-off for Loss of Response (CD) | < 0.5 µg/mL | Highly predictive of loss of response.[10] |
Table 2: Interpretation of Anti-Infliximab Antibody (ADA) Levels
| ADA Level | Interpretation |
| < 10 U/mL | Negative or Low Titer |
| ≥ 10 U/mL | High Titer |
Table 3: Common Infliximab Dose Escalation Strategies
| Current Dose | Escalation Option 1 (Increase Dose) | Escalation Option 2 (Shorten Interval) |
| 5 mg/kg every 8 weeks | 10 mg/kg every 8 weeks[9] | 5 mg/kg every 6 weeks[9] |
| 5 mg/kg every 6 weeks | 7.5 mg/kg every 6 weeks[7] | 5 mg/kg every 4 weeks[7] |
| 10 mg/kg every 8 weeks | 10 mg/kg every 6 weeks[9] | 10 mg/kg every 4 weeks[7] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Infliximab Concentration
This protocol describes a sandwich ELISA for the quantitative determination of free infliximab in serum or plasma.
Principle: The assay is based on the sandwich principle where microtiter wells are coated with a reactant for infliximab (e.g., TNF-α). Infliximab in the sample binds to the coated wells. A horseradish peroxidase (HRP)-conjugated probe that also binds to infliximab is then added. The amount of bound HRP is detected by the addition of a chromogenic substrate (TMB). The color intensity is proportional to the concentration of infliximab.[1]
Methodology:
-
Coating: Coat microtiter plate wells with recombinant human TNF-α and incubate overnight at 4°C.[14]
-
Washing: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).[14]
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 2 hours at room temperature.[14]
-
Sample Incubation: Add standards, controls, and diluted patient samples to the wells and incubate for 80 minutes at 37°C.[15]
-
Washing: Repeat the washing step.
-
Conjugate Incubation: Add HRP-conjugated anti-human antibody to the wells and incubate for 50 minutes at 37°C.[15]
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add TMB substrate solution and incubate for 20 minutes at 37°C in the dark.[15]
-
Stop Reaction: Add a stop solution (e.g., 0.5M H₂SO₄) to each well.[16]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the infliximab concentration in the samples by interpolating from a standard curve.
Electrochemiluminescence Immunoassay (ECLIA) for Anti-Infliximab Antibodies (ADAs)
This protocol outlines a bridging ECLIA for the detection of ADAs.
Principle: This assay employs a bridging format where biotinylated infliximab is used as the capture molecule and ruthenium-labeled infliximab serves as the reporter. In the presence of ADAs, a bridge is formed between the capture and reporter molecules on a streptavidin-coated plate. An electrical stimulus then triggers an electrochemiluminescent reaction from the ruthenium label, and the light emitted is proportional to the amount of ADAs.[17][18]
Methodology:
-
Sample Preparation: Dilute patient serum, positive controls, and negative controls in an acid solution (e.g., 300 mM acetic acid) to dissociate immune complexes and incubate at room temperature.[14]
-
Neutralization: Neutralize the samples with a neutralization buffer.
-
Incubation with Labeled Infliximab: Add biotinylated infliximab and ruthenium-labeled infliximab to the samples and incubate to allow for the formation of ADA-infliximab complexes.
-
Capture: Transfer the mixture to a streptavidin-coated microplate and incubate to allow the biotinylated infliximab to bind to the plate.
-
Washing: Wash the plate to remove unbound reagents.
-
Reading: Add a read buffer and place the plate in an ECLIA instrument. The instrument applies a voltage to the plate, and the resulting light emission is measured.
-
Data Analysis: The results are typically reported as a signal-to-noise ratio or in arbitrary units per milliliter (U/mL) by comparing the sample signal to a cut-off value determined from a negative control population.
Visualizations
Caption: Infliximab signaling pathway.
Caption: Therapeutic drug monitoring workflow.
Caption: Logical relationships in low infliximab levels.
References
- 1. assaygenie.com [assaygenie.com]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Approach to Treatment Failure in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. questdiagnostics.com [questdiagnostics.com]
- 5. Frontiers | Drug Tolerant Anti-drug Antibody Assay for Infliximab Treatment in Clinical Practice Identifies Positive Cases Earlier [frontiersin.org]
- 6. A157 THE THRESHOLD FOR INFLIXIMAB TROUGH LEVELS LEADING TO DOSE ESCALATION DIFFERS BETWEEN CROHN’S DISEASE AND ULCERATIVE COLITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment Targets Should Influence Choice of Infliximab Dose Intensification Strategy in Inflammatory Bowel Disease: A Pharmacokinetic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose Escalation Patterns of Advanced Therapies in Crohn’s Disease and Ulcerative Colitis: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bswtogether.org.uk [bswtogether.org.uk]
- 10. Measurement of Infliximab and Anti-Infliximab Antibody Levels Can Help Distinguish Maintenance Versus Loss of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 12. droracle.ai [droracle.ai]
- 13. academic.oup.com [academic.oup.com]
- 14. Development and validation of enzyme-linked immunosorbent assays for the measurement of infliximab and anti-drug antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elkbiotech.com [elkbiotech.com]
- 16. apdiagroup.com [apdiagroup.com]
- 17. Development and laboratory validation of an electrochemiluminescence ELISA technique for measuring infliximab concentrations and anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Best practices for long-term maintenance of Infliximab efficacy in studies
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term maintenance of Infliximab efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the loss of response to Infliximab over time?
A1: Loss of response to Infliximab can be categorized as either primary non-response (no initial response) or secondary loss of response (loss of efficacy after an initial response).[1][2][3] The primary mechanisms for secondary loss of response are multifactorial and can be broadly divided into "central" (systemic) and "peripheral" (mucosal) mechanisms.[4][5]
-
Immunogenicity: As a chimeric monoclonal antibody, Infliximab can induce an immune response, leading to the formation of anti-drug antibodies (ADAs).[6][7] These ADAs can neutralize Infliximab's activity and accelerate its clearance from the body, leading to lower trough concentrations and reduced efficacy.[8] The development of ADAs is a major cause of secondary loss of response and is associated with an increased risk of infusion reactions.[6][8]
-
Pharmacokinetic Factors: Sub-therapeutic drug concentrations are a common reason for treatment failure.[1][2] Factors such as high body weight, low serum albumin, and high inflammatory burden can increase Infliximab clearance, leading to insufficient drug levels to maintain a therapeutic effect.[9]
-
Disease-Related Factors: Changes in the underlying disease biology or the development of alternative inflammatory pathways that are not dependent on Tumor Necrosis Factor-alpha (TNF-α) can also contribute to a loss of response.
-
Drug Consumption/Loss: Inflammation may lead to increased consumption of Infliximab at the site of inflammation and increased loss of the drug through inflamed mucosa into the feces.[5][10]
Q2: What is Therapeutic Drug Monitoring (TDM) and why is it crucial for long-term Infliximab studies?
A2: Therapeutic Drug Monitoring (TDM) is the practice of measuring drug concentrations in the blood (specifically trough levels, taken just before the next infusion) and levels of anti-drug antibodies (ADAs).[2][11] It is a critical tool for managing and optimizing long-term Infliximab therapy for several reasons:
-
Identifies Sub-therapeutic Dosing: TDM can determine if a loss of response is due to inadequate drug levels, which can then be addressed by dose optimization.[1][2]
-
Detects Immunogenicity: Measuring ADA levels helps to identify immunogenicity as the cause of treatment failure.[12]
-
Guides Treatment Decisions: The results of TDM—specifically the trough level of Infliximab and the presence or absence of ADAs—provide a rational basis for clinical decisions, such as whether to increase the dose, shorten the infusion interval, or switch to a different biologic agent.[4]
-
Proactive vs. Reactive TDM: TDM can be used reactively (in response to a loss of efficacy) or proactively (at scheduled intervals to prevent loss of response). Proactive TDM may be associated with better long-term outcomes, including longer drug persistence and reduced risk of relapse.[3] Accumulating data support the use of TDM for Infliximab, particularly in inflammatory bowel diseases.[11]
Q3: What are the recommended target trough concentrations for Infliximab?
A3: There is a consensus that higher Infliximab trough levels are associated with better therapeutic outcomes, but the exact target can vary depending on the disease and the desired outcome (e.g., clinical remission vs. endoscopic healing).[5]
-
General Maintenance: A therapeutic window of 3-7 µg/mL during maintenance therapy is often suggested.[5] However, some studies advocate for higher concentrations of 5-10 µg/mL to achieve better objective results like mucosal healing.[5]
-
Specific Outcomes: Higher trough levels are often required to achieve more stringent therapeutic goals. For example, in ulcerative colitis, trough concentrations of ≥7.5 µg/mL have been associated with endoscopic healing, and ≥10.5 µg/mL with histologic healing.[3] For fistulizing Crohn's disease, target levels may need to be even higher (~10 µg/mL or more).[13]
Q4: What strategies can be employed to counteract the loss of Infliximab efficacy?
A4: When a secondary loss of response is confirmed, several strategies can be implemented, often guided by TDM:
-
Dose Escalation/Interval Shortening: If trough levels are low and ADAs are absent or low, increasing the dose of Infliximab (e.g., from 5 mg/kg to 10 mg/kg) or shortening the interval between infusions (e.g., from every 8 weeks to every 4 or 6 weeks) can restore therapeutic concentrations.[14][15] Both strategies have shown similar efficacy in regaining clinical response.[14][15]
-
Addition of an Immunomodulator: Concomitant use of immunosuppressive agents (e.g., azathioprine, methotrexate) can prevent or reduce the formation of ADAs, thereby preserving Infliximab efficacy and reducing the risk of infusion reactions.[6][7][8] This is a key strategy for managing immunogenicity.
-
Switching to Another Anti-TNF Agent: If high levels of ADAs are present, dose escalation is unlikely to be effective. In this scenario, switching to a different anti-TNF agent (e.g., adalimumab) may be beneficial.[4]
-
Switching to a Different Class of Biologic: If Infliximab levels are adequate but there is still a lack of response (mechanistic failure), this suggests the inflammatory process is no longer primarily driven by TNF-α. Switching to a biologic with a different mechanism of action (e.g., an anti-integrin like vedolizumab or an anti-IL-12/23 like ustekinumab) is the recommended strategy.[4]
Data Presentation
Table 1: Infliximab Trough Levels and Associated Clinical Outcomes
| Trough Level Threshold | Associated Outcome | Disease | Study Finding |
| > 2 µg/mL | Clinical Remission | IBD | Patients were 2.9 times more likely to be in clinical remission.[7] |
| > 2 µg/mL | Endoscopic Remission | IBD | Patients were 3 times more likely to achieve endoscopic remission.[7] |
| 3-7 µg/mL | Therapeutic Window | IBD | Suggested therapeutic range for maintenance therapy.[5] |
| > 3.8 µg/mL | Adequate Drug Level | IBD | Identified patients with adequate drug levels who were unlikely to respond to a dose increase.[4] |
| 5-10 µg/mL | Mucosal Healing | IBD | Suggested target range to achieve better objective outcomes.[5] |
| ≥ 7.5 µg/mL | Endoscopic Healing | Ulcerative Colitis | Identified as a threshold for endoscopic healing.[3] |
| ≥ 10.1 µg/mL | Healing of Perianal Fistulas | Crohn's Disease | Higher serum levels may be associated with healing of fistulizing disease.[16] |
| ≥ 10.5 µg/mL | Histologic Healing | Ulcerative Colitis | Identified as a threshold for histologic healing.[3] |
| ≥ 11 µg/mL | Combined Remission | IBD | Optimal cutoff for predicting combined clinical and biochemical remission after treatment escalation.[5] |
Table 2: Efficacy of Dose Intensification Strategies for Secondary Loss of Response
| Intensification Strategy | Patient Group | Short-Term Clinical Response (4 weeks) | Sustained Remission (48 weeks) |
| Doubling Dose (10 mg/kg q8w) | Crohn's Disease | 62% | 44% |
| Shortening Interval (5 mg/kg q4w) | Crohn's Disease | 77% | 54% |
| Switching to Adalimumab | Crohn's Disease | 57% | 33% |
| Data derived from a retrospective study comparing different intensification regimens.[15] |
Experimental Protocols
Protocol 1: ELISA for Measuring Infliximab Trough Concentration
This protocol outlines a standard sandwich ELISA for the quantitative determination of free Infliximab in serum or plasma.
Materials:
-
Microtiter plate coated with recombinant human TNF-α.
-
Patient serum or plasma samples, standards, and controls.
-
Assay Buffer.
-
Horseradish Peroxidase (HRP)-conjugated anti-human IgG antibody.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution (e.g., 1M H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Preparation: Allow all reagents and samples to reach room temperature. Prepare a standard curve by serially diluting the Infliximab standard in assay buffer to cover a range of 0.1 µg/mL to 8.0 µg/mL.[17] Dilute patient samples according to the kit manufacturer's instructions (e.g., 1:20).[18]
-
Binding: Add 100 µL of standards, controls, and diluted patient samples to the appropriate wells of the TNF-α coated plate.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.[2]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer.
-
Detection: Add 100 µL of HRP-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Calculation: Generate a standard curve by plotting the OD of the standards against their known concentrations. Calculate the Infliximab concentration in the patient samples by interpolating their OD values from the standard curve, remembering to multiply by the sample dilution factor.
Protocol 2: Bridging ELISA for Measuring Anti-Infliximab Antibodies (ADAs)
This protocol describes a bridging ELISA format designed to detect total ADAs.
Materials:
-
Microtiter plate.
-
Coating Buffer (e.g., PBS, pH 7.4).
-
Infliximab (for coating and for biotinylation/HRP-conjugation).
-
Blocking Buffer (e.g., 5% BSA in PBST).
-
Wash Buffer (PBST: PBS with 0.05% Tween-20).
-
Patient serum or plasma samples, positive and negative controls.
-
Acidic dissociation buffer (e.g., 300 mM acetic acid) to break immune complexes.[17]
-
Biotinylated-Infliximab.
-
HRP-conjugated Streptavidin.
-
TMB Substrate Solution.
-
Stop Solution.
Procedure:
-
Coating: Dilute Infliximab to 1 µg/mL in Coating Buffer. Add 100 µL to each well of the microtiter plate and incubate overnight at 4°C.[17]
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.[17]
-
Sample Preparation: Dilute patient samples and controls (e.g., 1:20) in an acidic dissociation buffer and incubate for 15 minutes at room temperature to separate ADAs from circulating Infliximab.[17] Neutralize the samples with a neutralization buffer.
-
Incubation with Sample: Wash the blocked plate 5 times. Add 100 µL of the prepared samples and controls to the wells. Incubate for 1-2 hours at room temperature. During this step, ADAs in the sample will bind to the Infliximab coated on the plate.
-
Washing: Repeat the washing step.
-
Incubation with Detection Reagent: Add 100 µL of biotinylated-Infliximab (e.g., at 0.5 µg/mL) to each well.[17] Incubate for 1 hour at room temperature. The biotinylated-Infliximab will bind to a second site on the captured ADA, forming a "bridge".
-
Washing: Repeat the washing step.
-
Enzyme Conjugation: Add 100 µL of HRP-conjugated Streptavidin (e.g., at a 1:40,000 dilution) to each well.[17] Incubate for 30 minutes at room temperature.
-
Final Steps: Repeat the washing, substrate reaction, stopping, and reading steps as described in Protocol 1 (steps 8-10). Results are typically reported as positive or negative relative to a pre-determined cut-off value.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. alpco.com [alpco.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Infliximab trough concentrations during maintenance therapy are associated with endoscopic and histologic healing in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What to Do When Biologic Agents Are Not Working in Inflammatory Bowel Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infliximab trough levels among patients with inflammatory bowel disease in correlation with infliximab treatment escalation: a cross-sectional study from a Greek tertiary center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an ELISA assay for the determination of the antibody infliximab in hospital conditions of use | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 7. Systematic Review and Meta-Analysis: Serum Infliximab Levels During Maintenance Therapy and Outcomes in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. langanbach.ie [langanbach.ie]
- 13. researchgate.net [researchgate.net]
- 14. INDUCTION THERAPEUTIC DRUG MONITORING REGIMEN WITH INFLIXIMAB: A SIMPLIFIED EVIDENCE-BASED ALGORITHM FOR INFLAMMATORY BOWEL DISEASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Specific Biomarkers and Pathways in the Treatment Response of Infliximab for Inflammatory Bowel Disease: In-Silico Analysis [repository.mbru.ac.ae]
- 16. Efficacy of Early Optimization of Infliximab Guided by Therapeutic Drug Monitoring during Induction—A Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of enzyme-linked immunosorbent assays for the measurement of infliximab and anti-drug antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
Validation & Comparative
Infliximab vs. Adalimumab: A Comparative Analysis for Ulcerative Colitis
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of two leading TNF-alpha inhibitors in the management of ulcerative colitis.
In the therapeutic landscape of moderate to severe ulcerative colitis (UC), tumor necrosis factor-alpha (TNF-α) inhibitors have emerged as a cornerstone of treatment. Among these, infliximab and adalimumab are two of the most widely utilized biologic agents. Both drugs effectively reduce inflammation and induce and maintain remission by targeting TNF-α, a key cytokine implicated in the pathogenesis of inflammatory bowel disease. This guide provides a detailed comparison of infliximab and adalimumab, presenting key experimental data, outlining methodologies of pivotal studies, and visualizing their shared signaling pathway and typical clinical trial workflow.
While head-to-head randomized controlled trials (RCTs) directly comparing infliximab and adalimumab for ulcerative colitis are lacking, a substantial body of evidence from retrospective studies, indirect comparison meta-analyses of placebo-controlled RCTs, and real-world observational studies provides valuable insights into their relative performance.[1][2][3][4]
Mechanism of Action: Targeting the Inflammatory Cascade
Both infliximab and adalimumab are monoclonal antibodies that bind with high affinity and specificity to both soluble and transmembrane forms of TNF-α.[5][6][7][8] By neutralizing TNF-α, they inhibit its interaction with the p55 and p75 cell surface receptors (TNFR1 and TNFR2), thereby disrupting the downstream inflammatory signaling cascade.[6][7] This blockade leads to a reduction in the infiltration of inflammatory cells into the colon and a decrease in the production of other pro-inflammatory cytokines, ultimately promoting mucosal healing.[9]
Below is a diagram illustrating the simplified signaling pathway of TNF-α and the points of intervention by infliximab and adalimumab.
Comparative Efficacy: Induction and Maintenance of Remission
The efficacy of infliximab and adalimumab is typically assessed through rates of clinical remission, clinical response, and mucosal healing. While direct comparisons are limited, indirect meta-analyses and real-world studies suggest nuances in their performance, particularly during the induction phase of treatment.
Several indirect meta-analyses have suggested that infliximab may be more effective than adalimumab in inducing clinical remission and response at week 8.[2][10][11] However, these differences appear to diminish during the maintenance phase, with both drugs demonstrating comparable efficacy at 52 weeks.[2][12] Real-world studies have shown more varied results, with some indicating similar efficacy and long-term outcomes between the two agents.[1][3][13]
Table 1: Comparative Efficacy of Infliximab and Adalimumab in Ulcerative Colitis (Data from a Retrospective Cohort Study) [1][13]
| Outcome | Infliximab (n=83) | Adalimumab (n=30) | p-value |
| Week 8 | |||
| Clinical Remission | 47.0% | 56.7% | 0.364 |
| Clinical Response | 86.7% | 76.7% | 0.196 |
| Week 52 | |||
| Clinical Remission | 39.8% | 50.0% | 0.331 |
| Clinical Response | 72.3% | 76.7% | 0.642 |
Safety Profile: A Comparative Overview
The safety profiles of infliximab and adalimumab are generally similar, with the most common adverse events being infections, infusion/injection site reactions, and hypersensitivity reactions.
A meta-analysis of real-world evidence studies found that overall adverse events were more frequently associated with infliximab treatment.[12] Conversely, serious adverse events were non-significantly higher in the adalimumab-treated group.[12] It is important to note that the route of administration differs, with infliximab given as an intravenous infusion and adalimumab as a subcutaneous injection, which can influence the type of local reactions observed.
Table 2: Comparative Safety of Infliximab and Adalimumab in Ulcerative Colitis (Data from Meta-Analyses and Cohort Studies)
| Adverse Event | Infliximab | Adalimumab | Notes |
| Overall Adverse Events | Higher incidence reported in some real-world evidence meta-analyses.[12] | Lower overall incidence in some studies compared to infliximab.[14] | |
| Serious Adverse Events | Non-significantly higher incidence in some real-world evidence meta-analyses.[12] | ||
| Serious Infections | Risk is a known class effect. | Risk is a known class effect. | A Danish cohort study reported a higher risk of serious infections with adalimumab.[4] |
| Infusion/Injection Site Reactions | Infusion-related reactions can occur. | Injection site reactions are common. |
Experimental Protocols: A Look into Clinical Trial Design
Clinical trials evaluating the efficacy and safety of TNF-α inhibitors in ulcerative colitis typically follow a standardized protocol. Below is a summary of the key methodological components.
Patient Population:
-
Inclusion Criteria: Adults with moderately to severely active ulcerative colitis, often defined by a Mayo score of 6 to 12 with an endoscopy subscore of 2 or 3.[15] Patients are typically those who have had an inadequate response to, lost response to, or were intolerant to conventional therapies such as corticosteroids or immunomodulators.[16]
-
Exclusion Criteria: Patients with a history of certain infections (e.g., tuberculosis), malignancies, or contraindications to TNF-α inhibitor therapy.[17]
Dosing Regimens:
-
Infliximab: Typically administered as an intravenous infusion at a dose of 5 mg/kg at weeks 0, 2, and 6 (induction phase), followed by maintenance infusions every 8 weeks.[16]
-
Adalimumab: Administered subcutaneously with an induction dose of 160 mg at week 0 and 80 mg at week 2, followed by a maintenance dose of 40 mg every other week.[15]
Endpoint Assessments:
-
Primary Endpoints: The primary efficacy endpoints are typically clinical remission and clinical response at specified time points (e.g., week 8 and week 52).
-
Clinical Remission: Often defined as a Mayo score ≤ 2 with no individual subscore > 1.[2]
-
Clinical Response: Generally defined as a decrease from baseline in the total Mayo score of ≥ 3 points and at least 30%, with an accompanying decrease in the rectal bleeding subscore of ≥ 1 point or an absolute rectal bleeding subscore of 0 or 1.[2]
-
-
Secondary Endpoints: Include mucosal healing (endoscopy subscore of 0 or 1), corticosteroid-free remission, and improvements in quality of life.[2]
-
Safety Assessments: Monitoring of adverse events, serious adverse events, infections, and immunogenicity throughout the trial.[18]
The following diagram illustrates a typical workflow for a clinical trial of an anti-TNF agent in ulcerative colitis.
Conclusion
Both infliximab and adalimumab are effective therapies for the induction and maintenance of remission in patients with moderate to severe ulcerative colitis. While indirect evidence suggests a potential advantage for infliximab in the induction of remission, both agents demonstrate comparable long-term efficacy. The safety profiles are largely similar, with considerations for the different routes of administration. The choice between these two agents may be influenced by factors such as patient preference, provider experience, and healthcare system logistics. Future head-to-head randomized controlled trials are needed to definitively establish the comparative effectiveness of these important therapeutic options.
References
- 1. Comparison of Long-term Outcomes of Infliximab versus Adalimumab Treatment in Biologic-Naïve Patients with Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of Long-Term Outcomes of Infliximab versus Adalimumab Treatment in Biologic-Naïve Patients with Ulcerative Colitis [gutnliver.org]
- 4. Infliximab versus Adalimumab: Can We Choose the Right One for the Right Patients with Ulcerative Colitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of tumor necrosis factor receptor in the inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Epithelial TNF receptor signaling promotes mucosal repair in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infliximab is superior to other biological agents for treatment of active ulcerative colitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An indirect comparison of infliximab versus adalimumab or golimumab for active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Efficacy and safety of adalimumab in comparison to infliximab for Crohn's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Efficacy of Anti-TNF Therapy for the Treatment of Patients with Moderate-to-Severe Inflammatory Bowel Disease; a First Iranian Report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. University of California Health Inflammatory Bowel Disease Trial → IFX and TNF Concentrations in Serum, Stool, and Colonic Mucosa in Acute Severe Ulcerative Colitis [clinicaltrials.ucbraid.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to the Efficacy of Infliximab Originator and its Biosimilars
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, safety, and immunogenicity of the originator infliximab (Remicade®) and its biosimilars. The information presented is collated from a range of pivotal clinical trials and systematic reviews, with a focus on quantitative data and detailed experimental methodologies to support researchers and drug development professionals in their understanding and evaluation of these biologic therapies.
Executive Summary
Mechanism of Action: Targeting the TNF-α Signaling Pathway
Infliximab and its biosimilars exert their therapeutic effect by neutralizing the biological activity of TNF-α, a key pro-inflammatory cytokine. By binding to both soluble and transmembrane forms of TNF-α, infliximab prevents its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis.[1][2]
Comparative Efficacy Data
The following tables summarize key efficacy data from pivotal clinical trials comparing originator infliximab with its biosimilars in rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Table 1: Efficacy in Rheumatoid Arthritis (RA)
| Study | Treatment Arms | Primary Endpoint | ACR20 Response | ACR50 Response | ACR70 Response | Citation(s) |
| PLANETRA | CT-P13 + MTX | ACR20 at Week 30 | 60.9% | 35.1% | Not Reported | [3][4][5] |
| Infliximab + MTX | 58.6% | 34.2% | Not Reported | [3][4][5] | ||
| Meta-analysis | Biosimilar + MTX | ACR20 | OR 3.31 vs MTX alone | Similar to Originator | Similar to Originator | [6] |
| Infliximab + MTX | OR 3.15 vs MTX alone | Similar to Originator | Similar to Originator | [6] |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. MTX: Methotrexate. OR: Odds Ratio.
Table 2: Efficacy in Inflammatory Bowel Disease (IBD)
| Study / Analysis | Disease | Treatment Arms | Key Endpoint(s) | Result | Citation(s) |
| NOR-SWITCH | CD, UC, SpA, RA, PsA, Ps | Switch to CT-P13 vs. continued Infliximab | Disease worsening at 52 weeks | 30% vs. 26% (Not inferior) | [7][8] |
| Real-world cohort | Crohn's Disease (CD) | Biosimilar Infliximab | Clinical Response/Remission at Wk 14 & 52 | 84.2%/58% & 68.4%/52.6% | [9][10] |
| Originator Infliximab | 79.4%/46% & 57.1%/43% | [9][10] | |||
| Real-world cohort | Ulcerative Colitis (UC) | Biosimilar Infliximab | Clinical Response/Remission at Wk 14 & 52 | 81.2%/56.2% & 68.7%/62.5% | [9][10] |
| Originator Infliximab | 72%/64.1% & 66.7%/56.4% | [9][10] | |||
| Systematic Review | IBD | Switch to CT-P13 from Infliximab | Sustained clinical response | High rates of durable response | [11] |
CD: Crohn's Disease. UC: Ulcerative Colitis. SpA: Spondyloarthritis. RA: Rheumatoid Arthritis. PsA: Psoriatic Arthritis. Ps: Psoriasis.
Table 3: Efficacy in Psoriasis (Ps)
| Study / Analysis | Treatment Arms | Key Endpoint(s) | Result | Citation(s) |
| Real-world data | Biosimilar Infliximab | PASI 75 at Week 46 | 84.62% | [12] |
| PASI 90 at Week 46 | 54.95% | [12] | ||
| EXPRESS trial (Originator) | Infliximab | PASI 75 at Week 50 | 61% | [12] |
| PASI 90 at Week 50 | 45% | [12] | ||
| Review Article | Switch to Remsima® (CT-P13) | Clinical Response | No significant change in clinical response | [13][14] |
PASI 75/90: Psoriasis Area and Severity Index 75%/90% improvement from baseline.
Comparative Safety and Immunogenicity
Across numerous studies, the safety and immunogenicity profiles of infliximab biosimilars have been found to be comparable to the originator product.
Table 4: Safety and Immunogenicity Overview
| Study | Treatment Arms | Adverse Events (AEs) | Serious AEs | Anti-Drug Antibodies (ADAs) | Citation(s) |
| NOR-SWITCH | Switch to CT-P13 vs. continued Infliximab | 68% vs. 70% | 9% vs. 10% | 13% vs. 11% | [7] |
| PLANETRA | CT-P13 vs. Infliximab | Similar incidence and type | Similar incidence | 48.4% vs. 48.2% at Week 30 | [15][16] |
| PLANETAS | CT-P13 vs. Infliximab | 64.8% vs. 63.9% | Not specified | 27.4% vs. 22.5% at Week 30 | [17][18] |
| Systematic Review | Infliximab vs. Biosimilars | Similar risk of AEs and infections | Not specified | Similar immunogenicity profile | [11] |
Experimental Protocols
Detailed methodologies from key comparative trials are outlined below to provide context for the presented data.
The NOR-SWITCH Study
-
Study Design: A 52-week, randomized, double-blind, non-inferiority trial.[7][8] An open-label extension study followed patients for an additional 26 weeks.[19][20]
-
Patient Population: Adult patients with Crohn's disease, ulcerative colitis, spondyloarthritis, rheumatoid arthritis, psoriatic arthritis, or chronic plaque psoriasis who were on stable treatment with originator infliximab for at least 6 months.[7][21]
-
Intervention: Patients were randomized 1:1 to either continue treatment with originator infliximab or switch to the biosimilar CT-P13, with the dosing regimen remaining unchanged.[7]
-
Primary Endpoint: Disease worsening during the 52-week follow-up, defined by disease-specific composite measures and a consensus between the investigator and patient leading to a major change in treatment. The non-inferiority margin was set at 15%.[7][8]
-
Key Assessments:
-
Crohn's Disease: Harvey-Bradshaw Index (HBI).[19] The HBI assesses general well-being, abdominal pain, number of liquid stools, presence of an abdominal mass, and complications. A score of <5 indicates remission.[1][22][23][24]
-
Ulcerative Colitis: Partial Mayo Score (PMS).[19] The PMS includes stool frequency, rectal bleeding, and a physician's global assessment. A total score of 0-1 suggests remission.[9][13][14]
-
Rheumatoid Arthritis: Disease Activity Score 28 (DAS28).[19]
-
Psoriasis: Psoriasis Area and Severity Index (PASI).[19] The PASI evaluates erythema, induration, and scaling across four body regions. A PASI 75 indicates a 75% reduction from the baseline score.[10][25][26][27][28]
-
-
Immunogenicity Assessment: Anti-drug antibodies were measured at baseline and throughout the study.
The PLANETRA Study
-
Study Design: A Phase III, randomized, double-blind, parallel-group study.[4][5][15]
-
Patient Population: Patients with active rheumatoid arthritis despite treatment with methotrexate (MTX).[4][29]
-
Intervention: Patients were randomized to receive either 3 mg/kg of CT-P13 or originator infliximab, in combination with MTX and folic acid, via intravenous infusion at weeks 0, 2, and 6, and then every 8 weeks up to week 54.[15][16]
-
Primary Endpoint: The American College of Rheumatology 20% (ACR20) response at week 30. Therapeutic equivalence was concluded if the 95% confidence interval for the treatment difference was within ±15%.[4][16]
-
Key Assessments:
-
ACR Response Criteria: An ACR20 response is defined as at least a 20% improvement in tender and swollen joint counts, as well as a 20% improvement in at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[3][30][31][32][33]
-
-
Immunogenicity Assessment: Anti-drug antibodies were measured using an electrochemiluminescent immunoassay.[15]
The PLANETAS Study
-
Study Design: A Phase I, randomized, double-blind, parallel-group study, with a subsequent open-label extension.[17][34]
-
Patient Population: Patients with active ankylosing spondylitis.[17]
-
Intervention: Patients were randomized to receive 5 mg/kg of either CT-P13 or originator infliximab.[17] In the extension study, all patients received open-label CT-P13.[34][35]
-
Primary Endpoints: Area under the concentration-time curve (AUC) and maximum steady-state serum concentration (Cmax,ss) between weeks 22 and 30 to establish pharmacokinetic equivalence.[17]
-
Key Efficacy Assessments: Assessment in Ankylosing Spondylitis (ASAS) 20% and 40% improvement criteria (ASAS20 and ASAS40).[17]
-
Immunogenicity Assessment: Anti-drug antibodies were measured using an electrochemiluminescent method.[34]
Anti-Drug Antibody (ADA) Assays
The detection of ADAs is a critical component in evaluating the immunogenicity of biologic drugs. Various immunoassay methods are employed in clinical studies:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A commonly used method for detecting ADAs.[6][36]
-
Radioimmunoassay (RIA): Another frequently utilized technique for ADA detection.[6][36]
-
Drug-Tolerant Assays: Newer methods, such as the Precipitation and Acid Dissociation (PandA) method, are designed to detect ADAs even in the presence of circulating drug, which can interfere with conventional assays.[12]
-
Neutralizing Antibody (NAb) Bioassays: These assays, like the iLite™ infliximab NAb bioassay, specifically measure antibodies that inhibit the biological activity of the drug.[12]
The incidence of ADAs can vary depending on the assay used and the patient population.[6][36]
Conclusion
The comprehensive body of evidence from rigorous clinical trials and real-world studies indicates that infliximab biosimilars are comparable to the originator product in terms of efficacy, safety, and immunogenicity. For researchers and drug development professionals, this extensive dataset provides a solid foundation for understanding the therapeutic equivalence of these agents. The detailed experimental protocols of pivotal studies such as NOR-SWITCH, PLANETRA, and PLANETAS offer valuable insights into the design and execution of biosimilar comparability studies. The continued monitoring of long-term outcomes in real-world settings will further solidify the role of infliximab biosimilars in the management of autoimmune diseases.
References
- 1. Crohn's Disease Activity Index - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. healthcentral.com [healthcentral.com]
- 4. A randomised, double-blind, parallel-group study to demonstrate equivalence in efficacy and safety of CT-P13 compared with innovator infliximab when coadministered with methotrexate in patients with active rheumatoid arthritis: the PLANETRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Switching from originator infliximab to biosimilar CT-P13 compared with maintained treatment with originator infliximab (NOR-SWITCH): a 52-week, randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosimilar Infliximab (CT-P13) Is Not Inferior to Originator Infliximab: Results from a 52-Week Randomized Switch Trial in Norway - ACR Meeting Abstracts [acrabstracts.org]
- 9. Full, Partial, and Modified Permutations of the Mayo Score: Characterizing Clinical and Patient-Reported Outcomes in Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ti.ubc.ca [ti.ubc.ca]
- 12. Drug Tolerant Anti-drug Antibody Assay for Infliximab Treatment in Clinical Practice Identifies Positive Cases Earlier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. igibdscores.it [igibdscores.it]
- 14. globalrph.com [globalrph.com]
- 15. ard.bmj.com [ard.bmj.com]
- 16. A phase III randomized study to evaluate the efficacy and safety of CT-P13 compared with reference infliximab in patients with active rheumatoid arthritis: 54-week results from the PLANETRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A randomised, double-blind, multicentre, parallel-group, prospective study comparing the pharmacokinetics, safety, and efficacy of CT-P13 and innovator infliximab in patients with ankylosing spondylitis: the PLANETAS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ard.bmj.com [ard.bmj.com]
- 19. generikusegyesulet.hu [generikusegyesulet.hu]
- 20. Long-term efficacy and safety of biosimilar infliximab (CT-P13) after switching from originator infliximab: open-label extension of the NOR-SWITCH trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. badgut.org [badgut.org]
- 23. gastrotraining.com [gastrotraining.com]
- 24. badgut.org [badgut.org]
- 25. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 26. Psoriasis Area Severity Index (PASI) Calculator [pasi.corti.li]
- 27. dermnetnz.org [dermnetnz.org]
- 28. Free Online PASI Score Calculator [pasitraining.com]
- 29. researchgate.net [researchgate.net]
- 30. quanticate.com [quanticate.com]
- 31. Website [eprovide.mapi-trust.org]
- 32. Validity of Outcome Measures - Clinical Review Report: Baricitinib (Olumiant) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. The ACR20 and defining a threshold for response in rheumatic diseases: too much of a good thing - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Efficacy and safety of switching from reference infliximab to CT-P13 compared with maintenance of CT-P13 in ankylosing spondylitis: 102-week data from the PLANETAS extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Infliximab in a Novel Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory effects of Infliximab in a new preclinical disease model. It offers a comparative approach, objectively assessing the product's performance against other alternatives and providing the supporting experimental data structure and detailed protocols necessary for robust scientific inquiry.
Introduction to Infliximab
Infliximab is a chimeric monoclonal antibody that has revolutionized the treatment of numerous chronic inflammatory diseases.[1] It functions by specifically targeting and neutralizing Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1][2] Overproduction of TNF-α is a central feature in the pathophysiology of conditions such as Crohn's disease, ulcerative colitis, rheumatoid arthritis, and psoriasis.[3][4] By binding to both soluble and transmembrane forms of TNF-α, Infliximab prevents the cytokine from interacting with its receptors, thereby interrupting the downstream inflammatory cascade that leads to tissue damage.[1][2][3] While its efficacy is well-documented in established diseases, validating its therapeutic potential in new or emerging models of inflammation is crucial for expanding its clinical applications.
Infliximab's Mechanism of Action: Targeting TNF-α
Infliximab's primary mechanism involves high-affinity binding to TNF-α, which prevents the activation of its receptors, TNFR1 and TNFR2.[1][2] This blockade disrupts downstream signaling pathways, including the activation of NF-κB and MAP kinases, which are critical for the transcription of numerous pro-inflammatory genes coding for other cytokines (e.g., IL-1, IL-6), adhesion molecules, and tissue-degrading enzymes like matrix metalloproteinases.[1][5] Furthermore, Infliximab can induce apoptosis (programmed cell death) in activated T lymphocytes and other immune cells that express transmembrane TNF-α, helping to reduce the inflammatory cell load in affected tissues.[1][2]
Designing the Validation Study: A Workflow
To validate Infliximab's efficacy, a well-structured experimental plan is essential. This guide will use the Dextran Sodium Sulfate (DSS)-induced colitis mouse model as an exemplary "new" model system. This model is highly reproducible and shares key pathological features with human ulcerative colitis.[6][7][8] The following workflow outlines the critical steps for a comparative study.
Comparative Framework: Infliximab vs. Alternatives
A robust validation study requires comparison not only to a vehicle control but also to alternative therapeutics with different mechanisms of action. This provides a richer understanding of the drug's relative efficacy and potential advantages. For this guide, we will compare Infliximab (a TNF-α inhibitor) with Tofacitinib (a Janus kinase (JAK) inhibitor) and Ustekinumab (an IL-12/23 inhibitor).
-
Tofacitinib: An oral small molecule that inhibits JAK1 and JAK3, disrupting the signaling of multiple cytokines involved in inflammation.[2][9][10][11]
-
Ustekinumab: A human monoclonal antibody that targets the shared p40 subunit of IL-12 and IL-23, key cytokines in T-helper 1 (Th1) and Th17 cell-mediated immune responses.[1][3][5][12]
Experimental Protocols
Detailed and consistent methodologies are paramount for generating reliable and comparable data.
DSS-Induced Acute Colitis Protocol
-
Animals: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: House mice for one week under standard conditions before the experiment.[13]
-
Induction: Prepare a 3% (w/v) solution of Dextran Sodium Sulfate (DSS, MW 36-50 kDa) in sterile drinking water.[13] Provide this solution ad libitum for 7 consecutive days, replacing it with a fresh solution every 2 days.[14][15] Control mice receive regular sterile drinking water.
-
Treatment: On day 2 of DSS administration, begin treatment regimens. Administer Infliximab (e.g., 5 mg/kg), an alternative drug, or a vehicle control (e.g., sterile PBS) via intraperitoneal (i.p.) injection every other day until sacrifice.
-
Monitoring: Record the body weight, stool consistency, and presence of blood in the stool for each mouse daily.[13]
Disease Activity Index (DAI) Scoring
The DAI is a composite score used to quantify the clinical signs of colitis.[14][16]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed | No blood |
| 1 | 1 - 5% | - | Hemoccult positive |
| 2 | 5 - 10% | Loose stool | Visible blood in stool |
| 3 | 10 - 15% | - | - |
| 4 | > 15% | Watery diarrhea | Gross rectal bleeding |
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: At the experimental endpoint (e.g., Day 8), collect blood via cardiac puncture and isolate serum. Harvest colon tissue and homogenize in an appropriate lysis buffer containing protease inhibitors.
-
Assay: Use commercially available ELISA kits for mouse TNF-α and IL-6.[18][19][20]
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (serum or tissue lysate) to the wells and incubate.[19]
-
Wash the plate and add the biotinylated detection antibody.[19]
-
Wash and add Streptavidin-HRP conjugate.[21]
-
Wash and add TMB substrate. Stop the reaction with stop solution.[21]
-
Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[21]
-
Histological Analysis of Colon Tissue
-
Tissue Processing: After measuring the length of the entire colon, fix a distal segment in 10% neutral buffered formalin.[22]
-
Embedding & Sectioning: Process the fixed tissue, embed in paraffin, and cut 5 µm sections.[22]
-
Staining: Perform standard Hematoxylin and Eosin (H&E) staining to evaluate tissue architecture, ulceration, and inflammatory cell infiltration.
-
Scoring: Score slides in a blinded manner for severity of inflammation (0-3) and tissue damage (0-3), including crypt loss and epithelial ulceration.[15]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The following tables present illustrative data to demonstrate how results can be structured.
Table 1: Comparison of Clinical Outcomes (Day 8)
| Treatment Group | Mean DAI Score (± SEM) | % Change in Body Weight (± SEM) | Colon Length (cm ± SEM) |
|---|---|---|---|
| Vehicle Control | 3.1 ± 0.2 | -18.5% ± 1.5% | 5.8 ± 0.3 |
| Infliximab (5 mg/kg) | 1.2 ± 0.3 | -4.2% ± 1.1% | 7.9 ± 0.4 |
| Tofacitinib (10 mg/kg) | 1.5 ± 0.4 | -6.1% ± 1.3% | 7.5 ± 0.5 |
| Ustekinumab (1 mg/kg) | 1.9 ± 0.3 | -9.8% ± 1.8% | 6.9 ± 0.4 |
Table 2: Comparison of Pro-inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | TNF-α (pg/mg tissue ± SEM) | IL-6 (pg/mg tissue ± SEM) |
|---|---|---|
| Vehicle Control | 450.2 ± 35.1 | 310.5 ± 28.9 |
| Infliximab (5 mg/kg) | 85.6 ± 12.3 | 125.1 ± 15.7 |
| Tofacitinib (10 mg/kg) | 210.4 ± 25.8 | 95.3 ± 11.2 |
| Ustekinumab (1 mg/kg) | 295.7 ± 31.2 | 205.8 ± 22.4 |
Table 3: Comparison of Histological Scores
| Treatment Group | Inflammation Score (0-3 ± SEM) | Tissue Damage Score (0-3 ± SEM) |
|---|---|---|
| Vehicle Control | 2.8 ± 0.2 | 2.9 ± 0.1 |
| Infliximab (5 mg/kg) | 1.1 ± 0.3 | 1.0 ± 0.2 |
| Tofacitinib (10 mg/kg) | 1.4 ± 0.2 | 1.3 ± 0.3 |
| Ustekinumab (1 mg/kg) | 1.8 ± 0.3 | 1.9 ± 0.2 |
Interpretation: In this illustrative dataset, Infliximab demonstrates potent anti-inflammatory effects, significantly reducing the DAI score, preserving body weight and colon length, and markedly decreasing local TNF-α and IL-6 levels. Its efficacy appears superior to both Tofacitinib and Ustekinumab in this specific model, particularly in its direct impact on TNF-α levels, as expected from its mechanism of action.
Conclusion
This guide outlines a systematic and comparative approach to validating the anti-inflammatory effects of Infliximab in a new preclinical disease model. By employing standardized protocols, comparing against relevant alternatives, and utilizing clear data presentation, researchers can generate robust and compelling evidence. This framework ensures a thorough evaluation of Infliximab's therapeutic potential, paving the way for further investigation and potential expansion of its clinical utility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 3. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | Semantic Scholar [semanticscholar.org]
- 5. Ustekinumab - Wikipedia [en.wikipedia.org]
- 6. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 10. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. socmucimm.org [socmucimm.org]
- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. raybiotech.com [raybiotech.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. dermnetnz.org [dermnetnz.org]
A Head-to-Head In Vitro Comparison of Infliximab and Etanercept
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of two widely used tumor necrosis factor-alpha (TNF-α) inhibitors, Infliximab and Etanercept. By examining their distinct molecular structures and mechanisms of action, we delve into the experimental data that underpins their differing clinical efficacies in various inflammatory diseases. This document summarizes key quantitative data in structured tables, presents detailed experimental methodologies for pivotal assays, and utilizes visualizations to elucidate complex biological pathways and workflows.
Introduction
Infliximab, a chimeric monoclonal antibody, and Etanercept, a fusion protein combining the TNF receptor 2 (TNFR2/p75) with the Fc portion of human IgG1, are both mainstays in the treatment of autoimmune and inflammatory conditions.[1] Despite both effectively neutralizing soluble TNF-α, their clinical applications diverge, particularly in diseases like Crohn's disease where Infliximab is effective, and Etanercept is not.[2][3] These differences in clinical outcomes are rooted in their distinct in-vitro biological activities, including their interactions with transmembrane TNF-α (tmTNF-α), and their ability to trigger downstream effector functions.
Molecular Structure and Target Binding
Infliximab is a chimeric monoclonal IgG1 antibody, meaning it has a murine variable region and a human constant region.[4] Etanercept, on the other hand, is a dimeric fusion protein consisting of two extracellular domains of the human p75 TNF receptor linked to the Fc portion of human IgG1.[1] This structural difference dictates how they interact with TNF-α. Infliximab can bind to both soluble and transmembrane forms of TNF-α as a bivalent antibody, forming stable complexes.[4][5] Etanercept also binds to both forms of TNF-α but as a receptor-based molecule, forming less stable complexes with soluble TNF-α.[5]
Quantitative Comparison of In Vitro Activities
The following tables summarize the key in-vitro differences between Infliximab and Etanercept based on published experimental data.
Table 1: Binding Kinetics and Neutralization
| Parameter | Infliximab | Etanercept | Reference |
| Binding Affinity (KD) to soluble TNF-α | 4.2 - 8.6 pM | 0.4 pM | [3] |
| Binding Affinity (KD) to transmembrane TNF-α | 468 pM | 445 pM | [4] |
| Complex Stability with soluble TNF-α | Forms stable complexes | Forms relatively unstable complexes | [5] |
| Neutralization of soluble TNF-α | Effective | Effective | [2] |
Table 2: Effector Functions and Cellular Effects
| Parameter | Infliximab | Etanercept | Reference |
| Complement-Dependent Cytotoxicity (CDC) | Induces potent CDC | Considerably lower to no CDC activity | [6][7] |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Induces ADCC | Induces ADCC (some studies show lower activity) | [6][7] |
| Induction of Apoptosis in T-lymphocytes | Induces apoptosis | Does not induce apoptosis | [2][3] |
| Induction of Apoptosis in Macrophages | Induces apoptosis | Induces apoptosis | [8] |
| Reverse Signaling through tmTNF-α | Induces potent outside-to-inside signals (e.g., IL-10 production, cell cycle arrest) | Weak to no induction of reverse signaling | [9] |
Signaling Pathways
The interaction of Infliximab and Etanercept with tmTNF-α can lead to different downstream signaling events. Infliximab's ability to cross-link tmTNF-α can trigger "reverse signaling" into the TNF-α-expressing cell, leading to apoptosis and cell cycle arrest. This pathway is a key differentiator between the two drugs.
Figure 1: Simplified signaling pathways comparing Infliximab and Etanercept interaction with transmembrane TNF-α.
Experimental Protocols
Detailed methodologies for the key in-vitro assays used to compare Infliximab and Etanercept are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
TNF-α Neutralization Assay
This assay determines the ability of Infliximab and Etanercept to neutralize the cytotoxic effects of TNF-α on a sensitive cell line.
a. Experimental Workflow:
Figure 2: Workflow for a typical TNF-α neutralization assay.
b. Detailed Methodology:
-
Cell Culture: Culture a TNF-α sensitive cell line, such as human fibroblast WI38 or murine fibrosarcoma L929 cells, in appropriate media (e.g., DMEM with 10% FBS).[5]
-
Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 2 x 105 cells/mL and incubate for 4 hours to allow for attachment.[5]
-
Reagent Preparation:
-
Prepare serial dilutions of Infliximab and Etanercept in assay medium.
-
Prepare a stock solution of recombinant human TNF-α. The final concentration used to induce cytotoxicity is typically around 5 ng/mL.[5]
-
-
Neutralization Reaction: In a separate plate, mix the serially diluted drugs with the fixed concentration of TNF-α and pre-incubate for 2 hours at 37°C to allow for binding.
-
Cell Treatment: Add the pre-incubated drug-TNF-α mixtures to the wells containing the cells. Include control wells with cells only, cells with TNF-α only, and cells with drugs only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Add the MTT reagent to each well and incubate for 4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration and determine the concentration required for 50% neutralization (IC50).
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of Infliximab and Etanercept to lyse target cells expressing tmTNF-α in the presence of complement.
a. Experimental Workflow:
Figure 3: Workflow for a complement-dependent cytotoxicity (CDC) assay.
b. Detailed Methodology:
-
Target Cells: Use a cell line that stably expresses tmTNF-α, such as transfected Jurkat T cells.[6]
-
Cell Preparation: Harvest and wash the target cells. For fluorescence-based assays, stain the cells with Calcein AM according to the manufacturer's protocol.
-
Assay Setup:
-
Seed the target cells into a 96-well round-bottom plate.
-
Add serial dilutions of Infliximab and Etanercept to the wells.
-
Add a source of complement, such as normal human serum, to each well.
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Lysis Measurement:
-
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide) and analyze by flow cytometry to determine the percentage of dead cells.
-
Fluorescence Release: If using Calcein AM, measure the fluorescence released into the supernatant.
-
LDH Release: Measure the activity of lactate dehydrogenase (LDH) released from lysed cells using a commercially available kit.
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration, correcting for background lysis in the absence of the antibody.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the ability of Infliximab and Etanercept to induce the killing of tmTNF-α expressing target cells by effector cells, such as natural killer (NK) cells.
a. Experimental Workflow:
Figure 4: Workflow for an antibody-dependent cell-mediated cytotoxicity (ADCC) assay.
b. Detailed Methodology:
-
Target Cells: Use a cell line that expresses tmTNF-α.
-
Effector Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and use them as a source of effector cells, or use an isolated NK cell population.
-
Assay Setup:
-
Seed the target cells into a 96-well plate.
-
Add serial dilutions of Infliximab and Etanercept to the wells.
-
Add the effector cells at a predetermined effector-to-target (E:T) ratio (e.g., 25:1).
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Lysis Measurement: Measure target cell lysis using methods such as LDH release or flow cytometry-based assays that distinguish between target and effector cells and assess target cell viability.
-
Data Analysis: Calculate the percentage of specific ADCC activity for each antibody concentration.
Apoptosis Induction Assay
This assay assesses the ability of Infliximab and Etanercept to induce programmed cell death in tmTNF-α expressing cells.
a. Experimental Workflow:
Figure 5: Workflow for an apoptosis induction assay.
b. Detailed Methodology:
-
Cell Culture: Use tmTNF-α expressing cells such as activated lamina propria T-lymphocytes from Crohn's disease patients or transfected Jurkat T cells.[2][3]
-
Cell Treatment: Seed the cells in a culture plate and treat with Infliximab, Etanercept, or a control antibody for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and a viability dye like Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Compare the percentage of apoptotic cells in the Infliximab- and Etanercept-treated groups to the control group.
Conclusion
The in-vitro data clearly demonstrate that Infliximab and Etanercept, while both targeting TNF-α, possess distinct biological properties. Infliximab's ability to form stable complexes with TNF-α, induce potent complement-dependent cytotoxicity, and trigger reverse signaling leading to apoptosis in T-lymphocytes provides a mechanistic basis for its clinical efficacy in certain conditions where Etanercept is ineffective.[2][6][9] Etanercept, while a highly effective neutralizer of soluble TNF-α, lacks these additional effector functions.[5][6] This head-to-head comparison underscores the importance of understanding the detailed in-vitro characteristics of biologic drugs to predict and rationalize their clinical performance. The provided experimental frameworks can serve as a guide for researchers in the continued evaluation and development of novel TNF-α inhibitors.
References
- 1. dp.univr.it [dp.univr.it]
- 2. CDC Assay Protocols | Revvity [revvity.co.jp]
- 3. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veritastk.co.jp [veritastk.co.jp]
- 5. eaglebio.com [eaglebio.com]
- 6. scribd.com [scribd.com]
- 7. agilent.com [agilent.com]
- 8. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Cross-study comparison of Infliximab's safety and efficacy in pediatric IBD
A comprehensive review of clinical trial data on the use of Infliximab for the treatment of pediatric Inflammatory Bowel Disease (IBD), comparing its performance against other therapeutic alternatives. This guide is intended for researchers, scientists, and drug development professionals.
In the landscape of pediatric Inflammatory Bowel Disease (IBD) treatment, the anti-TNF-α monoclonal antibody Infliximab has become a cornerstone of therapy for both Crohn's disease (CD) and ulcerative colitis (UC). Its introduction has significantly improved outcomes for children and adolescents with moderate to severe disease who are refractory to conventional therapies. This guide provides a detailed cross-study comparison of Infliximab's safety and efficacy, drawing upon data from systematic reviews, meta-analyses, and clinical trials.
Comparative Efficacy of Infliximab
The efficacy of Infliximab in pediatric IBD has been evaluated against other biologics, primarily Adalimumab, as well as other treatment modalities such as exclusive enteral nutrition (EEN) and standard of care.
Infliximab vs. Adalimumab
Multiple studies have compared the effectiveness of Infliximab and Adalimumab, both anti-TNF-α agents, in pediatric Crohn's disease. A propensity score-matched analysis found no significant difference in the time to treatment escalation or the rate of serious adverse events between the two drugs.[1] Similarly, a systematic review and meta-analysis of prospective cohort studies showed no significant differences in maintaining endoscopic remission between Infliximab and Adalimumab.[2][3][4]
Real-world evidence from a Canadian multicenter cohort of children with Crohn's disease who were propensity score-matched also indicated comparable outcomes at one year. Steroid-free clinical remission was achieved by 59% of children treated with Infliximab and 63% of those treated with Adalimumab.[5] Another retrospective study on pediatric patients with ileocolonic Crohn's disease found that while a higher rate of steroid-free clinical remission was observed with Adalimumab at the end of the induction phase, the outcomes were comparable by 52 weeks.[6]
Infliximab vs. Other Therapies
When compared to exclusive enteral nutrition for the induction of clinical remission in pediatric Crohn's disease, a meta-analysis of prospective cohort studies found no significant differences.[2][3][4] Likewise, comparisons with the standard of care for maintaining clinical remission at 6 and 12 months did not reveal any significant advantages for Infliximab.[2][3]
Efficacy in Crohn's Disease vs. Ulcerative Colitis
Long-term studies suggest that the durability of Infliximab may be greater in pediatric Crohn's disease than in ulcerative colitis. A single-center study in Japan reported a significantly higher likelihood of continuing Infliximab treatment in patients with CD (71.4%) compared to those with UC (29.6%) over a median follow-up of 38 months.[7] Primary non-response and secondary loss of response were also significantly more common in the UC cohort.[7]
The landmark REACH trial, an open-label study of 112 pediatric patients with moderate to severe Crohn's disease, demonstrated that 58% achieved clinical remission with Infliximab induction therapy.[8] Of those who responded, 56% maintained remission with maintenance therapy every 8 weeks.[8]
Safety Profile of Infliximab
The safety of Infliximab in pediatric IBD is a critical consideration. Adverse events can range from infusion reactions to more serious events like infections and malignancies.
A study on the long-term durability of Infliximab in Japanese pediatric IBD patients reported that adverse events leading to discontinuation occurred in 3.6% of patients, including one case of leukemia and one serious infusion reaction.[7] Another long-term follow-up of a Dutch cohort found that 15.2% of patients developed an infection during Infliximab therapy, and 12.1% experienced an immediate allergic reaction.[9] Despite these events, the study concluded that Infliximab maintenance therapy is generally safe and effective in pediatric CD.[9]
Propensity score matching has not revealed substantial differences in serious adverse events between Adalimumab and Infliximab.[1]
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy and safety of Infliximab in pediatric IBD from various studies.
Table 1: Comparative Efficacy of Infliximab vs. Adalimumab in Pediatric Crohn's Disease
| Outcome | Infliximab | Adalimumab | Study |
| Steroid-Free Clinical Remission at 1 Year | 59% | 63% | Propensity Score-Matched Cohort[5] |
| Combined SFCR and CRP Remission at 1 Year | 59% | 54% | Propensity Score-Matched Cohort[5] |
| Treatment Intensification | 47% | 14% | Propensity Score-Matched Cohort[5] |
| Drug Discontinuation at 1 Year | 10% | 12% | Propensity Score-Matched Cohort[5] |
| Steroid-Free Clinical Remission by EOI | 46.9% | 93.8% | Retrospective Study (Ileocolonic CD)[6] |
| Steroid-Free Clinical Remission by Week 52 | Comparable | Comparable | Retrospective Study (Ileocolonic CD)[6] |
| Maintenance of Endoscopic Remission (RR) | 1.00 | 1.07 (vs. IFX) | Meta-analysis[2][3][4] |
Table 2: Efficacy of Infliximab in Pediatric Crohn's Disease (REACH Trial)
| Outcome | Percentage of Patients |
| Clinical Remission on Induction | 58%[8] |
| Maintenance of Remission (at 54 weeks) | 56%[8] |
Table 3: Long-Term Durability and Safety of Infliximab in Pediatric IBD (Japanese Cohort)
| Outcome | Crohn's Disease | Ulcerative Colitis |
| Continuation of IFX Treatment (median 38 months) | 71.4%[7] | 29.6%[7] |
| Primary Non-Response | 0.0%[7] | 18.5%[7] |
| Secondary Loss of Response | 21.4%[7] | 51.9%[7] |
| Adverse Events Leading to Discontinuation | \multicolumn{2}{c | }{3.6%[7]} |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data. Below are summaries of the experimental protocols for key studies.
Propensity Score-Matched Analysis (Adalimumab vs. Infliximab)
-
Study Design: A prospective cohort study of pediatric patients with Crohn's disease naive to biologics.[1]
-
Patient Population: 100 patients were initially included, with 75 meeting the inclusion criteria. Of these, 62 were matched by propensity score (31 in the Adalimumab group and 31 in the Infliximab group).[1]
-
Intervention: Patients received either Adalimumab or Infliximab as their first anti-TNF therapy.
-
Primary Outcome: Time to treatment escalation.[1]
-
Secondary Outcomes: Primary non-response and serious adverse events.[1]
-
Statistical Analysis: Propensity score matching was used to balance baseline characteristics between the two treatment groups. A multivariate analysis was performed to identify predictors of treatment escalation.[1]
Systematic Review and Meta-Analysis (Infliximab vs. Other Therapies)
-
Data Sources: A systematic search of MEDLINE, Embase, and the Cochrane Central Register of Controlled Trials was conducted from inception to December 2017.[2][3][4]
-
Study Selection: Randomized controlled trials (RCTs) and prospective cohort studies comparing Infliximab with an active control in pediatric Crohn's disease were included.[2][3][4]
-
Data Extraction and Analysis: Two reviewers independently screened studies, extracted data, and assessed the risk of bias. Meta-analyses were performed using a random-effects model.[2][3][4]
-
Primary Outcomes: Induction and maintenance of endoscopic remission, and the incidence of severe adverse effects.[2][3]
REACH Trial (Open-Label Study of Infliximab in Pediatric CD)
-
Study Design: An open-label study to evaluate the efficacy and safety of Infliximab in pediatric patients with moderate to severe Crohn's disease.[8]
-
Patient Population: 112 pediatric patients.[8]
-
Intervention: Patients received Infliximab at a dose of 5 mg/kg at weeks 0, 2, and 6 (induction). Responders were then randomized to receive maintenance infusions of 5 mg/kg every 8 or 12 weeks.[10]
-
Primary Outcome: Clinical remission at week 10.[10]
-
Secondary Outcome: Maintenance of clinical remission at week 54.[10]
Visualizations
Signaling Pathway of TNF-α and Infliximab's Mechanism of Action
Caption: Infliximab neutralizes TNF-α, preventing its binding to receptors and subsequent inflammatory signaling.
Experimental Workflow for a Comparative Clinical Trial
Caption: A typical workflow for a randomized controlled trial comparing Infliximab to another therapy.
References
- 1. Adalimumab vs Infliximab in Pediatric Patients With Crohn's Disease: A Propensity Score Analysis and Predictors of Treatment Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Infliximab in Pediatric Crohn Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Infliximab in Pediatric Crohn Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Infliximab in Pediatric Crohn Disease: A Systematic Review and Meta-Analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Adalimumab vs Infliximab in Luminal Pediatric Crohn's Disease: Co...: Ingenta Connect [ingentaconnect.com]
- 6. Comparison of Clinical Outcomes in Pediatric Patients with Ileocolonic Crohn Disease Treated with Infliximab Versus Adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Response Durability of Infliximab for Pediatric Inflammatory Bowel Disease in Japan: A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infliximab therapy in pediatric Crohn’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infliximab dependency in pediatric Crohn's disease: long-term follow-up of an unselected cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Infliximab vs adalimumab: Points to consider when selecting anti-tumor necrosis factor agents in pediatric patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Infliximab Therapy: A Comparative Guide to a Novel Predictive Biomarker
For Immediate Release
In the landscape of biologic therapies, predicting a patient's response to Infliximab remains a critical challenge for clinicians treating chronic inflammatory diseases. A groundbreaking biomarker, 90K/Mac-2 BP, is emerging as a promising tool to forecast treatment efficacy, potentially revolutionizing personalized medicine. This guide provides a comprehensive comparison of 90K/Mac-2 BP with established biomarkers and details the experimental validation protocols for researchers, scientists, and drug development professionals.
Introduction to a New Era of Predictive Diagnostics
Infliximab, a cornerstone in the management of autoimmune diseases like Crohn's disease and rheumatoid arthritis, exhibits a variable response rate among patients. The ability to predict non-responders before initiating therapy would prevent unnecessary exposure to potential side effects and reduce healthcare costs. The circulating glycoprotein 90K/Mac-2 BP has been identified as a strong candidate for predicting the development of anti-Infliximab antibodies, a major cause of treatment failure.[1][2][3] This guide delves into the comparative performance of 90K/Mac-2 BP against traditional inflammatory markers and a recently identified predictive gene signature.
Comparative Performance of Predictive Biomarkers
The predictive power of a biomarker is paramount for its clinical utility. The following tables summarize the available performance metrics for the novel 90K/Mac-2 BP biomarker, a predictive gene signature (IL13RA2, PTGS2, WNT5A), and the established biomarkers, C-reactive protein (CRP) and fecal calprotectin (FC). It is important to note that the data are derived from different studies with varying patient cohorts and definitions of response, which may limit direct comparison.
Table 1: Performance of 90K/Mac-2 BP in Predicting Non-Response to Infliximab
| Biomarker | Disease | Key Finding |
| 90K/Mac-2 BP | Inflammatory Bowel Disease (IBD) | Higher baseline serum levels are significantly associated with the development of anti-Infliximab antibodies and non-response.[1][2][3] |
| A significant positive correlation exists between baseline 90K/Mac-2 BP and CRP levels.[1][2][3] |
Table 2: Performance of a Gene Signature (IL13RA2, PTGS2, WNT5A) in Predicting Non-Response to Infliximab
| Biomarker | Disease | Performance Metric | Value |
| IL13RA2, PTGS2, WNT5A | Inflammatory Bowel Disease (IBD) | Area Under the Receiver Operating Characteristic curve (AUROC) | Consistently high discriminatory power in identifying non-responders across multiple datasets. |
Table 3: Performance of Established Biomarkers in Predicting Infliximab Response
| Biomarker | Disease | Performance Metric | Value |
| C-reactive protein (CRP) | Crohn's Disease | AUROC for detecting low Infliximab levels | 0.70[4] |
| Specificity for detecting low Infliximab levels (>12 mg/L) | 90%[4][5] | ||
| Ulcerative Colitis | Sensitivity for predicting non-response (>15 mg/L at baseline) | 67%[6] | |
| Specificity for predicting non-response (>15 mg/L at baseline) | 65%[6] | ||
| Fecal Calprotectin (FC) | Ulcerative Colitis | Sensitivity for predicting relapse (>300 mg/kg) | 58.3% |
| Specificity for predicting relapse (>300 mg/kg) | 93.3% | ||
| Inflammatory Bowel Disease | Sensitivity for predicting relapse (>160 µg/g) | 91.7%[7] | |
| Specificity for predicting relapse (>160 µg/g) | 82.9%[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the validation of any new biomarker. Here, we provide comprehensive methodologies for the key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum 90K/Mac-2 BP Quantification
This protocol outlines the steps for measuring the concentration of 90K/Mac-2 BP in human serum samples.
Materials:
-
Human s90K/Mac-2 BP ELISA Kit (e.g., from Thermo Fisher Scientific)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash bottle or automated plate washer
-
Deionized or distilled water
-
Patient serum samples
Procedure:
-
Preparation of Reagents: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Dilution: Prepare a serial dilution of the 90K/Mac-2 BP standard to create a standard curve.
-
Sample Preparation: Dilute serum samples according to the kit instructions (e.g., 1:100).[8]
-
Coating: Add 100 µL of the diluted standards and samples to the appropriate wells of the microplate pre-coated with anti-human 90K/Mac-2 BP antibody.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 45 minutes at 37°C).[8]
-
Washing: Aspirate the contents of the wells and wash each well four times with the provided wash buffer.[8]
-
Detection Antibody: Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate as per the manufacturer's instructions.
-
Second Washing: Repeat the washing step as described in step 6.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well and incubate in the dark at room temperature for approximately 15 minutes.[8]
-
Stopping the Reaction: Add 100 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of 90K/Mac-2 BP in the samples by interpolating from the standard curve.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
This protocol details the measurement of IL13RA2, PTGS2, and WNT5A mRNA levels from intestinal biopsy samples.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for IL13RA2, PTGS2, WNT5A, and a reference gene (e.g., GAPDH)
-
qPCR instrument (e.g., Rotor-Gene 6000)
-
Nuclease-free water
-
Biopsy samples
Procedure:
-
RNA Extraction: Isolate total RNA from biopsy samples using an appropriate RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis): a. In a sterile, nuclease-free tube, combine the total RNA (e.g., 1 µg), random hexamer primers, and dNTPs. b. Incubate at 65°C for 5 minutes and then place on ice. c. Prepare a master mix containing reaction buffer, MgCl2, DTT, and RNase inhibitor. d. Add the master mix and reverse transcriptase to the RNA-primer mixture. e. Incubate at 42°C for 50 minutes, followed by inactivation of the enzyme at 70°C for 15 minutes.[9]
-
qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green Master Mix, forward and reverse primers for the target and reference genes, and nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add the diluted cDNA to the respective wells.
-
qPCR Cycling: a. Perform the qPCR using a program with an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).[10] b. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[10]
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
Microarray Data Analysis Workflow for Biomarker Discovery
This workflow outlines the key steps in identifying predictive gene expression biomarkers from microarray data.
Procedure:
-
Data Acquisition and Pre-processing: a. Obtain microarray data from patient cohorts (responders and non-responders to Infliximab) from public repositories like the Gene Expression Omnibus (GEO). b. Perform quality control checks on the raw data to identify and remove any low-quality arrays. c. Normalize the data to correct for technical variations between arrays using methods like Quantile normalization.
-
Differential Gene Expression Analysis: a. Identify genes that are differentially expressed between the responder and non-responder groups using statistical tests such as the t-test or ANOVA. b. Apply a fold-change cutoff and a p-value threshold (e.g., p < 0.05) to select significantly dysregulated genes.
-
Biomarker Signature Identification: a. Utilize machine learning algorithms (e.g., support vector machines, random forests) or statistical modeling to build a predictive model based on the differentially expressed genes. b. Employ feature selection techniques to identify a minimal set of genes (a biomarker signature) that provides the best predictive performance.
-
Validation: a. Validate the performance of the biomarker signature on an independent cohort of patients. b. Assess the predictive accuracy using metrics such as the Area Under the Receiver Operating Characteristic curve (AUROC), sensitivity, and specificity.
Visualizing the Molecular Landscape
To better understand the biological context of Infliximab therapy and the workflow for biomarker validation, the following diagrams are provided.
Caption: Infliximab neutralizes TNF-α, preventing the activation of downstream inflammatory signaling pathways.
Caption: A streamlined workflow for the discovery and validation of predictive biomarkers.
Conclusion
The identification and validation of novel biomarkers like 90K/Mac-2 BP and predictive gene signatures represent a significant advancement in the field of personalized medicine for Infliximab therapy. While further large-scale prospective studies are needed to establish definitive clinical utility and to directly compare the performance of these new markers, the initial findings are highly encouraging. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon, fostering the continued development and validation of tools that will ultimately lead to more effective and individualized treatment strategies for patients with chronic inflammatory diseases.
References
- 1. 90K/Mac-2 BP Is a New Predictive Biomarker of Response to Infliximab Therapy in IBD Patients [ouci.dntb.gov.ua]
- 2. 90K/Mac-2 BP Is a New Predictive Biomarker of Response to Infliximab Therapy in IBD Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C-reactive protein as a predictor of low trough infliximab concentrations in patients who lose response to infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isge.ie [isge.ie]
- 6. academic.oup.com [academic.oup.com]
- 7. Fecal Calprotectin as Predictor of Relapse in Patients With Inflammatory Bowel Disease Under Maintenance Infliximab Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 10. mcgill.ca [mcgill.ca]
The Economic and Clinical Efficacy of Infliximab Versus Its Biosimilars: A Comparative Analysis
A comprehensive review of the cost-effectiveness, clinical outcomes, and safety profiles of originator infliximab and its biosimilar counterparts, providing researchers, scientists, and drug development professionals with a data-driven guide to inform decision-making.
The advent of biosimilars for infliximab, a cornerstone biologic for a range of inflammatory diseases, has introduced significant competition into the market, promising substantial cost savings for healthcare systems globally. This guide provides a detailed comparative analysis of the cost-effectiveness, efficacy, and safety of originator infliximab (Remicade) and its biosimilars, supported by clinical and economic data.
Economic Impact: A Clear Advantage for Biosimilars
The primary driver for the adoption of infliximab biosimilars is the significant reduction in cost. Numerous studies have quantified the substantial economic benefits of biosimilar introduction. In the United States, the introduction of infliximab biosimilars is estimated to have saved the healthcare system between $260 million and $842 million.[1] Similarly, budget impact analyses in Europe have demonstrated significant savings. A Dutch study projected total healthcare savings of €493 million over five years, a 28% reduction in costs for inflammatory bowel disease (IBD) treatment.[2] Another analysis in Italy predicted cumulative savings of at least €47 million over a five-year period.[3]
These savings are not solely due to the lower price of biosimilars but also to the competitive pressure they exert on the originator product, leading to price reductions of the reference biologic as well.[1][2] A study in a second-level hospital in Spain reported a 25.55% cost saving per vial of biosimilar infliximab compared to the reference product.[4]
Data Presentation: Cost-Effectiveness and Budget Impact
The following tables summarize the key quantitative data from various economic analyses of infliximab and its biosimilars.
| Study/Region | Time Horizon | Key Findings | Citation |
| United States | 5 years | Estimated savings of $260 million to $842 million for the US healthcare system. | [1] |
| The Netherlands | 5 years | Projected total cost savings of €493 million for IBD treatment. | [2] |
| Eastern Europe | 3 years | Potential savings of €8.0 million (biosimilar for naïve patients) to €16.9 million (interchangeability allowed). | [5] |
| Italy | 5 years | Cumulative savings of no less than €47 million. | [3] |
| Spain (Hospital Study) | 1 year | 25.55% cost saving per vial of biosimilar infliximab. | [4] |
| Cost-Utility Analysis (Crohn's Disease) | Time Horizon | Incremental Cost | Incremental QALYs | Conclusion | Citation |
| Canadian Study 1 | 5 years | -$46,194 (Savings) | -0.13 (Loss) | Switching to biosimilar is less costly but associated with a small loss in effectiveness. | [6][7] |
| Canadian Study 2 | 5 years | -$62,326 (Savings) | -0.48 (Loss) | Biosimilar has an 83% probability of being cost-effective at a willingness-to-pay threshold of $50,000 per QALY. | [8] |
| Alberta, Canada | 5 years | -$55,407 (Savings) | -0.30 (Loss) | Biosimilar had a 91% chance of being cost-effective at a willingness-to-pay threshold of $50,000 per QALY. | [9] |
Clinical Efficacy and Safety: Establishing Equivalence
A critical consideration for the adoption of biosimilars is the assurance of comparable efficacy and safety to the originator product. Multiple clinical trials and real-world studies have demonstrated the non-inferiority of infliximab biosimilars.
A retrospective observational cohort analysis comparing the biosimilar CT-P13 to reference infliximab in patients with IBD found that at week 52, clinical remission rates were significantly higher in the CT-P13 group (85.4%) compared to the reference infliximab group (63.0%).[10] A meta-analysis of 13 randomized controlled trials in patients with ankylosing spondylitis found no significant difference in efficacy and safety between an infliximab biosimilar and other biological treatments, including the originator.[11][12]
Furthermore, a retrospective analysis in Indian patients with IBD concluded that the infliximab biosimilar is comparable to the originator in terms of both safety profile and its efficacy in inducing and maintaining remission.[13]
Data Presentation: Comparative Clinical Outcomes
| Study | Patient Population | Endpoint | Infliximab Biosimilar | Originator Infliximab | P-value | Citation |
| Retrospective Cohort Analysis | Inflammatory Bowel Disease | Clinical Remission at Week 52 | 85.4% | 63.0% | 0.012 | [10] |
| PLANETAS (Ankylosing Spondylitis) | Ankylosing Spondylitis | ASAS20 Response at Week 30 | 70.5% | 72.4% | Not Significant | [11] |
| PLANETAS (Ankylosing Spondylitis) | Ankylosing Spondylitis | ASAS40 Response at Week 30 | 51.8% | 47.4% | Not Significant | [11] |
| Indian Retrospective Analysis (Crohn's Disease) | Crohn's Disease | Clinical Remission at Week 52 | 52.6% | 43% | Not Reported | [13] |
| Indian Retrospective Analysis (Ulcerative Colitis) | Ulcerative Colitis | Clinical Remission at Week 52 | 62.5% | 56.4% | Not Reported | [13] |
Experimental Protocols: Methodologies of Key Analyses
The findings presented in this guide are based on robust methodologies from various study types.
Cost-Effectiveness and Budget Impact Analyses: These studies often employ economic modeling to project the financial impact of introducing biosimilars. A common approach is the use of a Markov model , which simulates the progression of a patient cohort through different health states over a defined time horizon (e.g., 5 years).[7][8][9] The model incorporates data on treatment costs, probabilities of transitioning between health states (e.g., remission, response, loss of response), and quality of life associated with each state (measured in Quality-Adjusted Life Years or QALYs).[7][8][9] Costs are typically analyzed from a public payer perspective and include drug acquisition costs and other healthcare resource utilization.[7]
Comparative Efficacy and Safety Studies: These are often designed as randomized controlled trials (RCTs) or retrospective observational cohort studies .[10][11] RCTs, considered the gold standard, randomly assign patients to receive either the biosimilar or the originator biologic to minimize bias.[11] Observational studies analyze real-world data from patient registries or hospital records to compare outcomes in patients who have received either treatment.[10] Key endpoints in these studies include clinical remission and response rates, often measured at specific time points (e.g., week 26 and week 52), and the incidence of adverse events.[10]
Visualizing the Data: Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the underlying biological pathway, a typical experimental workflow for a cost-effectiveness analysis, and the logical decision-making framework.
Caption: Mechanism of action of Infliximab and its biosimilars targeting TNF-α.
Caption: Workflow for a model-based cost-effectiveness analysis.
Caption: Logical framework for treatment decision-making.
Conclusion
The evidence overwhelmingly supports the cost-effectiveness of infliximab biosimilars. Their introduction has led to substantial cost savings for healthcare systems, driven by lower acquisition costs and increased market competition. Importantly, these economic benefits do not come at the expense of clinical efficacy or safety, as numerous studies have demonstrated the comparable performance of biosimilars to the originator product. For researchers, scientists, and drug development professionals, the successful integration of infliximab biosimilars into clinical practice serves as a compelling case study for the potential of biosimilars to enhance patient access to vital therapies while promoting the sustainability of healthcare systems. Future research should continue to monitor long-term outcomes and the evolving economic impact of a maturing biosimilar market.
References
- 1. The biosimilar shift: trending infliximab biosimilar utilization and associated cost savings for commercial insurance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Budget impact analysis of infliximab biosimilar: the Italian scenery: Analisi di budget impact del biosimilare di infliximab: lo scenario italiano | Global and Regional Health Technology Assessment [journals.aboutscience.eu]
- 4. 1ISG-008 Economic impact of the use of biosimilar infliximab in a second-level hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUMMARY OF EVIDENCE - Switching from Innovator to Biosimilar (Subsequent Entry) Infliximab: An Updated Review of the Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Cost-Utility Analysis of Switching from Reference to Biosimilar Infliximab Compared to Maintaining Reference Infliximab in Adult Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A73 COST-EFFECTIVENESS OF INFLIXIMAB BIOSIMILAR COMPARED TO ORIGINATOR INFLIXIMAB FOR THE MANAGEMENT OF CROHN’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A104 COST-EFFECTIVENESS OF INFLIXIMAB BIOSIMILAR FOR THE MANAGEMENT OF CROHN’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elsevier.es [elsevier.es]
- 11. Comparative efficacy and safety of biosimilar infliximab and other biological treatments in ankylosing spondylitis: systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative efficacy and safety of biosimilar infliximab and other biological treatments in ankylosing spondylitis: systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of biosimilar versus originator infliximab in patients with inflammatory bowel disease: A real-world cohort analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Non-Inferiority of an Infliximab Biosimilar
Audience: Researchers, scientists, and drug development professionals.
Introduction: Infliximab, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α), is a cornerstone therapy for a range of autoimmune and inflammatory diseases.[1] The expiration of its patent has paved the way for the development of biosimilars, which promise comparable efficacy and safety at a reduced cost, thereby increasing patient access to biological therapies.[2][3]
A biosimilar is a biological product that is highly similar to and has no clinically meaningful differences from an existing FDA-approved reference product.[4] Establishing non-inferiority is a rigorous, stepwise process that involves extensive analytical characterization, non-clinical studies, and confirmatory clinical trials. This guide provides an objective comparison of a new biosimilar to its reference product, Remicade (Infliximab), focusing on the critical experimental data and protocols required to demonstrate non-inferiority in pharmacokinetics, clinical efficacy, safety, and immunogenicity.
Mechanism of Action: Infliximab
Infliximab functions by neutralizing the biological activity of TNF-α.[5] It binds with high affinity to both soluble and transmembrane forms of TNF-α, preventing the cytokine from interacting with its receptors, TNFR1 and TNFR2.[5][6] This blockade disrupts downstream inflammatory cascades, primarily the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like IL-1 and IL-6.[1][6] Furthermore, Infliximab can induce apoptosis in activated T-lymphocytes and macrophages and mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) against cells expressing transmembrane TNF-α.[1]
Part 1: Pharmacokinetic (PK) Equivalence Assessment
The foundational step in demonstrating biosimilarity is to establish pharmacokinetic equivalence between the biosimilar and the reference product. This is typically conducted in a sensitive and homogenous population, such as healthy volunteers, to detect any potential differences in absorption, distribution, metabolism, and excretion.[7][8]
Experimental Protocol: Phase I Randomized, Single-Dose, Parallel-Group PK Study
-
Objective: To demonstrate PK bioequivalence between the new biosimilar, EU-sourced Remicade, and US-sourced Remicade.[7]
-
Study Population: A cohort of healthy male and female subjects, typically aged 18-55 years.
-
Design: A randomized, single-blind, three-arm, parallel-group study.[7] Subjects are randomized to receive a single intravenous (IV) infusion of either the biosimilar, EU-Remicade, or US-Remicade at a specified dose (e.g., 5 mg/kg or 10 mg/kg).[7][9]
-
PK Sampling: Serial blood samples are collected at pre-specified time points: pre-infusion, during infusion, and at multiple intervals post-infusion (e.g., up to 70 days) to characterize the full concentration-time profile.[10]
-
Bioanalytical Method: Serum concentrations of infliximab are measured using a validated enzyme-linked immunosorbent assay (ELISA).
-
Primary Endpoints: The key PK parameters are the area under the concentration-time curve from time zero to infinity (AUCinf), the area under the concentration-time curve from time zero to the last quantifiable concentration (AUClast), and the maximum serum concentration (Cmax).[7]
-
Statistical Analysis: Bioequivalence is established if the 90% confidence intervals (CIs) for the ratio of the geometric least-squares means for the primary PK parameters (Cmax, AUCinf, AUClast) between the biosimilar and the reference product fall entirely within the pre-specified equivalence margin of 80.00% to 125.00%.[7][9]
Data Presentation: Comparative Pharmacokinetics
The following table summarizes representative data from a Phase I study comparing an infliximab biosimilar (SB2) to EU- and US-sourced Remicade.[7]
| Parameter | SB2 (n=54) | EU-Remicade (n=51) | US-Remicade (n=54) |
| Cmax (µg/mL) , mean (SD) | 151 (28.9) | 148 (27.2) | 147 (26.9) |
| AUClast (h·µg/mL) , mean (SD) | 41,300 (12,800) | 40,300 (11,600) | 40,100 (12,500) |
| AUCinf (h·µg/mL) , mean (SD) | 42,900 (13,900) | 41,700 (12,400) | 41,600 (13,500) |
| Geometric LS Mean Ratio (90% CI) | |||
| Cmax : SB2 / EU-Remicade | - | 102.0% (94.9–109.6) | - |
| Cmax : SB2 / US-Remicade | - | - | 102.7% (95.6–110.4) |
| AUCinf : SB2 / EU-Remicade | - | 102.7% (93.9–112.3) | - |
| AUCinf : SB2 / US-Remicade | - | - | 103.1% (94.3–112.7) |
Data adapted from a study on the SB2 biosimilar. The results show that the 90% CIs for the geometric mean ratios of the primary PK parameters were all within the 80-125% equivalence margin, demonstrating PK bioequivalence.[7]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. ajmc.com [ajmc.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Are there any biosimilars available for Infliximab? [synapse.patsnap.com]
- 5. What is the mechanism of Infliximab? [synapse.patsnap.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. A Randomized, Phase I Pharmacokinetic Study Comparing SB2 and Infliximab Reference Product (Remicade(®)) in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized, Phase I Pharmacokinetic Study Comparing SB2 and Infliximab Reference Product (Remicade®) in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized study comparing the pharmacokinetics of the potential biosimilar PF-06438179/GP1111 with Remicade® (infliximab) in healthy subjects (REFLECTIONS B537-01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized, Phase I Pharmacokinetic Study Comparing SB2 and Infliximab Reference Product (Remicade®) in Healthy Subjects | springermedizin.de [springermedizin.de]
A Meta-Analysis of Infliximab for Ankylosing Spondylitis: A Comparative Guide
This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy and safety of Infliximab for the treatment of ankylosing spondylitis (AS). It is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against other biologic treatments and placebo. The data is compiled from multiple systematic reviews and network meta-analyses to provide a robust overview of Infliximab's performance.
Mechanism of Action: Targeting TNF-α
Ankylosing spondylitis is a chronic inflammatory disease primarily affecting the spine.[1] A key inflammatory cytokine involved in its pathogenesis is tumor necrosis factor-alpha (TNF-α).[2] An overproduction of TNF-α leads to inflammation that can result in pain, stiffness, and potential damage to bones and cartilage.[3]
Infliximab is a chimeric monoclonal antibody that works by specifically binding to and neutralizing TNF-α.[3][4] This action blocks TNF-α from binding to its receptors, thereby inhibiting the downstream inflammatory cascade.[2][4] By modulating this pathway, Infliximab effectively reduces the inflammatory response, alleviates symptoms, and can slow the progression of joint damage in patients with ankylosing spondylitis.[2][3]
Experimental Protocols
The data presented in this guide are derived from meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is outlined below.
1. Meta-Analysis Workflow: Systematic reviews and meta-analyses are conducted following a predefined protocol to ensure comprehensive and unbiased results.[5][6][7] The process involves identifying all relevant trials, extracting data, and statistically combining the results to generate a quantitative estimate of treatment effectiveness.[7][8]
2. Clinical Trial Design and Endpoints: The included studies were primarily double-blind, placebo-controlled RCTs.[9][10] Patients with active ankylosing spondylitis who had an inadequate response to conventional therapies were typically enrolled.[10]
-
Intervention: Patients received intravenous infusions of Infliximab (typically 5 mg/kg) or a placebo at specified intervals (e.g., weeks 0, 2, 6, 12, and 18).[11]
-
Primary Efficacy Endpoints: The primary measures of efficacy are standardized assessment criteria:
-
ASAS20/40: A 20% or 40% improvement in the Assessment of SpondyloArthritis international Society criteria. This is a composite index measuring disease activity.[12][13]
-
BASDAI (Bath Ankylosing Spondylitis Disease Activity Index): A patient-reported outcome measuring fatigue, spinal and peripheral joint pain, localized tenderness, and morning stiffness.[9][14]
-
BASFI (Bath Ankylosing Spondylitis Functional Index): A patient-reported outcome assessing the degree of functional limitation.[9][15]
-
-
Safety Endpoints: The occurrence of adverse events (AEs) and serious adverse events (SAEs) was monitored to compare the safety profiles of the treatments.[13]
Quantitative Data Summary
The following tables summarize the efficacy and safety data for Infliximab in comparison to placebo and other biologic agents used in the treatment of ankylosing spondylitis.
Table 1: Efficacy of Infliximab vs. Placebo and Other Biologics (ASAS20 Response)
This table presents the Odds Ratio (OR) for achieving an ASAS20 response. An OR greater than 1.0 indicates a higher likelihood of response with the active treatment compared to placebo.
| Treatment | Timepoint | Odds Ratio (OR) vs. Placebo | 95% Confidence Interval (CI) |
| Infliximab | Week 12 | 6.74 | 3.81 – 11.3 |
| Infliximab-Biosimilar | Week 12 | 6.39 | 2.75 – 12.78 |
| Golimumab | Week 12 | 5.70 | 2.88 – 10.44 |
| Adalimumab | Week 12 | 4.81 | - |
| Etanercept | Week 12 | 4.35 | - |
| Infliximab | Week 24 | 7.20 | 3.68 – 13.19 |
| Infliximab-Biosimilar | Week 24 | 6.25 | 2.55 – 13.14 |
| Adalimumab | Week 24 | 4.81 | - |
| Etanercept | Week 24 | 4.76 | - |
| Golimumab | Week 24 | 4.53 | - |
| Data sourced from a 2014 systematic review and meta-analysis.[12][16] |
Table 2: Efficacy of Infliximab in a Pivotal Randomized Controlled Trial (ASSERT)
This table shows the percentage of patients achieving key clinical responses at 24 weeks.
| Outcome | Infliximab 5 mg/kg (n=201) | Placebo (n=78) | P-value |
| ASAS20 Response | 61.2% | 19.2% | < 0.001 |
| ASAS40 Response | 47% | 9% | < 0.001 |
| BASDAI 50 Response | 51% | 10% | < 0.001 |
| Data from the ASSERT trial, a multicenter, randomized, placebo-controlled study.[11] |
Table 3: Comparative Efficacy Rankings from Network Meta-Analysis
Network meta-analyses allow for indirect comparisons of treatments. The Surface Under the Cumulative Ranking (SUCRA) value reflects the probability that a treatment is the best among all options.
| Outcome (Weeks 12-16) | Top Ranked Treatments | SUCRA Value |
| Change from Baseline in BASFI | 1. Golimumab IV | 81% |
| 2. Infliximab 5 mg/kg | 80% | |
| Change from Baseline in CRP | 1. Infliximab 5 mg/kg | 90% |
| 2. Golimumab IV | 82% | |
| Data from a 2020 systematic review and network meta-analysis.[15][17] |
Safety and Tolerability
Across multiple meta-analyses, Infliximab and its biosimilar demonstrated a safety profile comparable to other biologic agents, with no significant differences found in the occurrence of serious adverse events.[12][13] In the ASSERT trial, adverse events were reported by 82.2% of patients receiving Infliximab and 72.0% of those on placebo, with most events being mild to moderate in severity.[11] As with all TNF inhibitors, there is an increased risk of serious infections, and patients should be monitored accordingly.[2][18]
Conclusion
Meta-analyses of clinical trial data consistently demonstrate that Infliximab is a highly effective treatment for active ankylosing spondylitis.[10] Compared to placebo, Infliximab shows a rapid and significant improvement in disease activity, function, and inflammation.[9][11][19] Network meta-analyses indicate that Infliximab ranks among the highest for efficacy when compared with other biologics, particularly in reducing C-reactive protein levels and improving functional index scores.[15][17][20] The safety profile of Infliximab is well-characterized and considered comparable to other TNF inhibitors.[12][13] These findings support the use of Infliximab as a primary therapeutic option for patients with ankylosing spondylitis who have not responded adequately to conventional treatments.
References
- 1. Ankylosing spondylitis - Wikipedia [en.wikipedia.org]
- 2. TNF Inhibitors for Ankylosing Spondylitis [webmd.com]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. Meta-analysis in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta‐Methodology: Conducting and Reporting Meta‐Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Meta-Analytic Methodology for Basic Research: A Practical Guide [frontiersin.org]
- 8. spssanalysis.com [spssanalysis.com]
- 9. Adalimumab, etanercept and infliximab for the treatment of ankylosing spondylitis: a systematic review and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adalimumab, etanercept and infliximab for the treatment of ankylosing spondylitis: a systematic review and economic evaluation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative efficacy and safety of biosimilar infliximab and other biological treatments in ankylosing spondylitis: systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of biosimilar infliximab and other biological treatments in ankylosing spondylitis: systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A systematic review and network meta-analysis of current and investigational treatments for active ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. researchgate.net [researchgate.net]
- 18. Infliximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Long-term safety and efficacy of infliximab for the treatment of ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
Safety Operating Guide
Inflexin Proper Disposal Procedures: Information Not Available
Comprehensive searches for "Inflexin" did not yield any results for a substance with that name in recognized chemical or pharmaceutical databases. It is possible that "this compound" is a fictional substance, and therefore, no established, safe, or regulated disposal procedures exist.
Providing detailed disposal protocols, safety data, or experimental procedures for a non-existent substance would be speculative and potentially hazardous. In the handling and disposal of any chemical or pharmaceutical agent, it is critical to rely on official and verified documentation, such as a Safety Data Sheet (SDS), provided by the manufacturer, and to adhere to local, state, and federal regulations.
For legitimate laboratory chemicals and pharmaceuticals, researchers, scientists, and drug development professionals should always consult the following resources for proper disposal procedures:
-
Safety Data Sheet (SDS): Section 13 of the SDS provides specific disposal considerations.
-
Institutional Environmental Health and Safety (EHS) Office: This department provides guidance and services for chemical and hazardous waste management.
-
Regulatory Agencies: The Environmental Protection Agency (EPA) and other relevant authorities provide regulations for pharmaceutical and chemical waste.[1][2][3]
Given the fictional nature of "this compound," it is not possible to generate the requested data tables, experimental protocols, or diagrams without fabricating information, which would contradict the core principles of laboratory safety and responsible chemical handling.
References
Navigating the Safe Handling of Inflexin: A Guide for Laboratory Professionals
A Note on Chemical Identity: The term "Inflexin" can refer to more than one substance. Initial research reveals a diterpenoid compound known as this compound, isolated from plant sources. However, safety and handling information predominantly corresponds to "Infliximab," a monoclonal antibody used in biopharmaceutical research and therapy. This guide focuses on the safe handling of Infliximab , given the available safety data. Researchers working with the diterpenoid "this compound" should consult specific safety data sheets (SDS) from their supplier for appropriate handling procedures.
For professionals in drug development and research, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Infliximab, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) for Infliximab
Consistent use of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Infleximab powder and solutions.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields[1] | To protect eyes from dust particles and splashes. |
| Hand Protection | Protective gloves | To prevent skin contact. For prolonged or repeated contact, specific glove types should be chosen based on the potential for exposure. |
| Body Protection | Impervious clothing or lab coat[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area is crucial. |
Standard Operating Procedure for Handling Infleximab
Adherence to a standardized workflow minimizes risks and ensures the integrity of both the experiment and the researcher.
Caption: Standard workflow for handling Infliximab.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Management
Proper management of spills and waste is essential to prevent environmental contamination and secondary exposure.
Spill Response Workflow:
Caption: Infliximab spill response workflow.
Disposal Plan:
All waste materials, including empty containers, contaminated PPE, and absorbed spill materials, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety department for specific guidance.
Experimental Protocols: Reconstitution of Lyophilized Infliximab
This protocol outlines the general steps for reconstituting lyophilized Infliximab for experimental use. Researchers should always refer to the manufacturer's specific instructions for the lot in use.
Materials:
-
Lyophilized Infliximab
-
Sterile, non-pyrogenic reconstitution buffer (e.g., Sterile Water for Injection, USP)
-
Sterile syringe and needle
-
Appropriate laboratory consumables (e.g., sterile tubes)
Procedure:
-
Bring the vial of lyophilized Infliximab and the reconstitution buffer to room temperature.
-
Following aseptic techniques, slowly inject the recommended volume of reconstitution buffer into the Infliximab vial.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking to prevent protein denaturation.
-
Visually inspect the solution for particulate matter and discoloration prior to use. The solution should be clear to slightly opalescent and colorless to light yellow.
-
Use the reconstituted solution immediately or store as recommended by the manufacturer.
By adhering to these safety protocols and operational guidelines, researchers can handle Infliximab with confidence, ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
